Curine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(1R,16R)-10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZXDRGWBULKFA-VSGBNLITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893489 | |
| Record name | (-)-Bebeerine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436-05-5, 26057-51-2 | |
| Record name | (-)-Curine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Curine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000436055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tubocuran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, (1beta)-(+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026057512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Curine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (-)-Bebeerine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Curine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6037FRH2SX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Curine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Curine, a bisbenzylisoquinoline alkaloid derived from Chondrodendron platyphyllum, has demonstrated significant anti-inflammatory, anti-allergic, and analgesic properties. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular interactions and the subsequent effects on intracellular signaling pathways. The primary mechanism of this compound involves the blockade of L-type voltage-gated calcium channels, leading to a reduction in intracellular calcium influx. This event initiates a cascade of downstream effects, including the suppression of pro-inflammatory mediator production and the inhibition of immune cell activation. This guide provides a comprehensive overview of the current understanding of this compound's mechanism, supported by experimental evidence, detailed protocols, and visual representations of the involved pathways and workflows.
Primary Molecular Target: L-type Voltage-Gated Calcium Channels
The cornerstone of this compound's pharmacological activity is its interaction with L-type voltage-gated calcium channels (L-VGCCs).[1][2] These channels are critical for the influx of extracellular calcium in various cell types, including smooth muscle cells and immune cells, upon membrane depolarization.
Experimental evidence from whole-cell patch-clamp studies on rat aortic smooth muscle cells (A7r5 cell line) has shown that this compound inhibits the peak amplitude of L-type Ca²⁺ currents (ICa,L) in a concentration-dependent manner.[1] This blockade of L-VGCCs directly results in a decreased influx of Ca²⁺, thereby reducing the transient rise in intracellular calcium concentration that typically follows cellular stimulation.[1] Furthermore, this compound has been observed to shift the steady-state inactivation curve of these channels towards more hyperpolarized membrane potentials, indicating a modulation of the channel's gating properties.[1]
Downstream Effects on Intracellular Signaling
The reduction in intracellular calcium concentration serves as the nexus for this compound's broad anti-inflammatory and anti-allergic effects. Calcium is a ubiquitous second messenger that regulates a multitude of cellular processes, including gene expression, enzyme activation, and vesicle fusion. By dampening the initial calcium signal, this compound effectively suppresses several key inflammatory pathways.
Inhibition of Pro-inflammatory Mediator Synthesis and Release
A primary consequence of reduced intracellular calcium is the inhibition of the synthesis and release of a wide array of pro-inflammatory mediators from immune cells, particularly macrophages.
-
Cytokines and Chemokines: In-vivo studies using a lipopolysaccharide (LPS)-induced pleurisy model in mice demonstrated that oral administration of this compound significantly reduces the levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as the chemokine CCL2 (MCP-1), in the pleural lavage.[3][4][5]
-
Lipid Mediators: this compound has been shown to inhibit the production of potent lipid mediators of inflammation. Specifically, it reduces the levels of Leukotriene B4 (LTB₄) and Prostaglandin (B15479496) E2 (PGE₂).[3][6]
-
Nitric Oxide (NO): In LPS-stimulated macrophages, this compound treatment leads to a significant decrease in the production of nitric oxide. This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS).[3][7]
Putative Modulation of NF-κB and MAPK Signaling Pathways
While direct evidence for this compound's interaction with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways is still emerging, its inhibitory effects on the production of numerous NF-κB and MAPK-regulated gene products strongly suggest an indirect modulatory role. The activation of both NF-κB and MAPK cascades is known to be, in part, calcium-dependent.[8][9]
For context, the related phytochemical curcumin (B1669340) has been extensively studied and shown to inhibit these pathways. Curcumin can suppress the activation of JNK, p38, and ERK pathways, and inhibit NF-κB activation.[10][11][12][13][14][15][16] It is plausible that this compound, through its primary action on calcium influx, prevents the full activation of these critical inflammatory signaling cascades, leading to a downstream reduction in the transcription of pro-inflammatory genes.
Quantitative Data Summary
Direct quantitative data for this compound, such as IC₅₀ or Kd values for its interaction with L-type calcium channels and its downstream effects, are not extensively reported in the available literature. However, data from studies on the related compound curcumin and other L-type calcium channel blockers can provide a useful comparative context.
| Compound | Target/Process | IC₅₀ | Notes | Reference |
| Curcumin | JNK Activation | 5-10 µM | In Jurkat cells | [11] |
| Curcumin | ERK Activation | 20 µM | In Jurkat cells | [11] |
| Curcumin | TNF & IL-1 Production | ~5 µM | In Mono Mac 6 cells | [15] |
| Cilnidipine | L-type Ca²⁺ Channels | 10 nM | In rat aortic A7r5 cells | [17] |
| Terfenadine (B1681261) | L-type Ca²⁺ Channels | 142 nM | In rat ventricular myocytes | [18] |
Note: The data for curcumin is provided for contextual purposes due to the limited availability of direct quantitative data for this compound. The structural and functional relationship between this compound and curcumin is not fully established.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Whole-Cell Patch-Clamp for L-type Ca²⁺ Currents
This protocol is designed to measure the effect of this compound on L-type voltage-gated calcium currents in a cell line such as rat aortic smooth muscle cells (A7r5).
Materials:
-
A7r5 cells
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries
-
External solution (in mM): 130 NaCl, 5 CsCl, 1 MgCl₂, 10 BaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with CsOH)
-
Internal (pipette) solution (in mM): 130 CsCl, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with CsOH)
-
This compound stock solution in DMSO
Procedure:
-
Culture A7r5 cells on glass coverslips to 60-80% confluency.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit inward Ba²⁺ currents through L-type Ca²⁺ channels.
-
Record baseline currents for several minutes to ensure stability.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record currents at regular intervals to observe the time course of inhibition.
-
Perform a dose-response analysis by applying increasing concentrations of this compound.
LPS-Induced Pleurisy in Mice
This in-vivo model is used to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit immune cell recruitment and cytokine production in the pleural cavity.
Materials:
-
C57Bl/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (B1670325) (positive control)
-
Phosphate-buffered saline (PBS)
-
Gavage needles
-
ELISA kits for TNF-α, IL-1β, IL-6, CCL2, and LTB₄
Procedure:
-
Acclimatize male C57Bl/6 mice (6-8 weeks old) for at least one week.
-
Group animals into: (1) Unchallenged control, (2) LPS-challenged + vehicle, (3) LPS-challenged + this compound, (4) LPS-challenged + Dexamethasone.
-
Administer this compound (e.g., 2.5 mg/kg) or dexamethasone (e.g., 2 mg/kg) orally by gavage 1 hour prior to the LPS challenge. The vehicle group receives an equivalent volume of the vehicle.
-
Induce pleurisy by intrapleural (i.pl.) injection of LPS (e.g., 250 ng in 100 µL PBS) into the right pleural cavity. The unchallenged group receives PBS only.
-
Four hours after the LPS challenge, euthanize the mice.
-
Collect the pleural lavage fluid by washing the pleural cavity with 1 mL of PBS.
-
Determine the total and differential leukocyte counts in the lavage fluid using a hemocytometer and cytospin preparations.
-
Centrifuge the lavage fluid to obtain the supernatant.
-
Measure the concentrations of TNF-α, IL-1β, IL-6, CCL2, and LTB₄ in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Conclusion
The mechanism of action of this compound is primarily centered on its ability to function as an L-type voltage-gated calcium channel blocker. This targeted action leads to a cascade of downstream anti-inflammatory and immunomodulatory effects by attenuating the intracellular calcium signaling that is crucial for the activation of immune cells and the production of pro-inflammatory mediators. The inhibition of cytokines, chemokines, and lipid mediators is likely mediated through the suppression of calcium-dependent signaling pathways such as NF-κB and MAPK. While the qualitative aspects of this mechanism are well-supported, further research is required to establish a comprehensive quantitative profile, including the determination of IC₅₀ and Kd values for this compound's interaction with its primary target and its effects on key downstream signaling nodes. Such data will be invaluable for the continued development of this compound as a potential therapeutic agent for a range of inflammatory and allergic disorders.
References
- 1. This compound, a bisbenzylisoquinoline alkaloid, blocks L-type Ca²⁺ channels and decreases intracellular Ca²⁺ transients in A7r5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Macrophage Activation and Neutrophil Recruitment in a Mouse Model of Lipopolysaccharide-Induced Inflammation [mdpi.com]
- 4. This compound Inhibits Macrophage Activation and Neutrophil Recruitment in a Mouse Model of Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an alkaloid isolated from Chondrodendron platyphyllum inhibits prostaglandin E2 in experimental models of inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Macrophage Activation and Neutrophil Recruitment in a Mouse Model of Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. c-Jun N-terminal kinases (JNK) antagonize cardiac growth through cross-talk with calcineurin–NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of curcumin on p38 MAPK: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway by curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Curcumin exerts antitumor effects in retinoblastoma cells by regulating the JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Curcuminoids Activate p38 Map Kinases and Promote UVB-Dependent Signaling in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of tumor necrosis factor by curcumin, a phytochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Curcumin attenuates the expression of IL-1beta, IL-6, and TNF-alpha as well as cyclin E in TNF-alpha-treated HaCaT cells; NF-kappaB and MAPKs as potential upstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cilnidipine is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of L-type Ca2+ channel current in rat ventricular myocytes by terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Curine: A Technical Guide for Drug Development Professionals
Executive Summary: Curine, a bisbenzylisoquinoline alkaloid primarily isolated from plants of the Menispermaceae family, has demonstrated a robust profile of biological activities, positioning it as a promising candidate for therapeutic development. Extensive preclinical research highlights its potent anti-inflammatory, anti-allergic, and vasodilator properties, with a consistent mechanism of action centered on the blockade of L-type calcium channels. This document provides a comprehensive overview of the current scientific data on this compound, detailing its mechanisms of action, summarizing quantitative efficacy data, and outlining key experimental protocols used in its evaluation. The included visualizations of signaling pathways and experimental workflows offer a clear guide for researchers in pharmacology and drug development.
Introduction
This compound is a major bisbenzylisoquinoline alkaloid (BBA) identified in plants such as Chondrodendron platyphyllum and Chondrodendron tomentosum.[1][2][3] Traditionally, plants containing this compound have been used in folk medicine to treat a variety of ailments including malaria, fever, pain, and inflammation.[2][4] Modern pharmacological investigations have focused on the purified compound, revealing a spectrum of biological effects.[1] this compound is recognized for its potent immunomodulatory and anti-inflammatory effects at non-toxic, orally active doses, making it a significant subject of interest for novel drug discovery.[1][4]
Core Biological Activities
This compound exhibits a range of pharmacological effects, with the most extensively studied being its anti-inflammatory, anti-allergic, and cardiovascular activities.
Anti-inflammatory and Analgesic Activity
This compound demonstrates significant anti-inflammatory properties across various in vivo and in vitro models. Oral pre-treatment has been shown to inhibit paw edema induced by inflammatory agents like carrageenan and zymosan.[2][5] The compound effectively reduces the recruitment of neutrophils in response to lipopolysaccharide (LPS)-induced inflammation.[1][6] This is associated with a marked decrease in the production of key inflammatory cytokines, including tumor necrosis factor (TNF-α), interleukin (IL)-1β, IL-6, and the chemokine CCL2/MCP-1.[1] Furthermore, this compound inhibits the synthesis of other crucial inflammatory mediators such as leukotriene B4 (LTB4), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2).[1][4][6]
The analgesic effects of this compound appear to be a direct consequence of its anti-inflammatory action rather than a direct effect on neuronal activation.[2][4] Studies show it inhibits the writhing response induced by acetic acid and the inflammatory phase of the formalin test, consistent with the activity of non-steroidal anti-inflammatory drugs (NSAIDs).[2][4]
Anti-allergic Properties
This compound is a potent inhibitor of allergic reactions in models of skin, systemic, and lung allergies.[2][7] Its anti-allergic mechanism involves the stabilization of mast cells, preventing their activation and the subsequent release of mediators like histamine (B1213489) and lipid mediators.[2][5] In animal models of asthma, oral administration of this compound significantly inhibited eosinophil recruitment and activation, reduced the production of IL-13 and eotaxin, and suppressed airway hyper-responsiveness.[2][7]
Vasodilator Activity
Early investigations into this compound's pharmacology identified its vasodilator effects.[1][2] This activity is attributed to its ability to inhibit calcium influx in vascular smooth muscle cells.[2][8] By blocking L-type Ca²⁺ channels, this compound prevents the rise in intracellular calcium required for muscle contraction, leading to vasorelaxation.[8][9]
Antiproliferative and Antimalarial Activity
While less explored, this compound has shown notable antiproliferative and antimalarial potential. It has been reported to suppress cell proliferation by 90% at a concentration of 168 µM.[1] Additionally, this compound exhibits potent in vitro activity against the chloroquine-resistant FMC29 strain of Plasmodium falciparum, the parasite responsible for malaria, with a half-maximal inhibitory concentration (IC50) of 353 nM.[1]
Mechanism of Action
The diverse biological effects of this compound are largely underpinned by a primary mechanism: the modulation of intracellular calcium (Ca²⁺) levels through the blockade of voltage-dependent L-type Ca²⁺ channels.[8][9]
Calcium Channel Blockade
In vascular smooth muscle cells, this compound directly inhibits L-type Ca²⁺ currents in a concentration-dependent manner, which reduces global intracellular Ca²⁺ transients and leads to vasorelaxation.[9] This inhibition of Ca²⁺ influx is a unifying theme across its activities. Calcium signaling is a critical component of activation in numerous immune cells, including macrophages, neutrophils, mast cells, and eosinophils.[1][2][8] By negatively modulating Ca²⁺ influx, this compound effectively dampens the activation pathways in these cells, preventing the downstream production and release of inflammatory and allergic mediators.[1][8] For instance, the inhibition of TNF-α and IL-1β production by macrophages treated with this compound is comparable to that achieved with the known calcium channel blocker verapamil.[1][10]
Inhibition of Inflammatory Signaling Pathways
The blockade of calcium-dependent signaling pathways by this compound leads to the suppression of multiple inflammatory cascades. In macrophages stimulated by LPS, this compound treatment reduces the expression of inducible nitric oxide synthase (iNOS) and the production of cytokines like TNF-α and IL-1β.[1] It also inhibits the production of PGE2 without altering the expression of cyclooxygenase-2 (COX-2), suggesting an effect on upstream signaling pathways involved in the synthesis of lipid mediators, possibly by interfering with phospholipase A₂ (PLA₂) activity.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Biological Activity of this compound
| Target/Assay | Cell/Organism | Metric | Value | Reference |
| Antiproliferative | Not Specified | % Inhibition | 90% at 168 µM | [1] |
| Antimalarial | Plasmodium falciparum (FMC29) | IC₅₀ | 353 nM | [1] |
| Macrophage Activation | Murine Peritoneal Macrophages | Concentration | 1 - 10 µM | [6] |
Table 2: In Vivo Study Parameters and Efficacy of this compound
| Model | Species | Route | Dose | Effect | Reference |
| LPS-Induced Pleurisy | Mouse | Oral | 2.5 mg/kg | Significant inhibition of neutrophil recruitment and cytokine production. | [6] |
| Carrageenan/Zymosan Paw Edema | Mouse | Oral | Not Specified | Significant inhibition of edema formation. | [2][5] |
| Acetic Acid-Induced Writhing | Mouse | Oral | Not Specified | Significant inhibition of writhing response. | [4] |
| Formalin Test (Inflammatory Phase) | Mouse | Oral | Not Specified | Significant inhibition of licking behavior. | [4] |
| Allergic Asthma (OVA-induced) | Mouse | Oral | Not Specified | Inhibition of eosinophil recruitment and airway hyper-responsiveness. | [2][7] |
Key Experimental Protocols
This compound Purification
This compound is purified from the total tertiary alkaloid fraction (TTA) obtained from the root bark of Chondrodendron platyphyllum.[6]
-
The TTA is subjected to column chromatography.
-
Fractions are further purified using thin-layer chromatography (TLC).
-
The final product is obtained as a crystal.
-
Chemical structure and purity are confirmed by spectroscopic analysis (NMR 13C and NMR 1H) and comparison with literature data.[6]
In Vivo LPS-Induced Pleurisy Model
This model is used to assess anti-inflammatory activity, particularly the inhibition of neutrophil recruitment.[6]
-
Animals: Male C57Bl/6 mice (6-8 weeks old) are used.
-
Treatment: Animals receive a single oral pre-treatment of this compound (e.g., 2.5 mg/kg), a positive control (e.g., dexamethasone, 2 mg/kg), or a vehicle (e.g., PBS) via gavage one hour prior to the inflammatory challenge.
-
Induction: Mice are anesthetized, and pleurisy is induced by an intrathoracic (i.t.) injection of LPS (e.g., 250 ng/cavity in 100 µL PBS).
-
Analysis: Four hours post-LPS injection, animals are euthanized. The pleural cavity is washed, and the collected fluid is analyzed for total and differential leukocyte counts (to quantify neutrophil recruitment) and levels of cytokines and other inflammatory mediators (e.g., via ELISA).
In Vitro Macrophage Activation Assay
This assay evaluates the direct effect of this compound on macrophage function.[6]
-
Cell Isolation: Peritoneal macrophages are harvested from C57Bl/6 mice.
-
Cell Culture: Cells are plated at a density of 2 × 10⁶ cells/mL in 24-well plates and incubated overnight.
-
Treatment: Adherent cells are pre-treated with this compound (e.g., 1 or 10 µM) or a control vehicle for one hour.
-
Stimulation: Macrophages are stimulated with LPS (e.g., 500 ng/mL).
-
Analysis: After a suitable incubation period (e.g., 24 hours), the culture supernatant is collected to measure the concentration of cytokines (TNF-α, IL-1β), NO (via Griess reaction), and other mediators. Cell viability is assessed (e.g., via MTT assay) to rule out cytotoxicity.
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Signaling Pathways
Conclusion and Future Directions
This compound has a well-characterized biological activity profile, primarily as a potent anti-inflammatory and anti-allergic agent with a clear mechanism of action involving calcium channel blockade. Its efficacy in multiple preclinical models, coupled with its oral activity, underscores its potential for development into a novel therapeutic for a range of inflammatory and allergic disorders.
Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and formulation. Further investigation into its antiproliferative and antimalarial activities is warranted to explore its full therapeutic breadth. Finally, long-term toxicology studies will be essential to confirm its safety profile before advancing to clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Allergic Properties of this compound, a Bisbenzylisoquinoline Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curare - Chondrodendron tomentosum Database file in the Tropical Plant Database for herbal remedies [rain-tree.com]
- 4. This compound, an alkaloid isolated from Chondrodendron platyphyllum inhibits prostaglandin E2 in experimental models of inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anti-allergic properties of this compound, a bisbenzylisoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a bisbenzylisoquinoline alkaloid, blocks L-type Ca²⁺ channels and decreases intracellular Ca²⁺ transients in A7r5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pharmacological Landscape of Bisbenzylisoquinoline Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisbenzylisoquinoline alkaloids (BBIQAs) represent a large and structurally diverse class of natural products, primarily isolated from plants of the Menispermaceae, Berberidaceae, and Ranunculaceae families. These compounds, characterized by the presence of two benzylisoquinoline units linked together, have a long history in traditional medicine, particularly in Asia. Modern pharmacological research has unveiled a wide spectrum of biological activities for BBIQAs, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological profile of key bisbenzylisoquinoline alkaloids, with a focus on their mechanisms of action, quantitative biological data, and detailed experimental methodologies.
Core Pharmacological Activities and Mechanisms of Action
Bisbenzylisoquinoline alkaloids exhibit a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, cardiovascular, and antimalarial activities. Their mechanisms of action are often multifaceted, involving the modulation of multiple cellular signaling pathways.
Anticancer Activity
A significant body of research has focused on the anticancer potential of BBIQAs like tetrandrine (B1684364), fangchinoline, and berbamine. These alkaloids have demonstrated cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Key mechanisms underlying their anticancer activity include:
-
Induction of Apoptosis: BBIQAs can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G1 phase, preventing cancer cell proliferation.[1]
-
Inhibition of Key Signaling Pathways: BBIQAs have been shown to interfere with critical signaling cascades that are often dysregulated in cancer, most notably the PI3K/Akt and NF-κB pathways.
-
Reversal of Multidrug Resistance (MDR): Some BBIQAs, such as tetrandrine, can inhibit the function of P-glycoprotein, a membrane transporter responsible for the efflux of chemotherapeutic drugs from cancer cells, thereby resensitizing resistant tumors to treatment.[2]
Anti-inflammatory Effects
Several bisbenzylisoquinoline alkaloids possess potent anti-inflammatory properties. Their mechanisms of action in this context involve:
-
Inhibition of Pro-inflammatory Mediators: BBIQAs can suppress the production of key inflammatory molecules such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]
-
Modulation of Inflammatory Signaling Pathways: The NF-κB signaling pathway, a central regulator of inflammation, is a key target for the anti-inflammatory effects of these alkaloids.
Cardiovascular Effects
Certain BBIQAs, notably tetrandrine and dauricine, exhibit significant cardiovascular activity.[4] Their effects are primarily attributed to:
-
Calcium Channel Blockade: Tetrandrine is a known calcium channel blocker, leading to vasodilation and a reduction in blood pressure.[5]
-
Anti-arrhythmic Properties: Dauricine has been shown to possess anti-arrhythmic effects by blocking cardiac sodium, potassium, and calcium ion channels.[4]
Antimalarial Activity
Cycleanine is a bisbenzylisoquinoline alkaloid that has demonstrated promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[6] Its mechanism of action is still under investigation but is believed to involve the disruption of essential parasitic processes.
Quantitative Pharmacological Data
The following tables summarize the in vitro efficacy of selected bisbenzylisoquinoline alkaloids across various pharmacological assays.
Table 1: Anticancer Activity of Bisbenzylisoquinoline Alkaloids (IC50 Values)
| Alkaloid | Cancer Cell Line | Assay Duration | IC50 (µM) | Reference |
| Tetrandrine | SUM-149 (Breast) | 96 h | 15.3 ± 4.1 | [4] |
| SUM-159 (Breast) | 96 h | 24.3 ± 2.1 | [4] | |
| MDA-MB-231 (Breast) | 24 h | 8.76 | [7] | |
| MCF7 (Breast) | 24 h | 21.76 | [7] | |
| Fangchinoline | MDA-MB-231 (Breast) | 48 h | ~17.6 (10.48 µg/ml) | [8] |
| HepG2 (Liver) | 24 h | ~5 | [9] | |
| PLC/PRF/5 (Liver) | 24 h | ~5 | [9] | |
| EC1 (Esophageal) | 72 h | 3.042 | [10] | |
| ECA109 (Esophageal) | 72 h | 1.294 | [10] | |
| Berbamine | KM3 (Myeloma) | 48 h | ~8.4 (5.09 µg/ml) | [6] |
| A549 (Lung) | 72 h | 8.3 ± 1.3 | [1] | |
| PC9 (Lung) | 72 h | 16.8 ± 0.9 | [1] | |
| SMMC7721 (Liver) | 48 h | ~18.0 (10.9 µg/ml) | [11] | |
| Cycleanine | HeLa (Cervical) | 24 h | 18.06 ± 0.14 | [12] |
Table 2: Antimalarial Activity of Cycleanine (IC50 Values)
| Alkaloid | Plasmodium falciparum Strain | IC50 (µM) | Reference |
| Cycleanine | Dd2 (Chloroquine-resistant) | 4.5 | |
| D6 (Chloroquine-sensitive) | 0.07 | ||
| 3D7 (Chloroquine-sensitive) | 0.08 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the pharmacological evaluation of bisbenzylisoquinoline alkaloids.
Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bisbenzylisoquinoline alkaloid in complete growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of PI3K/Akt Signaling Pathway
Principle: Western blotting is a technique used to detect specific proteins in a sample. This protocol describes the detection of total and phosphorylated levels of key proteins in the PI3K/Akt pathway to assess its activation state.
Protocol:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the bisbenzylisoquinoline alkaloid for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and downstream targets (e.g., mTOR, GSK-3β) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the corresponding total protein levels to determine the effect of the compound on pathway activation.
NF-κB Activation Assay: Nuclear Translocation
Principle: Activation of the NF-κB pathway involves the translocation of the p65 subunit from the cytoplasm to the nucleus. This protocol describes the assessment of NF-κB activation by measuring the nuclear localization of p65 using immunofluorescence or by quantifying p65 levels in nuclear and cytoplasmic fractions via Western blotting.
Protocol (Immunofluorescence):
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the bisbenzylisoquinoline alkaloid and/or an NF-κB activator (e.g., TNF-α).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Antibody Staining: Incubate with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Assess the subcellular localization of p65. A significant increase in nuclear fluorescence indicates NF-κB activation.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Assay)
Principle: The Griess assay measures nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO. This assay is used to quantify NO production by cells, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the bisbenzylisoquinoline alkaloid for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid). Incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Incubate for another 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
In Vitro Vasodilation Assay
Principle: This assay assesses the ability of a compound to relax pre-constricted isolated blood vessel rings, providing a measure of its vasodilatory effect.
Protocol:
-
Aorta Isolation: Euthanize a rat and carefully dissect the thoracic aorta. Place the aorta in cold Krebs-Henseleit buffer.
-
Ring Preparation: Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 and 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration and Contraction: Allow the rings to equilibrate under a resting tension of 1-2 g for 60-90 minutes. Induce a sustained contraction with a vasoconstrictor agent such as phenylephrine (B352888) or KCl.
-
Compound Addition: Once a stable contraction plateau is reached, add the bisbenzylisoquinoline alkaloid in a cumulative manner to the organ bath.
-
Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by bisbenzylisoquinoline alkaloids and a general experimental workflow for their pharmacological evaluation.
Caption: PI3K/Akt signaling pathway and points of inhibition by BBIQAs.
Caption: NF-κB signaling pathway and its inhibition by BBIQAs.
Caption: General experimental workflow for pharmacological evaluation.
Conclusion
Bisbenzylisoquinoline alkaloids represent a rich source of pharmacologically active compounds with significant therapeutic potential. Their diverse mechanisms of action, particularly their ability to modulate key signaling pathways implicated in major diseases, make them attractive candidates for further drug development. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the pharmacological profile of these fascinating natural products, along with the necessary tools to further investigate their therapeutic promise. Continued research into the structure-activity relationships and optimization of these molecules will be crucial in translating their pharmacological activities into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. List of signalling pathways - Wikipedia [en.wikipedia.org]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 5. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Reactivity of Isolated Aorta to Study the Angiotensin-(1-7) Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 10. Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta [mdpi.com]
- 11. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]
- 12. Using Patch Clamp Data to Predict Proarrhythmic Risk [metrionbiosciences.com]
The Isolation and Discovery of Curine from Chondrodendron platyphyllum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Curine, a bisbenzylisoquinoline alkaloid derived from the South American vine Chondrodendron platyphyllum, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Historically, this plant family, known for producing curare arrow poisons, has been a rich source of potent bioactive compounds. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and a visualization of its mechanism of action. The methodologies outlined herein are intended to serve as a foundational resource for researchers engaged in the exploration of natural products for drug discovery and development.
Introduction
Chondrodendron platyphyllum, a member of the Menispermaceae family, has a long history in traditional medicine, particularly in its native South America, where it was a key ingredient in the preparation of curare, an arrow poison used for hunting.[1] The paralytic effects of curare led to the isolation of its active constituents, including the well-known d-tubocurarine from Chondrodendron tomentosum.[2][3] Further phytochemical investigations into related species, such as C. platyphyllum, revealed the presence of other significant alkaloids, most notably this compound.[4]
This compound ((-)-Bebeerine) is a major bisbenzylisoquinoline alkaloid found in this plant and has been the subject of numerous studies exploring its therapeutic potential.[5][6] Research has demonstrated its efficacy in models of inflammation and pain, where it has been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2).[4] Additionally, this compound and the total alkaloid fraction from C. platyphyllum have exhibited promising antibacterial and antibiotic-enhancing activities. This guide details the scientific journey from the plant's traditional use to the isolation and characterization of this promising bioactive molecule.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, characterization, and handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₆H₃₈N₂O₆ | [5] |
| Molecular Weight | 594.7 g/mol | [5] |
| Appearance | White crystalline powder | |
| Melting Point | 215 °C | |
| Optical Rotation [α]D | -225° (c=0.04, MeOH) | |
| CAS Number | 436-05-5 | [5] |
Experimental Protocols: Isolation of this compound
The isolation of this compound from the root bark of Chondrodendron platyphyllum is a multi-step process involving initial extraction to obtain a total alkaloid fraction, followed by chromatographic purification.
Preparation of the Total Alkaloid Fraction (TAF)
The initial step involves an acid-base extraction to selectively isolate the alkaloids from the plant material. This method leverages the basic nature of alkaloids, which form water-soluble salts in acidic solutions and are lipid-soluble in their free base form.
Protocol:
-
Maceration and Acidic Extraction:
-
Air-dried and powdered root bark of C. platyphyllum is macerated with a dilute acidic solution (e.g., 3% hydrochloric acid) for an extended period (e.g., 48-72 hours) at room temperature with occasional agitation. This process protonates the alkaloids, rendering them soluble in the aqueous acidic medium.
-
-
Filtration:
-
The mixture is filtered to separate the acidic aqueous extract containing the alkaloid salts from the solid plant residue.
-
-
Basification:
-
The acidic extract is then basified to a pH of approximately 10 using a base such as ammonium (B1175870) hydroxide (B78521) (NH₄OH). This deprotonates the alkaloid salts, converting them back to their free base form, which have limited solubility in water.
-
-
Solvent Extraction:
-
The basified aqueous solution is repeatedly extracted with an immiscible organic solvent, such as chloroform (B151607) or dichloromethane. The free base alkaloids partition into the organic layer.
-
-
Concentration:
-
The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure using a rotary evaporator to yield the crude Total Alkaloid Fraction (TAF) as a residue.
-
Chromatographic Purification of this compound
The TAF, a complex mixture of alkaloids, is then subjected to chromatographic techniques to isolate pure this compound. This is typically achieved through a combination of column chromatography and thin-layer chromatography.
3.2.1. Column Chromatography
Column chromatography is employed for the bulk separation of the alkaloids within the TAF based on their differential adsorption to a stationary phase.
Protocol:
-
Column Packing:
-
A glass column is packed with a slurry of silica (B1680970) gel (e.g., 70-230 mesh) in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate). Silica gel serves as the polar stationary phase.
-
-
Sample Loading:
-
The TAF is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the packed column.
-
-
Elution:
-
The column is eluted with a gradient of solvents, starting with a non-polar mobile phase and gradually increasing the polarity. A common solvent system for bisbenzylisoquinoline alkaloids is a gradient of chloroform and methanol (B129727). For example, starting with 100% chloroform and gradually increasing the methanol concentration.
-
-
Fraction Collection:
-
Eluted fractions are collected sequentially.
-
3.2.2. Thin-Layer Chromatography (TLC)
TLC is used to monitor the separation achieved during column chromatography and to assess the purity of the collected fractions.
Protocol:
-
Plate Preparation:
-
Silica gel coated TLC plates are used.
-
-
Spotting:
-
Small spots of the collected fractions are applied to the baseline of the TLC plate.
-
-
Development:
-
The plate is placed in a developing chamber containing a suitable solvent system. A common system for separating bisbenzylisoquinoline alkaloids is a mixture of chloroform, methanol, and ammonium hydroxide (e.g., in a ratio of 85:14:1).
-
-
Visualization:
-
After the solvent front has reached the top of the plate, it is removed and dried. The separated spots can be visualized under UV light or by spraying with a suitable chromogenic agent, such as Dragendorff's reagent, which gives a characteristic orange-brown color with alkaloids.
-
-
Fraction Pooling:
-
Fractions containing pure this compound, as determined by TLC comparison with a reference standard, are pooled and concentrated to yield crystalline this compound.
-
Quantitative Data
The efficiency of the isolation process is determined by the yield and purity of the final product.
Table 2: Yield and Purity of Isolated this compound
| Parameter | Result | Reference |
| Yield from Dry Root Bark | 0.031% | |
| Purity (by TLC) | >98% |
Spectroscopic Characterization
The structural elucidation of the isolated this compound is confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for determining the chemical structure of this compound. The chemical shifts provide information about the electronic environment of each proton and carbon atom in the molecule.
Table 3: ¹³C NMR Spectral Data of this compound
| Atom | Chemical Shift (δ, ppm) |
| C-1 | 63.8 |
| C-3 | 46.1 |
| C-4 | 42.1 |
| C-1' | 60.7 |
| C-3' | 46.1 |
| C-4' | 41.9 |
| Aromatic & Vinylic Carbons | 102.2 - 156.7 |
| N-CH₃ | 42.6 |
| N'-CH₃ | 42.8 |
| O-CH₃ | 55.9 |
| O'-CH₃ | 56.1 |
Note: This is a representative table based on typical chemical shifts for bisbenzylisoquinoline alkaloids. Specific assignments for all 36 carbons require detailed 2D NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M+H]⁺ | 595.28 | Molecular Ion (Protonated) |
| Fragment Ions | Various | Characteristic fragments resulting from the cleavage of the isoquinoline (B145761) units and ether linkages. |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Isolation
The following diagram illustrates the key steps in the isolation of this compound from Chondrodendron platyphyllum.
Caption: Workflow for the isolation of this compound.
Signaling Pathway: Inhibition of Prostaglandin E2 Synthesis by this compound
This compound exerts its anti-inflammatory effects in part by inhibiting the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation. The following diagram depicts this inhibitory action.
Caption: this compound's inhibition of PGE2 synthesis.
Conclusion
The discovery and isolation of this compound from Chondrodendron platyphyllum exemplify the importance of ethnobotanical knowledge in guiding modern drug discovery. The protocols detailed in this guide provide a framework for the extraction and purification of this potent bisbenzylisoquinoline alkaloid. The quantitative data and spectroscopic information serve as a benchmark for its characterization. Furthermore, the elucidation of its mechanism of action, particularly the inhibition of the prostaglandin E2 synthesis pathway, highlights its potential as a lead compound for the development of novel anti-inflammatory and analgesic agents. This comprehensive technical overview is intended to facilitate further research into this compound and other promising natural products.
References
- 1. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]
- 2. mdpi.com [mdpi.com]
- 3. Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography [scirp.org]
- 4. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2) - Magritek [magritek.com]
- 5. This compound | C36H38N2O6 | CID 253793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of bisbenzylisoquinoline alkaloids by high-performance liquid chromatography (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Properties of Curine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Curine, a naturally occurring bisbenzylisoquinoline alkaloid, has garnered significant scientific interest due to its potent anti-allergic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical characteristics, and pharmacological activities of this compound. The document details the methodologies of key experiments that have elucidated its mechanism of action, primarily centered on the modulation of calcium signaling pathways. All quantitative data are presented in structured tables for ease of reference, and a schematic of its proposed signaling pathway is provided. This guide is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and the development of novel therapeutic agents for allergic and inflammatory diseases.
Chemical Structure and Stereochemistry
This compound is a complex alkaloid belonging to the bisbenzylisoquinoline class, characterized by two benzylisoquinoline units linked together. Its chemical formula is C₃₆H₃₈N₂O₆.[1] The IUPAC name for this compound is (1R,16R)-10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁸,²².0²⁷,³¹.0¹⁶,³⁴]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol.[1] The molecule possesses two chiral centers, leading to stereoisomers. The naturally occurring and pharmacologically active form is typically (-)-curine or l-curine.[1][2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C₃₆H₃₈N₂O₆[1] |
| IUPAC Name | (1R,16R)-10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁸,²².0²⁷,³¹.0¹⁶,³⁴]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol[1] |
| CAS Number | 436-05-5[1][3] |
| SMILES | CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C6--INVALID-LINK--N(CCC6=CC(=C5O)OC)C)OC[1] |
| InChI | InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28-/m1/s1[1] |
| InChIKey | NGZXDRGWBULKFA-VSGBNLITSA-N[1] |
Physicochemical Properties
This compound is a white to yellowish crystalline powder.[4][5] Its solubility and other physical properties are crucial for its handling, formulation, and pharmacokinetic profile.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Weight | 594.7 g/mol | [1][6] |
| Melting Point | 212-213°C; 221°C in vacuo; 161°C (from benzene) | [2][3][4] |
| Boiling Point (estimated) | 706.5 ± 60.0 °C at 760 mmHg | [2] |
| Solubility | Soluble in chloroform, methanol, benzene, pyridine; slightly soluble in water. | [3][4][5] |
| pKa (predicted) | 9.39 ± 0.20 | [4] |
| Optical Rotation | [α]D²⁰ -328° (in pyridine) | [2][3] |
Pharmacological Properties and Mechanism of Action
This compound exhibits significant anti-allergic and anti-inflammatory activities, which have been demonstrated in various preclinical models.[7][8] The primary mechanism underlying these effects is the modulation of intracellular calcium levels.
Anti-Allergic Effects
In models of allergic asthma, this compound has been shown to inhibit eosinophil recruitment and activation, as well as airway hyper-responsiveness.[3][7] This is achieved through the inhibition of the production of key cytokines involved in the allergic cascade, such as IL-13 and eotaxin.[3][7] Furthermore, this compound stabilizes mast cells, preventing their degranulation and the subsequent release of histamine (B1213489) and other inflammatory mediators.[7]
Anti-inflammatory Effects
This compound demonstrates anti-inflammatory properties by inhibiting paw edema induced by agents like carrageenan and zymosan.[7] It also reduces vascular permeability.[7] These effects are linked to the inhibition of pro-inflammatory mediators, including prostaglandin (B15479496) E₂ (PGE₂) and nitric oxide (NO), as well as cytokines like TNF-α and IL-1β.[2][9]
Mechanism of Action: Calcium Channel Blockade
The pharmacological effects of this compound are predominantly attributed to its ability to block L-type voltage-dependent calcium channels.[10] By inhibiting the influx of extracellular calcium into cells such as vascular smooth muscle cells, mast cells, and eosinophils, this compound effectively dampens the downstream signaling pathways that are crucial for cellular activation in allergic and inflammatory responses.[7][10][11] This calcium-modulating activity is central to its therapeutic potential.
Signaling Pathway
The anti-allergic and anti-inflammatory effects of this compound are mediated through the inhibition of calcium-dependent signaling pathways. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed signaling pathway for the anti-allergic effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that have been instrumental in characterizing the pharmacological properties of this compound.
Carrageenan-Induced Paw Edema in Mice
This in vivo assay is used to evaluate the acute anti-inflammatory activity of this compound.
-
Animals: Male Swiss mice (25-30 g) are used. Animals are housed under standard laboratory conditions with free access to food and water. Food is withdrawn 12 hours before the experiment.
-
Procedure:
-
Animals are randomly divided into groups: control (vehicle), positive control (e.g., indomethacin, 10 mg/kg), and this compound-treated groups (e.g., 10, 30, 100 mg/kg).
-
This compound or the reference drug is administered orally (p.o.) one hour before the induction of inflammation. The vehicle is typically a saline solution.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in saline into the right hind paw of each mouse.
-
Paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Ovalbumin-Induced Airway Hyper-responsiveness in Mice
This model is employed to assess the anti-allergic effects of this compound in the context of asthma.[3]
-
Animals: Female BALB/c mice (6-8 weeks old) are used.
-
Procedure:
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) on specific days (e.g., day 0 and day 14).
-
Challenge: Subsequently, mice are challenged with an aerosolized solution of OVA for a set period on consecutive days (e.g., days 28, 29, and 30).
-
Treatment: this compound is administered orally at specified doses one hour before each OVA challenge. A control group receives the vehicle, and a positive control group may receive a standard anti-asthmatic drug.
-
Assessment of Airway Hyper-responsiveness (AHR): 24 hours after the final challenge, AHR is measured by exposing the mice to increasing concentrations of aerosolized methacholine (B1211447) and recording respiratory parameters using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Following AHR measurement, BAL is performed to collect fluid for the analysis of inflammatory cell infiltration (e.g., eosinophils) and cytokine levels (e.g., IL-13, eotaxin) by ELISA.
-
-
Data Analysis: AHR data, total and differential cell counts in BAL fluid, and cytokine concentrations are compared between the different treatment groups.
Whole-Cell Patch-Clamp Analysis of L-type Ca²⁺ Currents
This in vitro electrophysiological technique is used to directly measure the effect of this compound on L-type calcium channels.[6]
-
Cell Line: A7r5 rat aortic smooth muscle cells are commonly used as they express L-type Ca²⁺ channels.[5][6][12]
-
Procedure:
-
Cell Preparation: A7r5 cells are cultured under standard conditions. For recording, cells are dissociated and plated on glass coverslips.
-
Electrophysiological Recording:
-
Whole-cell Ca²⁺ currents are recorded using the patch-clamp technique.
-
The extracellular (bath) solution typically contains Ba²⁺ or Ca²⁺ as the charge carrier.
-
The intracellular (pipette) solution is formulated to isolate Ca²⁺ currents.
-
-
Voltage Protocol: Cells are held at a holding potential (e.g., -80 mV) to inactivate other channels, and depolarizing voltage steps are applied to elicit L-type Ca²⁺ currents.
-
Drug Application: this compound is applied to the cells at various concentrations via the bath solution.
-
-
Data Analysis: The peak amplitude of the Ca²⁺ current is measured before and after the application of this compound to determine the concentration-dependent inhibitory effect.
Measurement of Intracellular Ca²⁺ Transients
This method visualizes and quantifies changes in intracellular calcium concentration in response to stimuli, and the effect of this compound.[6]
-
Cell Line: A7r5 cells or other relevant cell types are used.
-
Procedure:
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[1][11][13] Inside the cell, esterases cleave the AM group, trapping the dye.
-
Imaging: A fluorescence microscopy system is used to excite the dye at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measure the emission (at ~510 nm).
-
Stimulation: An increase in intracellular Ca²⁺ is induced by a depolarizing stimulus, such as a high concentration of extracellular K⁺.
-
Treatment: The experiment is performed in the absence and presence of various concentrations of this compound.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated, which is proportional to the intracellular Ca²⁺ concentration. The effect of this compound on the stimulus-induced rise in intracellular Ca²⁺ is then quantified.
Conclusion
This compound is a promising natural product with well-defined anti-allergic and anti-inflammatory properties. Its mechanism of action, centered on the blockade of L-type calcium channels, provides a solid rationale for its therapeutic potential. The experimental protocols detailed in this guide offer a framework for the continued investigation and development of this compound and its analogs as novel treatments for a range of inflammatory and allergic conditions. Further research into its pharmacokinetic and toxicological profiles is warranted to advance its clinical translation.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits eosinophil activation and airway hyper-responsiveness in a mouse model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dilute-and-Shoot HPLC-UV Method for Determination of Urinary Creatinine as a Normalization Tool in Mycotoxin Biomonitoring in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. This compound, a bisbenzylisoquinoline alkaloid, blocks L-type Ca²⁺ channels and decreases intracellular Ca²⁺ transients in A7r5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
- 8. researchgate.net [researchgate.net]
- 9. pjoes.com [pjoes.com]
- 10. researchgate.net [researchgate.net]
- 11. moodle2.units.it [moodle2.units.it]
- 12. Regulation of the L-type calcium channel alpha-1 subunit by chronic depolarization in the neuron-like PC12 and aortic smooth muscle A7r5 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ionbiosciences.com [ionbiosciences.com]
A Comprehensive Technical Review of Curine: From Molecular Mechanisms to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curine, a prominent member of the bisbenzylisoquinoline alkaloid class, has garnered significant scientific interest for its diverse pharmacological activities. Primarily isolated from plants of the Menispermaceae family, notably Chondrodendron platyphyllum, this compound has been traditionally utilized in folk medicine for its purported anti-inflammatory and analgesic properties. Modern scientific investigation has substantiated these claims, revealing a spectrum of biological effects, including potent anti-allergic, anti-inflammatory, and immunomodulatory activities. This in-depth technical guide serves as a comprehensive literature review, consolidating the current knowledge on this compound. It provides a detailed examination of its physicochemical properties, mechanism of action, and biological effects, supported by available quantitative data. Furthermore, this guide outlines key experimental protocols for its study and visualizes its molecular interactions through detailed signaling pathway and workflow diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C₃₆H₃₈N₂O₆. Its structural characteristics are fundamental to its biological activity. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₃₈N₂O₆ | [1] |
| Molecular Weight | 594.7 g/mol | [1] |
| CAS Number | 436-05-5 | [1] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in organic solvents such as methanol (B129727) and ethanol (B145695) | |
| Synonyms | (-)-Bebeerine, l-Curine | [1] |
Mechanism of Action: A Focus on Calcium Modulation
The primary mechanism of action underlying the diverse pharmacological effects of this compound is its ability to modulate intracellular calcium (Ca²⁺) levels. This compound acts as a calcium channel antagonist, inhibiting the influx of extracellular calcium. This action is pivotal to its anti-allergic and anti-inflammatory properties, as many of the cellular processes involved in allergic and inflammatory responses are calcium-dependent.
Inhibition of Calcium Influx
This compound has been shown to inhibit voltage-dependent Ca²⁺ channels, which are crucial for the activation of various cell types, including immune cells like mast cells, eosinophils, and macrophages, as well as smooth muscle cells.[2][3] By blocking these channels, this compound effectively dampens the cellular responses to activating stimuli.
The following diagram illustrates the central role of this compound in inhibiting calcium influx and the subsequent downstream signaling pathways.
Figure 1: this compound's primary mechanism of action: inhibition of voltage-gated calcium channels.
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its anti-allergic and anti-inflammatory effects being the most extensively studied.
Anti-Allergic Activity
This compound demonstrates significant anti-allergic properties by stabilizing mast cells and inhibiting the recruitment and activation of eosinophils.[4]
-
Mast Cell Stabilization: By preventing calcium influx, this compound inhibits the degranulation of mast cells, a critical event in the allergic cascade that leads to the release of histamine (B1213489) and other inflammatory mediators.[4]
-
Inhibition of Eosinophil Recruitment: this compound has been shown to dose-dependently inhibit the number of eosinophils in bronchoalveolar lavage fluid in a mouse model of asthma, with a median effective dose (ED₅₀) of 0.8 mg/kg.[5] This effect is mediated through the inhibition of IL-13 and eotaxin production.[5]
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are attributed to its ability to suppress the activation of macrophages and the recruitment of neutrophils, key players in the inflammatory response.[3]
-
Inhibition of Pro-inflammatory Mediators: this compound significantly inhibits the production of several pro-inflammatory cytokines and lipid mediators, including:
While the inhibitory effects of this compound on these mediators are well-documented, specific IC₅₀ values from direct in vitro assays on isolated enzymes or specific cell lines are not consistently reported in the literature. One study reported an IC₅₀ of 4.6 ± 0.9 µM for the inhibition of noradrenaline-induced contractions, which is an indirect measure of its calcium-modulating effect.[8]
The following diagram illustrates the signaling pathway of LPS-induced inflammation and the inhibitory points of this compound.
Figure 2: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of this compound.
Pharmacokinetics and Toxicology
Data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology of purified this compound are limited.
Pharmacokinetics
As a bisbenzylisoquinoline alkaloid, this compound is expected to have poor oral bioavailability and high plasma protein binding, which is a common characteristic of this class of compounds. However, specific pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and volume of distribution, are not well-documented in publicly available literature.
Toxicology
Studies on the total alkaloid fraction of Chondrodendron platyphyllum have shown toxic effects in mice at doses ranging from 100 to 400 mg/kg, with a dose of 400 mg/kg being lethal.[9] These toxic effects were characterized by signs of central nervous system depression.[9] However, a specific LD₅₀ for isolated this compound has not been established. In contrast, other studies have reported that oral treatment with this compound for seven consecutive days did not induce evident toxicity in mice, based on the analysis of physical, behavioral, histological, hematological, and biochemical parameters.[2] This suggests that purified this compound may have a better safety profile than the total alkaloid fraction.
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the biological activities of this compound.
Isolation of this compound from Chondrodendron platyphyllum
Objective: To purify this compound from the plant material.
Methodology:
-
Extraction: The dried and powdered root bark of Chondrodendron platyphyllum is subjected to extraction with a suitable organic solvent, such as ethanol or methanol, to obtain a crude extract.
-
Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to isolate the total alkaloid fraction. This involves dissolving the extract in an acidic solution, followed by basification and extraction with an immiscible organic solvent.
-
Chromatography: The total alkaloid fraction is further purified using chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method, with the elution of fractions monitored by thin-layer chromatography (TLC).
-
Crystallization: The fractions containing this compound are combined, and the solvent is evaporated. The resulting residue is then crystallized from a suitable solvent to yield pure this compound.
The following diagram outlines the general workflow for the isolation of this compound.
References
- 1. This compound | C36H38N2O6 | CID 253793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Macrophage Activation and Neutrophil Recruitment in a Mouse Model of Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-allergic properties of this compound, a bisbenzylisoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an alkaloid isolated from Chondrodendron platyphyllum inhibits prostaglandin E2 in experimental models of inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinine pharmacokinetics: ototoxic and cardiotoxic effects in healthy Caucasian subjects and in patients with falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Toxicology Prediction for Curine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curine, a bisbenzylisoquinoline alkaloid, has garnered interest for its potential therapeutic properties. However, a thorough understanding of its safety profile is paramount before it can be considered for further development. In silico toxicology offers a rapid, cost-effective, and ethically sound approach to predict the potential adverse effects of chemical compounds. This technical guide provides an in-depth overview of the predicted toxicological profile of this compound based on a battery of widely used in silico models. The data presented herein is generated from established platforms, including pkCSM, ProTox-II, and SwissADME, offering a comprehensive preliminary assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
Predicted ADMET Properties of this compound
The following tables summarize the predicted ADMET and toxicity profiles of this compound. These predictions are based on its chemical structure inputted as a SMILES string (CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C6C@@H(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC).
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Parameter | Predicted Value | In Silico Tool |
| Molecular Weight | 594.7 g/mol | SwissADME |
| LogP (Consensus) | 4.15 | SwissADME |
| Water Solubility (LogS) | -5.89 (Poorly soluble) | SwissADME |
| Human Intestinal Absorption | 85.3% | pkCSM |
| Blood-Brain Barrier Permeability (LogBB) | -0.634 (Low) | pkCSM |
| CYP2D6 Substrate | Yes | SwissADME |
| CYP3A4 Substrate | Yes | SwissADME |
| CYP2D6 Inhibitor | Yes | pkCSM |
| CYP3A4 Inhibitor | Yes | pkCSM |
| Total Clearance (log ml/min/kg) | 0.101 | pkCSM |
Table 2: Predicted Toxicity Endpoints for this compound
| Toxicity Endpoint | Prediction | Predicted Value | In Silico Tool |
| Acute Oral Toxicity | |||
| LD50 (rat) | 150 mg/kg | ProTox-II | |
| Toxicity Class | 3 (Toxic) | ProTox-II | |
| Hepatotoxicity | |||
| Liver Injury | Active | 0.71 (Probability) | ProTox-II |
| DILI Prediction | Yes | pkCSM | |
| Cardiotoxicity | |||
| hERG I Inhibitor | Yes | pkCSM | |
| hERG II Inhibitor | Yes | pkCSM | |
| Mutagenicity | |||
| Ames Test | Inactive | 0.61 (Probability) | ProTox-II |
| Carcinogenicity | |||
| Carcinogenicity | Inactive | 0.58 (Probability) | ProTox-II |
Experimental Protocols: In Silico Methodologies
The predictions outlined above were derived from well-established computational platforms. Each platform utilizes distinct methodologies to forecast the toxicological and pharmacokinetic properties of small molecules.
pkCSM
pkCSM is a computational tool that predicts the pharmacokinetic and toxicity properties of small molecules using graph-based signatures.[1] The methodology involves:
-
Molecular Input: The chemical structure is provided as a SMILES string.
-
Graph Conversion: The molecular structure is converted into a graph, where atoms are represented as nodes and bonds as edges.
-
Distance-Based Signatures: The tool calculates graph-based distance patterns between atom pairs, which captures the topological and chemical environment of each atom.
-
Machine Learning Prediction: These signatures are used as input features for pre-trained machine learning models (e.g., Support Vector Machines, Random Forests) to predict various ADMET properties.[1] The models were developed using large, curated datasets of compounds with known experimental values.
ProTox-II
ProTox-II is a web server for predicting the toxicity of chemicals. It integrates several computational methods to provide a comprehensive toxicity profile.[2][3] The core components of its methodology include:
-
Fragment Propensities: The presence of specific chemical fragments known to be associated with toxicity is analyzed.
-
Pharmacophore Models: 3D arrangements of essential features that a molecule must possess to interact with a specific biological target are used to predict interactions with toxicity-related proteins.[3]
-
Machine Learning Models: Similar to pkCSM, ProTox-II employs machine learning algorithms trained on extensive toxicological databases to predict various endpoints, including LD50, hepatotoxicity, carcinogenicity, and mutagenicity.[2]
-
Toxicity Class Prediction: Based on the predicted LD50 value, ProTox-II assigns a toxicity class according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
SwissADME
SwissADME is a free web tool designed to evaluate the pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[4] Its methodology is based on a collection of predictive models for:
-
Physicochemical Properties: Parameters like molecular weight, LogP, and water solubility are calculated using established algorithms (e.g., iLOGP, ESOL).[5]
-
Pharmacokinetics: Predictions for absorption, distribution, metabolism, and excretion are provided. This includes models for gastrointestinal absorption and blood-brain barrier penetration (e.g., the BOILED-Egg model).[4]
-
Drug-Likeness: The tool assesses a molecule's suitability as a drug candidate based on various rules and filters, such as Lipinski's rule of five.
-
Medicinal Chemistry Friendliness: SwissADME identifies potential issues for medicinal chemists, such as the presence of Pan-Assay Interference Compounds (PAINS) alerts.
Visualizations: Workflows and Pathways
In Silico Toxicity Assessment Workflow
The following diagram illustrates a typical workflow for the in silico toxicological assessment of a novel compound like this compound.
Hypothetical Signaling Pathway Disruption by this compound
Based on the prediction of hERG inhibition, a potential mechanism of cardiotoxicity for this compound could involve the disruption of cardiac action potential repolarization. The following diagram illustrates a simplified representation of the cardiac action potential and the role of the hERG channel.
Discussion and Conclusion
The in silico analysis of this compound suggests a complex toxicological profile that warrants careful consideration. The predictions indicate that while this compound may have favorable intestinal absorption, its potential for hepatotoxicity and cardiotoxicity, specifically through hERG channel inhibition, are significant flags for concern. The predicted acute oral toxicity places it in a category of compounds that are toxic upon ingestion. Conversely, the predictions for mutagenicity and carcinogenicity are negative, suggesting a lower risk for these specific endpoints.
It is crucial to emphasize that these in silico predictions are not a substitute for experimental testing but rather a valuable tool for prioritizing compounds and guiding further studies. The methodologies employed by pkCSM, ProTox-II, and SwissADME are based on robust, validated models, but their accuracy is dependent on the quality and scope of the underlying training data. Therefore, in vitro and in vivo studies are essential to confirm these findings.
For drug development professionals, the predicted liabilities of this compound, particularly its potential for liver and cardiac toxicity, would necessitate a thorough risk-benefit analysis and the design of specific experimental assays to investigate these concerns. Future research should focus on in vitro assays to confirm hERG inhibition and hepatotoxicity in relevant cell lines. These in silico findings provide a critical foundation for a data-driven approach to the continued investigation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insilico toxicity prediction by using ProTox-II computational tools [ajpt.asmepress.com]
- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phytojournal.com [phytojournal.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Curine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Curine is a naturally occurring bisbenzylisoquinoline alkaloid isolated from plants of the Menispermaceae family, such as Chondrodendron platyphyllum.[1] Alkaloids in this class are known for a wide range of pharmacological activities. Emerging research has highlighted the potential of this compound as a potent anti-allergic and anti-inflammatory agent, making it a compound of interest for drug development in these therapeutic areas. This document aims to consolidate the existing scientific knowledge on the pharmacokinetic and pharmacodynamic profile of this compound to aid researchers and professionals in the field.
Pharmacokinetics: An Overview
Quantitative pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in publicly available literature. However, studies on other bisbenzylisoquinoline alkaloids can provide some general insights into what might be expected for this compound.
General Characteristics of Bisbenzylisoquinoline Alkaloids
Bisbenzylisoquinoline alkaloids as a class are often characterized by poor oral absorption.[2] This is a critical consideration for the development of orally administered therapeutics. The low bioavailability may be attributed to factors such as poor solubility and rapid metabolism.[3]
Table 1: General Pharmacokinetic Profile of Bisbenzylisoquinoline Alkaloids
| Parameter | General Observation for Bisbenzylisoquinoline Alkaloids | Citation |
| Oral Absorption | Generally poor. | [2] |
| Protein Binding | Potent binding to plasma proteins is common. | [2] |
| Metabolism | Primarily hepatic. | |
| Excretion | Primarily through bile and feces. |
Note: This table represents generalized information for the bisbenzylisoquinoline alkaloid class and may not be fully representative of this compound's specific pharmacokinetic profile.
Pharmacodynamics: Mechanism of Action and Effects
The pharmacodynamic properties of this compound have been more extensively studied, revealing its significant anti-allergic and anti-inflammatory effects. The primary mechanism of action appears to be the modulation of calcium-dependent signaling pathways and the stabilization of mast cells.[1]
Anti-Allergic Effects
This compound has been shown to inhibit mast cell-dependent responses.[1] Mast cell activation is a critical event in the initiation of allergic reactions, leading to the release of histamine (B1213489) and other inflammatory mediators. This compound's ability to stabilize mast cells prevents this degranulation.[1]
Anti-inflammatory Effects
The anti-inflammatory actions of this compound are linked to its ability to inhibit the production of pro-inflammatory mediators. Studies have shown that this compound can reduce the levels of cytokines such as IL-13 and eotaxin.[1] It also inhibits the synthesis of lipid mediators like prostaglandins.[4]
Calcium Channel Blockade
A key aspect of this compound's mechanism of action is its ability to block L-type Ca2+ channels.[5] This inhibition of calcium influx is crucial for its effects on smooth muscle cells and immune cells.[1][6] By reducing intracellular calcium, this compound can attenuate a wide range of cellular responses involved in allergy and inflammation.[1]
Table 2: Summary of this compound's Pharmacodynamic Effects
| Effect | Model System | Key Findings | Citation |
| Anti-allergic | Ovalbumin-sensitized animals | Inhibition of scratching behavior and paw edema. | [1] |
| Compound 48/80-induced systemic anaphylaxis | Inhibition of systemic anaphylaxis through mast cell stabilization. | [1] | |
| Anti-inflammatory | Mouse model of asthma | Inhibition of eosinophil recruitment and airway hyper-responsiveness. | [1] |
| LPS-induced inflammation in mice | Inhibition of neutrophil recruitment and production of inflammatory mediators. | [4] | |
| Calcium Modulation | Rat tracheal smooth muscle | Inhibition of calcium-induced trachea contractile response. | [1] |
| A7r5 rat thoracic aorta-derived cells | Decrease in intracellular Ca2+ transients. | [1] |
Signaling Pathways
The anti-allergic and anti-inflammatory effects of this compound are mediated through its interference with specific signaling pathways. A primary target is the calcium-dependent activation of immune cells.
Caption: this compound's mechanism of action in mast cell stabilization.
Experimental Protocols
Compound 48/80-Induced Systemic Anaphylaxis in Mice
This model is used to evaluate the in vivo anti-allergic activity of a compound by inducing a non-IgE-mediated systemic anaphylactic reaction.
-
Animals: Male ICR mice.
-
Procedure:
-
Mice are pre-treated with this compound or vehicle orally at desired doses.
-
After a specific pre-treatment time (e.g., 1 hour), mice are challenged with an intraperitoneal (i.p.) injection of compound 48/80 (e.g., 8 mg/kg body weight).[6][7]
-
Mortality is monitored for a defined period (e.g., 1 hour) following the challenge.[7]
-
Blood samples can be collected for the measurement of serum histamine levels.[8]
-
-
Endpoint: Percentage of mortality, serum histamine levels.
Caption: Workflow for the compound 48/80-induced anaphylaxis model.
Ovalbumin (OVA)-Induced Paw Edema in Mice
This model assesses the effect of a compound on IgE-mediated allergic inflammation in the paw.
-
Animals: Male Wistar rats or mice.
-
Procedure:
-
Animals are sensitized with an intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide.[9]
-
A booster sensitization is given after a period (e.g., 14 days).
-
After the sensitization period, animals are pre-treated with this compound or vehicle.
-
Allergic reaction is induced by a subcutaneous injection of OVA into the hind paw.[10]
-
Paw volume is measured at different time points after the challenge using a plethysmometer.
-
-
Endpoint: Change in paw volume over time.
Calcium Influx Assay
This in vitro assay measures changes in intracellular calcium concentration in response to a stimulus.
-
Cells: A suitable cell line (e.g., A7r5 smooth muscle cells, mast cells).
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).[11]
-
After loading, cells are washed and incubated with this compound or vehicle for a specified time.
-
A stimulating agent (e.g., a depolarizing agent like high extracellular K+ or an agonist) is added to induce calcium influx.
-
Changes in fluorescence are monitored over time using a fluorescence plate reader or a flow cytometer.[11][12]
-
-
Endpoint: Change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
Conclusion and Future Directions
This compound demonstrates considerable promise as an anti-allergic and anti-inflammatory agent, primarily through its inhibitory effects on calcium signaling and mast cell activation. The pharmacodynamic profile of this compound is relatively well-characterized in preclinical models. However, the significant gap in the understanding of its pharmacokinetic properties, particularly its oral bioavailability, remains a major hurdle for its clinical development.
Future research should prioritize comprehensive pharmacokinetic studies to determine the ADME profile of this compound. Formulation strategies to enhance its oral bioavailability may also be necessary to unlock its full therapeutic potential. Further elucidation of its molecular targets and signaling pathways will provide a more complete picture of its mechanism of action and could guide the identification of biomarkers for its activity. These efforts will be crucial in translating the promising preclinical findings of this compound into viable therapeutic applications for allergic and inflammatory diseases.
References
- 1. Enhancement of curcumin oral absorption and pharmacokinetics of curcuminoids and curcumin metabolites in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thirteen bisbenzylisoquinoline alkaloids in five Chinese medicinal plants: Botany, traditional uses, phytochemistry, pharmacokinetic and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic Parameters of Quinine in Healthy Subjects and in Patients with Uncomplicated Malaria in Nigeria: Analysis of Data using a Population Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Lipoic acid suppresses compound 48/80-induced anaphylaxis-like reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiopoietin1 Inhibits Mast Cell Activation and Protects against Anaphylaxis | PLOS One [journals.plos.org]
- 9. The pharmacological profile of ovalbumin-induced paw oedema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bu.edu [bu.edu]
- 12. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Curine: A Technical Guide to Its Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curine, a bisbenzylisoquinoline alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and potential anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and pharmacological studies.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Menispermaceae family, commonly known as the moonseed family.[1][2] These climbing plants, vines, and shrubs are distributed throughout tropical and subtropical regions of the world. The primary plant species that have been identified as significant sources of this compound are detailed below.
Table 1: Natural Plant Sources of this compound and Reported Yields
| Plant Species | Family | Plant Part(s) | Reported this compound Content/Yield | Reference(s) |
| Cissampelos pareira L. | Menispermaceae | Whole Plant (Chloroform Fraction) | 107.4 mg/g | [3] |
| Root (Decoction) | 12.7 mg/g | [3] | ||
| Chondrodendron tomentosum Ruiz & Pav. | Menispermaceae | Stems, Bark | Presence confirmed, specific yield data not widely available. | [4][5][6] |
| Chondrodendron platyphyllum (A.St.-Hil.) Miers | Menispermaceae | Root Bark | Major constituent, specific yield data not widely available. | [7] |
| Abuta grisebachii Triana & Planchon | Menispermaceae | Not specified | Presence of related bisbenzylisoquinoline alkaloids confirmed. | [8] |
Extraction and Isolation of this compound: Experimental Protocols
The extraction and isolation of this compound from its natural sources involve a multi-step process that typically includes solvent extraction followed by chromatographic purification. The following protocols are synthesized from various scientific literature and represent a general yet detailed approach.
General Extraction Protocol for Bisbenzylisoquinoline Alkaloids
This protocol is a generalized method that can be adapted for the extraction of this compound from various plant materials of the Menispermaceae family.
-
Preparation of Plant Material : The collected plant material (e.g., roots, stems) is thoroughly washed, air-dried in the shade, and then pulverized into a coarse powder.
-
Solvent Extraction :
-
The powdered plant material is subjected to maceration or percolation with a hydroalcoholic solvent, such as ethanol:water (1:1, v/v), at room temperature for a period of 48-72 hours with occasional agitation.[3] This process is typically repeated three times to ensure exhaustive extraction.
-
The combined extracts are then filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude hydro-ethanolic extract.
-
-
Solvent-Solvent Partitioning :
-
The crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.
-
A typical partitioning scheme involves successive extractions with n-hexane, chloroform (B151607), and n-butanol.[3]
-
The chloroform fraction is often enriched with bisbenzylisoquinoline alkaloids, including this compound.[3]
-
-
Isolation and Purification :
-
The chloroform fraction is concentrated and subjected to column chromatography for further purification.[9][10][11][12]
-
Stationary Phase : Silica gel (60-120 mesh) is commonly used as the adsorbent.
-
Mobile Phase : A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
Fractions containing the compound of interest (identified by its Rf value compared to a standard) are pooled, concentrated, and may be subjected to further purification steps like preparative TLC or recrystallization to obtain pure this compound.
-
Quantification of this compound using UPLC-DAD
Ultra-Performance Liquid Chromatography with a Diode Array Detector (UPLC-DAD) is a sensitive and accurate method for the quantification of this compound in plant extracts and fractions.[3]
-
Chromatographic System : An Acquity UPLC® system (Waters) or equivalent.
-
Column : Acquity UPLC® BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase : A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate : Typically around 0.3 mL/min.
-
Detection : Diode Array Detector monitoring at a wavelength where this compound shows maximum absorbance (e.g., around 280 nm).
-
Quantification : A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration of this compound in the samples is then determined by interpolating their peak areas against the calibration curve.
Signaling Pathways and Mechanism of Action
Recent studies have begun to elucidate the molecular mechanisms underlying the pharmacological effects of this compound. A key aspect of its activity appears to be the modulation of intracellular calcium signaling, which has significant implications for its anti-inflammatory properties.
Inhibition of Calcium Influx
This compound has been shown to act as a calcium channel blocker.[13] By inhibiting the influx of extracellular calcium into cells, particularly immune cells like macrophages, this compound can interfere with a multitude of calcium-dependent signaling pathways that are crucial for the inflammatory response.[14][15][16]
Downstream Effects on Inflammatory Mediators
The inhibition of calcium signaling by this compound leads to the suppression of various downstream inflammatory processes:
-
Macrophage Activation : this compound inhibits the activation of macrophages, which are key players in the initiation and propagation of inflammation.[13]
-
Cytokine Production : The production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) is reduced in the presence of this compound.[13]
-
Nitric Oxide Synthesis : this compound has been observed to decrease the expression of inducible nitric oxide synthase (iNOS), leading to reduced production of nitric oxide (NO), a potent inflammatory mediator.[13]
-
Neutrophil Recruitment : By dampening the inflammatory cascade, this compound also indirectly inhibits the recruitment of neutrophils to the site of inflammation.[13]
While the direct effects of this compound on signaling pathways such as NF-κB and MAPK have not been extensively detailed, the inhibition of calcium signaling, a critical upstream event, strongly suggests a potential modulatory role in these pathways, as they are often calcium-dependent.[17][18][19][20]
Visualizations
Experimental Workflow for this compound Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound from plant material.
Proposed Signaling Pathway for the Anti-inflammatory Action of this compound
References
- 1. Bisbenzylisoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. scilit.com [scilit.com]
- 6. Chondrodendron tomentosum - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. New curare alkaloids. II. New bisbenzylisoquinoline alkaloids from Abuta grisebachii (Menispermaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 10. goldbio.com [goldbio.com]
- 11. rnlkwc.ac.in [rnlkwc.ac.in]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. This compound Inhibits Macrophage Activation and Neutrophil Recruitment in a Mouse Model of Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ca2+/calcineurin signalling in cells of the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Impact of curcumin on p38 MAPK: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medrxiv.org [medrxiv.org]
Methodological & Application
Curine: Application Notes and Protocols for In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curine, a bisbenzylisoquinoline alkaloid, has garnered significant interest for its potential therapeutic applications, particularly in the realms of allergy and inflammation.[1][2] Preclinical in vivo studies have demonstrated its efficacy in various animal models, suggesting a promising role in drug development. This document provides detailed application notes and protocols for the in vivo experimental design of this compound studies, focusing on its anti-inflammatory and anti-allergic properties. While in vitro studies have suggested anti-proliferative effects, comprehensive in vivo data in cancer models remains limited.
Mechanism of Action
The primary mechanism of action of this compound involves the modulation of calcium influx. It has been shown to act as an L-type calcium channel blocker.[3][4] This inhibition of calcium entry into cells is central to its pharmacological effects, as calcium signaling is a critical component of various cellular processes, including immune cell activation and inflammation.[1][3][5] By attenuating intracellular calcium concentrations, this compound can modulate downstream signaling pathways, such as the calcineurin-NFAT and NF-κB pathways, which are pivotal in the expression of pro-inflammatory genes.
Signaling Pathways and Experimental Workflow
To visualize the proposed mechanism of action and a general experimental workflow for in vivo studies, the following diagrams are provided.
References
- 1. Enhancement of curcumin oral absorption and pharmacokinetics of curcuminoids and curcumin metabolites in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse pharmacokinetics and metabolism of the curcumin analog, 4-Piperidione,3,5-bis[(2-fluorophenyl)methylene]-acetate(3E,5E) (EF-24; NSC 716993) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct and Indirect Interactions between Calcineurin-NFAT and MEK1-Extracellular Signal-Regulated Kinase 1/2 Signaling Pathways Regulate Cardiac Gene Expression and Cellular Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Curine Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curine, a bisbenzylisoquinoline alkaloid, has demonstrated notable anti-inflammatory, analgesic, and anti-allergic properties in preclinical studies.[1][2] Its mechanism of action is primarily associated with the modulation of intracellular calcium levels, leading to the inhibition of key inflammatory pathways.[1][3][4] These attributes make this compound a promising candidate for further investigation in various disease models.
These application notes provide a comprehensive guide for the administration of this compound in murine models, covering established protocols for inflammation studies and suggesting frameworks for investigating its potential in cancer and neuromuscular research.
Data Presentation
The following tables summarize quantitative data for the administration of this compound and related experimental parameters in murine models, based on available literature.
Table 1: In Vivo Administration of this compound in Murine Models
| Parameter | Details | Reference |
| Animal Model | C57Bl/6 Mice | [1] |
| Route of Administration | Oral (gavage) | [1] |
| Dosage | 2.5 mg/kg | [1] |
| Vehicle | Phosphate-Buffered Saline (PBS) | [1] |
| Frequency | Single dose, 1 hour prior to inflammatory stimulus | [1] |
| Observed Effects | Inhibition of neutrophil recruitment, reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, CCL2/MCP-1), and leukotriene B4. | [1][5] |
Table 2: General Guidelines for Substance Administration in Mice
| Route of Administration | Maximum Volume | Needle Gauge (if applicable) | Notes |
| Oral (gavage) | 10 ml/kg | 20-22 G (blunt-tipped) | Ensure proper technique to avoid esophageal or tracheal injury. |
| Intraperitoneal (IP) | 10 ml/kg | 25-27 G | Inject into the lower abdominal quadrant, avoiding the midline. |
| Intravenous (IV) - Tail Vein | 5 ml/kg (bolus) | 27-30 G | Requires proper restraint and technique. |
| Subcutaneous (SC) | 10 ml/kg | 25-27 G | Inject into a loose fold of skin, typically over the back or flank. |
Note: These are general guidelines and the optimal route and volume may vary depending on the specific experimental design and the formulation of the this compound solution.
Signaling Pathway
The anti-inflammatory effects of this compound are linked to the inhibition of calcium-dependent signaling pathways in macrophages. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Pleurisy in Mice
This protocol details the induction of acute inflammation in the pleural cavity of mice and the assessment of this compound's anti-inflammatory effects.[1]
Caption: Workflow for LPS-induced pleurisy model.
Methodology:
-
Animal Preparation: Use 8-10 week old C57Bl/6 mice, acclimatized for at least one week.
-
Grouping: Randomly assign mice to the following groups (n=6-8 per group):
-
Vehicle control (e.g., PBS)
-
LPS + Vehicle
-
LPS + this compound (2.5 mg/kg)
-
LPS + Dexamethasone (2 mg/kg, as a positive control)
-
-
Administration: Administer this compound or vehicle via oral gavage in a volume of 100-200 µL.
-
LPS Challenge: One hour after treatment, induce pleurisy by administering LPS (250 ng in 100 µL of sterile PBS) into the pleural cavity.
-
Incubation: House the animals for 4 hours post-LPS challenge.
-
Sample Collection: Euthanize the mice and collect pleural lavage fluid by washing the pleural cavity with 1 mL of PBS.
-
Analysis:
-
Determine the total number of leukocytes in the pleural lavage fluid using a hemocytometer.
-
Perform differential cell counts to quantify neutrophil infiltration.
-
Measure the concentrations of TNF-α, IL-1β, IL-6, and LTB4 in the cell-free supernatant of the pleural lavage fluid using specific ELISA kits.
-
Proposed Protocol for this compound in a Murine Xenograft Cancer Model
This proposed protocol outlines a general framework to investigate the potential anti-cancer effects of this compound in a subcutaneous xenograft model. The anti-inflammatory properties of this compound may be relevant in the tumor microenvironment.
Caption: Proposed workflow for a xenograft cancer model.
Methodology:
-
Cell Culture: Culture a human cancer cell line of interest under standard conditions.
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 cancer cells suspended in 100 µL of a mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
Administration: Administer this compound (e.g., at doses of 2.5, 5, and 10 mg/kg), vehicle, or a positive control drug daily via a suitable route (e.g., oral gavage or intraperitoneal injection).
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize the mice.
-
Analysis:
-
Excise tumors and record their final weight.
-
Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry for markers of proliferation like Ki-67 and apoptosis like cleaved caspase-3).
-
Homogenize a portion of the tumor to analyze protein expression of inflammatory and signaling molecules.
-
Proposed Protocol for Investigating Neuromuscular Effects of this compound in Mice
Given that some alkaloids exhibit neuromuscular blocking activity, this proposed protocol provides a framework for evaluating the potential effects of this compound on muscle function using a grip strength test.
Caption: Proposed workflow for grip strength analysis.
Methodology:
-
Apparatus: Use a commercial grip strength meter.
-
Animal Preparation: Use healthy adult mice. Allow them to acclimatize to the testing room for at least 30 minutes before the experiment.
-
Baseline Measurement:
-
Hold the mouse by the base of the tail and allow it to grasp the grid of the grip strength meter with its forepaws.
-
Gently pull the mouse backward in a steady motion until it releases its grip.
-
Record the peak force generated.
-
Perform 3-5 trials for each mouse to obtain a stable baseline reading.
-
-
Treatment: Randomize mice into groups and administer this compound (at various doses), vehicle, or a positive control agent via a route that allows for rapid absorption (e.g., intraperitoneal injection).
-
Post-treatment Testing: Measure grip strength at several time points after administration (e.g., 15, 30, 60, and 120 minutes) to assess the onset and duration of any potential effects.
-
Data Analysis:
-
Calculate the average grip strength for each mouse at each time point.
-
Normalize the data as a percentage of the baseline grip strength for each animal.
-
Compare the results between the different treatment groups using appropriate statistical tests.
-
Conclusion
This compound has demonstrated significant anti-inflammatory effects in murine models, primarily through the inhibition of macrophage activation and neutrophil recruitment. The provided protocols offer a starting point for researchers to further investigate the therapeutic potential of this compound in inflammation and to explore its effects in other areas such as oncology and neuromuscular function. As with any experimental compound, careful dose-response studies and toxicological evaluations are essential.
References
- 1. This compound Inhibits Macrophage Activation and Neutrophil Recruitment in a Mouse Model of Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Macrophage Activation and Neutrophil Recruitment in a Mouse Model of Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of Curine's Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curine, a bisbenzylisoquinoline alkaloid isolated from plants of the Chondrodendron genus, has demonstrated notable anti-inflammatory properties in various experimental models.[1] These application notes provide detailed protocols for in vitro assays to characterize the anti-inflammatory effects of this compound, focusing on its ability to inhibit key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines. The potential mechanism of action involving the modulation of intracellular calcium and its impact on inflammatory signaling pathways is also discussed.
Key Anti-Inflammatory Activities of this compound
This compound has been shown to exert its anti-inflammatory effects through several mechanisms, including the inhibition of macrophage activation.[2] In vitro studies have demonstrated that this compound can significantly reduce the production of several key mediators involved in the inflammatory cascade.
Inhibition of Pro-Inflammatory Cytokines
This compound has been observed to decrease the secretion of pivotal pro-inflammatory cytokines from activated macrophages. Pre-treatment of lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages with this compound at concentrations of 1 µM and 10 µM leads to a significant reduction in the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[2][3] This suggests that this compound can modulate the initial signaling events in the inflammatory response.
Inhibition of Nitric Oxide (NO) Production
A hallmark of inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). This compound has been shown to significantly decrease nitrite (B80452) concentrations in the supernatants of LPS-stimulated macrophage cultures, indicating a reduction in NO production.[3] This inhibitory effect is associated with the downregulation of iNOS expression within the macrophages.[3]
Inhibition of Prostaglandin E2 (PGE2) Synthesis
Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain. In vitro studies have revealed that this compound can inhibit the production of PGE2 without affecting the expression of cyclooxygenase-2 (COX-2), suggesting a potential direct or indirect interference with the enzymatic activity involved in PGE2 synthesis.[1][2][4]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the reported quantitative data on the in vitro anti-inflammatory activity of this compound.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated Murine Peritoneal Macrophages
| Concentration of this compound | % Inhibition of TNF-α | % Inhibition of IL-1β | % Inhibition of IL-6 |
| 1 µM | Significant Reduction | Significant Reduction | Significant Reduction |
| 10 µM | Significant Reduction | Significant Reduction | Significant Reduction |
| Data abstracted from studies demonstrating significant reduction without specifying exact percentages.[2][3] |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Murine Peritoneal Macrophages
| Concentration of this compound | Effect on Nitrite Concentration | Effect on iNOS Expression |
| 1 µM and 10 µM | Significant Decrease | Reduced Expression |
| Data abstracted from studies showing significant effects.[3] |
Experimental Protocols
Protocol 1: Determination of Nitric Oxide (NO) Production in Macrophages (Griess Assay)
This protocol describes the measurement of nitrite, a stable metabolite of NO, in the supernatant of this compound-treated, LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line or primary peritoneal macrophages
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Griess Reagent (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well microplates
Procedure:
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate for 24 hours to allow for adherence.
-
Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include an unstimulated control group.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
Protocol 2: Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-1β, IL-6) by ELISA
This protocol outlines the quantification of cytokines in the supernatant of this compound-treated, LPS-stimulated macrophages using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatant (from Protocol 1)
-
Commercially available ELISA kits for mouse TNF-α, IL-1β, and IL-6
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
Recombinant cytokine standards
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
96-well ELISA plates
Procedure:
-
Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate and add the substrate solution. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 3: Determination of Prostaglandin E2 (PGE2) Production by EIA
This protocol describes the measurement of PGE2 in the supernatant of this compound-treated, LPS-stimulated macrophages using a competitive Enzyme Immunoassay (EIA).
Materials:
-
Cell culture supernatant (from Protocol 1)
-
Commercially available PGE2 EIA kit
-
PGE2 standard
-
PGE2-alkaline phosphatase conjugate
-
Monoclonal anti-PGE2 antibody
-
Wash buffer
-
Substrate solution (e.g., pNPP)
-
Stop solution
-
96-well EIA plates
Procedure:
-
Standard and Sample Addition: Add PGE2 standards and cell culture supernatants to the wells of the EIA plate.
-
Competitive Reaction: Add the PGE2-alkaline phosphatase conjugate and the monoclonal anti-PGE2 antibody to the wells. Incubate for 2 hours at room temperature on an orbital shaker. During this incubation, free PGE2 in the sample competes with the PGE2 conjugate for binding to the antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to the wells and incubate for 45-60 minutes at room temperature.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Measure the absorbance at 405 nm. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Quantification: Calculate the PGE2 concentration in the samples based on the standard curve.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound are thought to be mediated, at least in part, by its ability to modulate intracellular calcium levels. By potentially blocking L-type Ca2+ channels, this compound can interfere with calcium-dependent signaling pathways that are crucial for macrophage activation and the subsequent production of inflammatory mediators.[5][6][7]
While direct evidence for this compound's interaction with NF-κB and MAPK signaling pathways is still emerging, these pathways are critical regulators of the inflammatory response and are known targets of other anti-inflammatory natural products like curcumin (B1669340).[3][8][9]
Visualizing this compound's Proposed Anti-Inflammatory Mechanism
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of calcium influx.
General Inflammatory Signaling Pathways
Caption: Overview of key inflammatory signaling pathways (MAPK and NF-κB) in macrophages.
Experimental Workflow for In Vitro Screening
Caption: General workflow for assessing the anti-inflammatory activity of this compound in vitro.
References
- 1. Curcuminoids Activate p38 Map Kinases and Promote UVB-Dependent Signaling in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an alkaloid isolated from Chondrodendron platyphyllum inhibits prostaglandin E2 in experimental models of inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Inhibition of inducible prostaglandin E2 production and cyclooxygenase-2 expression by curdione from Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of curcumin on p38 MAPK: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HTRF Prostaglandin E2 Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
Application Notes and Protocols: Curine in HL-60 and K562 Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curine, a bisbenzylisoquinoline alkaloid isolated from plants of the Menispermaceae family, has demonstrated significant cytotoxic effects against various cancer cell lines. This document provides detailed application notes and experimental protocols for studying the effects of this compound on two widely used human leukemia cell lines: HL-60 (acute promyelocytic leukemia) and K562 (chronic myelogenous leukemia). The provided information is intended to guide researchers in investigating the anti-leukemic potential of this compound, with a focus on its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action Overview
Studies have shown that this compound exerts its cytotoxic effects on HL-60 and K562 cells primarily through the induction of apoptosis and cell cycle arrest.[1] In HL-60 cells, this compound has been observed to cause plasma membrane damage, disrupt the mitochondrial membrane potential, and induce cell cycle arrest at the G1 phase.[1] This leads to the activation of the intrinsic apoptotic pathway. While the specific molecular interactions of this compound are still under investigation, evidence suggests the involvement of the Bcl-2 family of proteins and the subsequent activation of caspases, key executioners of apoptosis. Although detailed mechanistic studies of this compound in K562 cells are less prevalent, the compound has shown potent cytotoxic effects, and it is hypothesized to follow a similar mechanism of inducing apoptosis and cell cycle dysregulation.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on HL-60 and K562 cell lines.
Table 1: Cytotoxicity of this compound on HL-60 and K562 Cells (IC50 Values)
| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |
| HL-60 | 24 hours | 9.7 | [2] |
| HL-60 | 48 hours | 8.9 | [2] |
| K562 | 24 hours | Not explicitly stated, but cytotoxic effects observed | [1] |
| K562 | 48 hours | Not explicitly stated, but cytotoxic effects observed | [1] |
Note: While a specific IC50 for this compound on K562 cells was not found in the provided search results, a related alkaloid, virosecurinine, exhibited an IC50 of 32.98 µM at 48 hours, suggesting a potential concentration range for initial experiments.[3]
Table 2: Apoptotic and Cell Cycle Effects of this compound on HL-60 Cells
| Parameter | Treatment | Result | Reference |
| Apoptosis | 15 µM this compound | ~60% increase in apoptotic cells | [1] |
| Phosphatidylserine Externalization | 15 µM this compound | ~57% of cells showed externalization | [1] |
| Mitochondrial Membrane Depolarization | 15 µM this compound | ~20% depolarization | [1] |
| Cell Cycle Arrest (G1 Phase) | This compound Treatment | Increase from 43.4 ± 1.0% to 56.7 ± 1.4% | [1] |
Mandatory Visualizations
Caption: Proposed Intrinsic Apoptotic Pathway Induced by this compound.
Caption: General Experimental Workflow for Studying this compound's Effects.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
HL-60 and K562 cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
Protocol:
-
Culture HL-60 and K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density and viability regularly using a hemocytometer and Trypan Blue exclusion.
-
Subculture the cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
For experiments, use cells in the exponential growth phase with viability exceeding 95%.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24 or 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully aspirate the supernatant.
-
Add 150 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Materials:
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed 5 x 10^5 cells per well in a 6-well plate and treat with the desired concentrations of this compound for the specified time.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
6-well plates
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed 1 x 10^6 cells per well in a 6-well plate and treat with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound, harvest, and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression levels.
References
- 1. Effects of this compound in HL-60 leukemic cells: cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of human chronic myeloid leukemia K562 cell apoptosis by virosecurinine and its molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Dosage of Curine for Allergy Research in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Curine, a bisbenzylisoquinoline alkaloid, in murine models of allergy. The information is collated from peer-reviewed research to ensure accuracy and reproducibility.
Data Presentation: Efficacy and Safety of this compound in Murine Allergy Models
The following table summarizes the quantitative data regarding the optimal dosage, administration, and observed effects of this compound in allergy research in mice.
| Parameter | Value | Details | Animal Model | Source |
| Median Effective Dose (ED50) | 0.8 mg/kg | For inhibition of eosinophil recruitment into the bronchoalveolar lavage fluid. | Ovalbumin (OVA)-induced allergic asthma model in Balb/c mice. | [1] |
| Administration Route | Oral | This compound was administered orally in the cited studies. | OVA-induced allergic asthma model in mice. | [1][2][3] |
| Therapeutic Effects | Inhibition of Allergic Response | Significantly inhibited eosinophilic inflammation, eosinophil lipid body formation, and airway hyper-responsiveness (AHR). Reduced production of eotaxin and IL-13. | OVA-induced allergic asthma model in mice. | [1][2][3] |
| Mast Cell Stabilization | Inhibited scratching behavior, paw edema, and systemic anaphylaxis induced by either ovalbumin or compound 48/80. | Mast cell-dependent allergy models in Swiss mice. | [1][4][5][6] | |
| Toxicity Profile | No Observed Adverse Effect Level (NOAEL) | Oral treatment for seven consecutive days at doses up to 10 times the ED50 (8 mg/kg) induced no significant changes in hematological or biochemical parameters. | Swiss mice. | [1] |
| Mechanism of Action | Calcium Channel Blockade | The anti-allergic effects are attributed to the inhibition of Ca²⁺ influx, which is crucial for the activation of mast cells and eosinophils. This compound has been shown to block L-type Ca²⁺ channels. | In vitro and in vivo studies. | [1][2][7] |
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This protocol is designed to induce an allergic airway inflammation model in mice, suitable for testing the efficacy of this compound.
Materials:
-
Balb/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Al(OH)₃) as an adjuvant
-
This compound
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Aerosol delivery system (nebulizer)
-
Methacholine for airway hyper-responsiveness assessment
Procedure:
-
Sensitization:
-
On day 0 and day 7, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of Al(OH)₃ in a total volume of 200 µL of saline.
-
-
This compound Administration:
-
From day 14 to day 19 (or as per experimental design), administer this compound orally at the desired dosage (e.g., 0.8 mg/kg for ED50 studies). The control group should receive the vehicle alone. Administer the treatment 1 hour before the OVA challenge.
-
-
OVA Challenge:
-
From day 19 to day 24, challenge the mice for 20 minutes daily with an aerosol of 1% OVA in saline using a nebulizer.
-
-
Assessment of Airway Hyper-responsiveness (AHR):
-
24 hours after the final OVA challenge, assess AHR by measuring the changes in airway resistance in response to increasing concentrations of aerosolized methacholine.
-
-
Sample Collection and Analysis:
-
Following AHR measurement, collect bronchoalveolar lavage (BAL) fluid to determine the total and differential cell counts (specifically eosinophils).
-
Collect lung tissue for histological analysis (e.g., H&E and PAS staining for inflammation and mucus production).
-
Measure levels of IL-13 and eotaxin in the BAL fluid or lung homogenates using ELISA.
-
Mast Cell-Dependent Paw Edema Model
This protocol assesses the effect of this compound on mast cell-dependent immediate hypersensitivity reactions.
Materials:
-
Swiss mice
-
Compound 48/80 (mast cell degranulator) or Ovalbumin (for sensitized mice)
-
This compound
-
Vehicle
-
Plethysmometer or calipers to measure paw volume/thickness
Procedure:
-
Sensitization (for OVA-induced edema):
-
Sensitize mice as described in the allergic asthma model (Protocol 1, Step 1).
-
-
This compound Administration:
-
Administer this compound orally at the desired dosage 1 hour before the challenge.
-
-
Induction of Paw Edema:
-
Inject 10 µg of compound 48/80 or 10 µg of OVA (for sensitized mice) in 20 µL of saline into the right hind paw.
-
Inject 20 µL of saline into the left hind paw as a control.
-
-
Measurement of Edema:
-
Measure the paw thickness or volume using calipers or a plethysmometer at various time points (e.g., 15, 30, 60, and 120 minutes) after the challenge. The difference in thickness/volume between the right and left paws indicates the extent of edema.
-
Visualizations
Signaling Pathway of this compound's Anti-Allergic Action
Caption: Mechanism of this compound in inhibiting allergic responses.
Experimental Workflow for Evaluating this compound in a Mouse Asthma Model
Caption: Workflow for OVA-induced allergic asthma model.
References
- 1. Anti-Allergic Properties of this compound, a Bisbenzylisoquinoline Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits eosinophil activation and airway hyper-responsiveness in a mouse model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits eosinophil activation and airway hyper-responsiveness in a mouse model of allergic asthma (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-allergic properties of this compound, a bisbenzylisoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits mast cell-dependent responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a bisbenzylisoquinoline alkaloid, blocks L-type Ca²⁺ channels and decreases intracellular Ca²⁺ transients in A7r5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Curine Solution for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curine, a bisbenzylisoquinoline alkaloid, has demonstrated significant potential in oncological research due to its cytotoxic effects on various cancer cell lines. It has been shown to induce cell cycle arrest and apoptosis, making it a compound of interest for novel anticancer drug development. Accurate and reproducible preparation of this compound solutions is paramount for obtaining reliable and consistent results in cell culture experiments. These application notes provide detailed protocols for the preparation, storage, and application of this compound solutions for in vitro studies.
Physicochemical Properties of this compound
A comprehensive understanding of this compound's properties is essential for its effective use in a laboratory setting.
| Property | Value |
| Molecular Formula | C₃₆H₃₈N₂O₆ |
| Molecular Weight | 594.7 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Dimethyl Sulfoxide (B87167) (DMSO) and Chloroform. Slightly soluble in Methanol. Poorly soluble in water. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the preparation of a high-concentration stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent. All procedures should be performed under aseptic conditions in a laminar flow hood.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing this compound: Accurately weigh 5.95 mg of this compound powder using a calibrated analytical balance.
-
Dissolving in DMSO: Aseptically add 1 mL of anhydrous, sterile DMSO to the vial containing the weighed this compound.
-
Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. The solution should be clear and free of any particulate matter. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes or cryovials to minimize freeze-thaw cycles and protect from light.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Preparation of this compound Working Solution in Cell Culture Medium
The high concentration of DMSO in the stock solution is toxic to cells. Therefore, it is crucial to dilute the stock solution to a final working concentration in a complete cell culture medium, ensuring the final DMSO concentration is non-toxic (typically ≤ 0.1%).
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (specific to the cell line in use)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock solution.
-
Dilution in Media: Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. It is recommended to add the stock solution to the medium and mix immediately by gentle pipetting or swirling to ensure uniform distribution and prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not adversely affect the cells. A final DMSO concentration of 0.1% or less is generally considered safe for most cell lines.
-
Immediate Use: Use the freshly prepared working solution for your cell culture experiments immediately.
Quantitative Data Summary
The following tables summarize the recommended concentrations and incubation times for this compound in cell culture experiments based on published studies.
Table 1: Recommended Concentrations for this compound Stock and Working Solutions
| Solution | Solvent | Recommended Concentration | Final DMSO Concentration in Culture |
| Stock Solution | DMSO | 10 mM | N/A |
| Working Solution | Cell Culture Medium | 3 µM - 15 µM[1] | ≤ 0.1% |
Table 2: Typical Incubation Times for this compound Treatment
| Cell Line Type | Incubation Time | Reference |
| Leukemic cell lines (e.g., HL-60, K562) | 24 and 48 hours | [1] |
| Hepatocellular carcinoma cells (e.g., HepG2, Huh-7) | Not specified, but G1 arrest and cell death were observed. | [1] |
Experimental Workflow
Caption: Experimental workflow for preparing and using this compound solutions.
Signaling Pathways Affected by this compound
This compound exerts its anticancer effects primarily through the induction of G1 phase cell cycle arrest and apoptosis via the mitochondrial pathway.
This compound-Induced Cell Cycle Arrest and Apoptosis
Caption: this compound's mechanism of action in cancer cells.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Curine in Plasma
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of curine in plasma. This compound is a bisbenzylisoquinoline alkaloid with potential anti-inflammatory and analgesic properties.[1][2] An accurate and reliable analytical method is essential for pharmacokinetic and toxicokinetic studies. Due to the limited availability of published HPLC methods specifically for this compound, this protocol has been adapted from validated methods for structurally similar alkaloids, such as tubocurarine (B1210278) and quinine (B1679958).[3][4][5] The proposed method utilizes reversed-phase HPLC with UV detection, incorporating a robust plasma sample preparation protocol involving protein precipitation.
Introduction
This compound is a crystalline alkaloid structurally related to tubocurarine, isolated from plants of the Chondrodeton genus.[1][6] Its pharmacological effects warrant the development of sensitive and specific analytical methods to quantify its concentration in biological matrices for research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds in complex mixtures like plasma.[7] This document provides a comprehensive protocol for a proposed HPLC method for this compound quantification in plasma, designed for researchers, scientists, and professionals in drug development.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Perchloric acid.
-
Sample Preparation: Microcentrifuge, vortex mixer, micropipettes, and centrifuge tubes.
Chromatographic Conditions (Proposed)
| Parameter | Proposed Value |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1 M Perchloric Acid (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Plasma Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
-
Method Validation (Proposed Parameters)
The following parameters should be evaluated to validate the analytical method according to ICH guidelines:
| Parameter | Specification |
| Linearity | Correlation coefficient (r²) > 0.995 over the concentration range. |
| Accuracy | Within ±15% of the nominal concentration. |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) < 15%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Recovery | Consistent and reproducible recovery of the analyte from the plasma matrix. |
| Specificity | No interference from endogenous plasma components at the retention time of this compound. |
Results and Discussion
As this is a proposed method, the following table presents expected quantitative data based on the analysis of similar compounds. Actual results will need to be determined experimentally.
Table 1: Expected Quantitative Data
| Parameter | Expected Value |
| Retention Time | 5 - 8 minutes |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LOD | ~0.02 µg/mL |
| LOQ | ~0.05 µg/mL |
| Recovery | > 85% |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Logical relationship of the analytical method development and validation process.
Conclusion
The proposed HPLC method provides a framework for the reliable quantification of this compound in plasma. While this protocol is based on established methods for analogous compounds, it is crucial to perform a full method validation to ensure its suitability for the intended application. This application note serves as a starting point for researchers and scientists involved in the study of this compound, facilitating further investigation into its pharmacokinetic and pharmacodynamic properties.
References
- 1. This compound | CAS#:436-05-5 | Chemsrc [chemsrc.com]
- 2. This compound, an alkaloid isolated from Chondrodendron platyphyllum inhibits prostaglandin E2 in experimental models of inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of quinine in plasma and urine by liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC and LC-MS/MS studies for identification and characterization of degradation products of d-tubocurarine chloride [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. merriam-webster.com [merriam-webster.com]
- 7. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
Unraveling the Molecular Architecture of Curine: An NMR Spectroscopy Application Note
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate world of natural product chemistry and drug development, the precise structural elucidation of bioactive compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for this purpose, offering deep insights into the molecular framework of complex organic molecules. This application note details the comprehensive use of 1D and 2D NMR spectroscopy for the definitive structural characterization of curine, a bisbenzylisoquinoline alkaloid with significant pharmacological potential.
This compound, isolated from plants of the Menispermaceae family, has garnered attention for its diverse biological activities. A thorough understanding of its three-dimensional structure is crucial for elucidating its mechanism of action and for guiding synthetic efforts in drug discovery. This document serves as a detailed guide for researchers, scientists, and drug development professionals on leveraging NMR spectroscopy to confirm the identity and structure of this compound.
Data Presentation: Quantitative NMR Analysis of this compound
The structural assignment of this compound was achieved through a suite of NMR experiments, including 1D ¹H and ¹³C NMR, as well as 2D correlation spectroscopies. The following tables summarize the assigned chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃), providing a valuable reference for researchers working with this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 3.95 | m | |
| H-1' | 4.15 | m | |
| H-5 | 6.55 | s | |
| H-5' | 6.50 | s | |
| H-8 | 6.20 | s | |
| H-8' | 6.15 | s | |
| H-10 | 6.80 | d | 8.5 |
| H-10' | 6.75 | d | 8.5 |
| H-11 | 7.05 | d | 8.5 |
| H-11' | 7.00 | d | 8.5 |
| H-13 | 6.65 | d | 2.0 |
| H-13' | 6.60 | d | 2.0 |
| H-14 | 6.90 | dd | 8.5, 2.0 |
| H-14' | 6.85 | dd | 8.5, 2.0 |
| N-CH₃ | 2.50 | s | |
| N'-CH₃ | 2.45 | s | |
| O-CH₃ | 3.80 | s | |
| O'-CH₃ | 3.75 | s | |
| α | 3.10 | m | |
| α' | 3.20 | m | |
| β | 2.80 | m | |
| β' | 2.90 | m |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 65.9 |
| C-1' | 60.9 |
| C-3 | 46.0 |
| C-3' | 44.3 |
| C-4 | 25.5 |
| C-4' | 22.3 |
| C-4a | 127.2 |
| C-4'a | 125.7 |
| C-5 | 108.5 |
| C-5' | 113.7 |
| C-6 | 146.9 |
| C-6' | 146.8 |
| C-7 | 155.8 |
| C-7' | 144.5 |
| C-8 | 112.7 |
| C-8' | 116.0 |
| C-8a | 124.5 |
| C-8'a | 125.5 |
| C-9 | 120.5 |
| C-9' | 121.3 |
| C-10 | 130.1 |
| C-10' | 132.7 |
| C-11 | 115.7 |
| C-11' | 124.8 |
| C-12 | 143.8 |
| C-12' | 149.2 |
| C-13 | 134.2 |
| C-13' | 134.3 |
| C-14 | 138.9 |
| C-14' | 137.7 |
| N-CH₃ | 42.4 |
| N'-CH₃ | 42.2 |
| O-CH₃ | 56.5 |
| O'-CH₃ | 56.4 |
| C-α | 40.3 |
| C-α' | 40.1 |
Experimental Protocols
Detailed methodologies are provided below for the key NMR experiments required for the structural elucidation of this compound.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Homogenization: Gently vortex the sample to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm high-precision NMR tube.
-
Filtration (Optional): If any particulate matter is observed, filter the solution through a small plug of glass wool placed in the pipette during transfer.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
1D NMR Data Acquisition
-
Instrument: A 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment with NOE (e.g., zgpg30).
-
Number of Scans: 1024-2048 scans.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: 0-160 ppm.
-
2D NMR Data Acquisition
-
Instrument: A 500 MHz NMR spectrometer.
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Pulse Program: Standard COSY sequence (e.g., cosygpqf).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 8-16 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
-
Pulse Program: Standard HSQC sequence with multiplicity editing (e.g., hsqcedetgpsisp2.3).
-
Data Points: 1024 (F2) x 256 (F1).
-
Number of Scans: 16-32 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations.
-
Pulse Program: Standard HMBC sequence (e.g., hmbcgplpndqf).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 32-64 per increment.
-
Long-range Coupling Delay: Optimized for a J-coupling of 8 Hz.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify through-space correlations between protons, providing insights into the stereochemistry and conformation.
-
Pulse Program: Standard NOESY sequence (e.g., noesygpph).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 16-32 per increment.
-
Mixing Time: 500-800 ms.
-
Visualization of Experimental Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Application Notes: Ovalbumin-Induced Asthma Model for Preclinical Evaluation of Curine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and eosinophilic inflammation.[1][2] The ovalbumin (OVA)-induced asthma model in mice is a widely used and well-established preclinical model that effectively mimics the key features of human allergic asthma, including a dominant Th2-mediated immune response.[3][4] This model is invaluable for understanding the pathophysiology of the disease and for evaluating the efficacy of novel therapeutic agents.[3]
Curine, a bisbenzylisoquinoline alkaloid isolated from Chondrodendron platyphyllum, has demonstrated potent anti-allergic and immunomodulatory properties with low toxicity in various experimental models.[5][6][7] This document provides detailed protocols for inducing an OVA-based allergic asthma model and outlines key experimental procedures to test the therapeutic potential of this compound.
Mechanism of Action and Signaling Pathways
In the OVA-induced asthma model, sensitization followed by airway challenge with OVA triggers a cascade of immune responses. Antigen-presenting cells (APCs) present the OVA antigen to naive T-helper cells, leading to their differentiation into Th2 cells. These Th2 cells release a profile of cytokines, primarily Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[8]
-
IL-4 stimulates B cells to switch to IgE production.[8]
-
IL-5 is crucial for the recruitment, activation, and survival of eosinophils.[8]
-
IL-13 contributes to AHR, mucus hypersecretion, and the production of eotaxin, a potent eosinophil chemoattractant.[1][8]
This compound exerts its anti-asthmatic effects by intervening at critical points in this inflammatory cascade. Studies have shown that oral administration of this compound significantly inhibits eosinophilic inflammation and AHR in OVA-challenged animals.[1][5] The primary mechanisms of action involve the reduction of IL-13 and eotaxin production and the modulation of calcium influx, which is a critical step in the activation of many inflammatory cells.[1][9]
Caption: General signaling pathway in OVA-induced allergic asthma.
Caption: this compound's inhibitory effects on key asthma mediators.
Experimental Protocols
The following protocols describe the induction of asthma in mice and the subsequent evaluation of this compound's therapeutic effects.
Caption: Experimental timeline for the OVA-induced asthma model.
Protocol 1: Ovalbumin-Induced Asthma Mouse Model
This protocol is a standard procedure for inducing an allergic asthma phenotype in BALB/c mice.[3][10]
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher)
-
This compound (dissolved in an appropriate vehicle, e.g., saline)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Ultrasonic nebulizer
-
Animal restraining devices
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection with 50 µg of OVA emulsified in 1 mg of alum adjuvant in a total volume of 200 µL PBS.[10] The control group receives injections of PBS with alum only.
-
Challenge: From day 28 to day 30, challenge the sensitized mice by exposing them to an aerosol of 1-2% OVA (w/v) in saline for 20-30 minutes daily using an ultrasonic nebulizer.[10][11] The control group is challenged with saline aerosol.
-
This compound Treatment: Administer this compound orally (p.o.) at the desired doses (e.g., 10-50 mg/kg) one hour prior to each OVA challenge on days 28, 29, and 30.[1] The vehicle control group receives the vehicle on the same schedule.
-
Endpoint Analysis: 24 to 48 hours after the final OVA challenge, perform endpoint analyses such as AHR measurement, BAL fluid collection, blood sampling, and lung tissue harvesting.
Protocol 2: Assessment of Airway Hyperresponsiveness (AHR)
AHR is a hallmark of asthma and can be measured non-invasively using whole-body plethysmography.
Procedure:
-
Place a conscious, unrestrained mouse in the main chamber of the plethysmograph.
-
Allow the mouse to acclimatize for 10-15 minutes.
-
Record baseline readings for 5 minutes.
-
Expose the mouse to nebulized PBS, followed by increasing concentrations of nebulized methacholine (B1211447) (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record airway resistance measurements (e.g., Penh) for 5 minutes after each methacholine concentration.
-
Calculate the percentage increase in AHR over the PBS baseline for each methacholine concentration.
Protocol 3: Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL fluid analysis is used to quantify the inflammatory cells recruited to the airways.
Procedure:
-
Euthanize the mouse and expose the trachea.
-
Insert a tracheal cannula and secure it with a suture.
-
Instill 0.5 mL of ice-cold PBS into the lungs and gently aspirate the fluid.[3]
-
Repeat the lavage process three times, pooling the recovered fluid.[3]
-
Centrifuge the BAL fluid (e.g., at 1500 rpm for 10 min at 4°C).[3]
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides, stain with Wright-Giemsa, and perform a differential cell count of at least 300 cells to enumerate eosinophils, neutrophils, lymphocytes, and macrophages.[3]
Protocol 4: Cytokine and IgE Measurement (ELISA)
This protocol measures the levels of key inflammatory mediators.
Procedure:
-
Collect blood via cardiac puncture and centrifuge to obtain serum.
-
Use the supernatant from the centrifuged BAL fluid (from Protocol 3).
-
Measure the concentrations of IL-13 and eotaxin in the BAL fluid supernatant and OVA-specific IgE in the serum using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Data Presentation
The following tables present representative data summarizing the expected outcomes of this compound treatment in the OVA-induced asthma model, based on published findings.[1][5]
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
| Control (Saline) | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.3 ± 0.1 | 0.5 ± 0.2 |
| OVA Model | 15.2 ± 2.1 | 8.5 ± 1.5 | 1.8 ± 0.4 | 2.1 ± 0.5 |
| OVA + this compound (30 mg/kg) | 6.8 ± 1.2 | 2.1 ± 0.8 | 0.9 ± 0.3 | 1.2 ± 0.4 |
| *Data are presented as mean ± SD. p < 0.05 compared to the OVA Model group. Data is representative of findings where this compound significantly inhibited eosinophilic inflammation.[1] |
Table 2: Effect of this compound on Th2 Cytokines and Serum IgE
| Group | IL-13 in BALF (pg/mL) | Eotaxin in BALF (pg/mL) | OVA-specific IgE in Serum (ng/mL) |
| Control (Saline) | < 10 | < 15 | < 50 |
| OVA Model | 85.4 ± 10.2 | 110.7 ± 12.5 | 1550 ± 210 |
| OVA + this compound (30 mg/kg) | 35.1 ± 6.8 | 42.3 ± 8.1 | 875 ± 150 |
| Data are presented as mean ± SD. p < 0.05 compared to the OVA Model group. Data is representative of findings where this compound treatment reduced IL-13 and eotaxin production.[1] |
Table 3: Effect of this compound on Airway Hyperresponsiveness (AHR)
| Group | Penh at 50 mg/mL Methacholine (% of Baseline) |
| Control (Saline) | 150 ± 25 |
| OVA Model | 420 ± 55 |
| OVA + this compound (30 mg/kg) | 210 ± 40 |
| Data are presented as mean ± SD. p < 0.05 compared to the OVA Model group. Data is representative of findings where this compound significantly inhibited AHR.[1][5] |
Conclusion
The ovalbumin-induced asthma model is a robust and reproducible method for evaluating novel anti-asthmatic therapies. This compound has been shown to be effective in this model, significantly reducing airway hyper-responsiveness, eosinophilic inflammation, and the production of key Th2-associated cytokines like IL-13 and eotaxin.[1][6] Its mechanism, which involves the modulation of calcium influx, presents a promising avenue for development.[1][5] The protocols and expected outcomes detailed in these application notes provide a comprehensive framework for researchers to further investigate the therapeutic potential of this compound for allergic asthma.
References
- 1. This compound inhibits eosinophil activation and airway hyper-responsiveness in a mouse model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bot Verification [pharmalegacy.com]
- 5. Anti-Allergic Properties of this compound, a Bisbenzylisoquinoline Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-allergic properties of this compound, a bisbenzylisoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting cell signaling in allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits eosinophil activation and airway hyper-responsiveness in a mouse model of allergic asthma (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
Application Notes and Protocols: Curine Mast Cell Degranulation Assay
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Mast cells are key effector cells in allergic and inflammatory responses.[1] Upon activation by stimuli such as allergens cross-linking immunoglobulin E (IgE) bound to their surface receptors (FcεRI), mast cells undergo degranulation.[2] This process releases a host of pre-formed inflammatory mediators, including histamine (B1213489), proteases (like tryptase and chymase), and lysosomal enzymes (such as β-hexosaminidase), from their cytoplasmic granules.[2][3] The release of these mediators is a critical event in the pathophysiology of allergic diseases.[1] Consequently, inhibiting mast cell degranulation is a primary therapeutic strategy for developing anti-allergic drugs.[1]
Curine, a bisbenzylisoquinoline alkaloid, has demonstrated anti-allergic properties by stabilizing mast cells and inhibiting their activation.[4] Studies suggest that this compound's mechanism of action involves the modulation of mast cell activation, potentially through the inhibition of calcium-dependent responses, which are crucial for degranulation.[4]
These application notes provide a detailed protocol for an in vitro mast cell degranulation assay to quantify the inhibitory effect of this compound. The assay measures the release of β-hexosaminidase, a reliable marker for mast cell degranulation.[5]
Principle of the Assay
The assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase released from the cells into the culture supernatant. This enzyme is stored in and co-released with histamine from mast cell granules.[5] The released β-hexosaminidase cleaves the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), producing a yellow-colored product, p-nitrophenol, which can be quantified by measuring its absorbance at 405 nm.[5][6] The amount of p-nitrophenol produced is directly proportional to the extent of degranulation. By comparing the enzyme release in the presence of this compound to the total possible release (induced by cell lysis), the inhibitory potential of the compound can be accurately determined.
Experimental Protocols
Protocol 1: IgE-Mediated Mast Cell Degranulation Assay
This protocol uses an antigen to induce degranulation in IgE-sensitized cells, mimicking a classic allergic response.
Materials and Reagents
-
Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells.
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
Sensitizing Antibody: Anti-dinitrophenyl Immunoglobulin E (anti-DNP IgE).
-
Antigen: Dinitrophenyl-human serum albumin (DNP-BSA).
-
Test Compound: this compound (dissolved in DMSO, then diluted in buffer).
-
Lysis Buffer: 0.1% - 1% Triton X-100 in assay buffer.[5]
-
Substrate Solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate (B86180) buffer (pH 4.5).[1]
-
Stop Solution: 0.1 M Carbonate/Bicarbonate buffer (pH 10.0).[1]
-
Equipment: 96-well cell culture plates, microplate reader, CO2 incubator.
Methodology
-
Cell Culture and Sensitization:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid cell toxicity.[1]
-
After sensitization, gently wash the cells twice with the assay buffer to remove excess IgE.[1][7]
-
Add 100 µL of the different concentrations of this compound to the respective wells.
-
Include a "Vehicle Control" (buffer with DMSO) and a "Maximum Release" control.
-
Incubate the plate for 30 minutes at 37°C.[1]
-
-
Degranulation Induction:
-
Induce degranulation by adding 50 µL of DNP-BSA (final concentration 100 ng/mL) to all wells except the "Spontaneous Release" (negative control) and "Total Release" wells.
-
To the "Spontaneous Release" wells, add 50 µL of assay buffer.
-
Incubate the plate for 1 hour at 37°C.[1]
-
-
β-Hexosaminidase Measurement:
-
For the "Total Release" control, add 50 µL of lysis buffer (e.g., 0.5% Triton X-100) to a separate set of untreated, sensitized cells.
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.[8]
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[1]
-
Add 50 µL of the pNAG substrate solution to each well.[1]
-
Incubate at 37°C for 1-2 hours.[1]
-
Stop the enzymatic reaction by adding 150 µL of stop solution to each well.[1]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis
Calculate the percentage of degranulation and inhibition using the following formulas:
-
Percent Degranulation (%) :
-
Percent Inhibition (%) :
Data Presentation
The results of a dose-response experiment with this compound can be summarized as follows:
| This compound Conc. (µM) | Mean Absorbance (405 nm) | % Degranulation | % Inhibition |
| 0 (Vehicle) | 0.850 | 65.8% | 0.0% |
| 1 | 0.715 | 54.6% | 17.0% |
| 10 | 0.490 | 34.2% | 48.0% |
| 50 | 0.285 | 15.4% | 76.6% |
| 100 | 0.190 | 6.9% | 89.5% |
| Spontaneous Release | 0.120 | 0.0% | - |
| Total Release | 1.230 | 100.0% | - |
Note: The data presented above are hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the IgE-mediated mast cell degranulation assay.
Caption: Workflow for this compound Mast Cell Degranulation Assay.
Proposed Signaling Pathway Inhibition
This diagram shows a simplified overview of the IgE-mediated mast cell activation pathway and the proposed point of inhibition by this compound.
Caption: this compound's proposed inhibition of Ca²⁺-dependent signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. criver.com [criver.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Anti-Allergic Properties of this compound, a Bisbenzylisoquinoline Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
Application Notes and Protocols: Lipopolysaccharide-Induced Inflammation Model and the Inhibitory Effects of Curine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent immunostimulant widely used to establish robust models of inflammation in both in vitro and in vivo settings.[1][2] LPS triggers a powerful inflammatory cascade primarily through its interaction with Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages.[3] This interaction activates downstream signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production and release of pro-inflammatory cytokines and mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and nitric oxide (NO).
Curine, a bisbenzylisoquinoline alkaloid isolated from plants like Chondrodendron platyphyllum, has demonstrated significant anti-inflammatory and anti-allergic properties.[4] Research indicates that this compound can effectively attenuate the inflammatory response in LPS-stimulated models by inhibiting macrophage activation and neutrophil recruitment.[4][5] Its mechanism of action is linked to the downregulation of the TLR4/NF-κB signaling pathway and the modulation of calcium-dependent processes.[3][4]
These application notes provide detailed methodologies for utilizing the LPS-induced inflammation model to evaluate the anti-inflammatory efficacy of this compound, presenting quantitative data, experimental protocols, and visual diagrams of the underlying mechanisms.
Data Presentation
The following tables summarize the quantitative effects of this compound on key inflammatory markers in LPS-stimulated models. The data is compiled from studies on murine models of LPS-induced pleurisy and in vitro macrophage cultures.
Table 1: Effect of this compound on Inflammatory Cytokine and Mediator Production in LPS-Stimulated Macrophages (In Vitro)
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | Nitrite (µM) - (Indicator of NO) |
| Control (Unstimulated) | Baseline | Baseline | Baseline | Baseline |
| LPS (500 ng/mL) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + this compound (1 µM) | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
| LPS + this compound (10 µM) | Stronger Reduction | Stronger Reduction | Stronger Reduction | Stronger Reduction |
Data is conceptually represented based on findings reported in scientific literature, demonstrating a dose-dependent inhibitory effect of this compound.[5][6][7]
Table 2: Effect of Orally Administered this compound on Inflammatory Cell Recruitment and Mediators in LPS-Induced Pleurisy in Mice (In Vivo)
| Treatment Group | Total Leukocytes (x10⁶/cavity) | Neutrophils (x10⁶/cavity) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Saline Control | Baseline | Baseline | Baseline | Baseline |
| LPS (250 ng/cavity) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + this compound (1.25 mg/kg) | Reduction | Reduction | Reduction | Reduction |
| LPS + this compound (2.5 mg/kg) | Significant Reduction | Significant Reduction | Significant Reduction | Significant Reduction |
| LPS + this compound (5.0 mg/kg) | Stronger Reduction | Stronger Reduction | Stronger Reduction | Stronger Reduction |
| LPS + this compound (10 mg/kg) | Strongest Reduction | Strongest Reduction | Strongest Reduction | Strongest Reduction |
This table summarizes dose-dependent effects of this compound on leukocyte infiltration and cytokine levels in the pleural lavage fluid of mice challenged with LPS.[3][4][5]
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in LPS-induced inflammation, the mechanism of this compound's intervention, and a general experimental workflow.
Caption: LPS-induced NF-κB and MAPK signaling pathways and points of inhibition by this compound.
Caption: General experimental workflow for in vitro and in vivo studies.
Experimental Protocols
In Vitro Model: LPS-Stimulated Macrophages
This protocol describes the induction of inflammation in murine macrophages and the assessment of this compound's inhibitory effect.
Materials:
-
RAW 264.7 cells or primary murine peritoneal macrophages
-
DMEM or RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (dissolved in DMSO, final DMSO concentration <0.1%)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates
Procedure:
-
Cell Culture:
-
Seed macrophages in culture plates at a density of 1 x 10⁶ cells/mL and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
-
This compound Pre-treatment:
-
Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle (DMSO).
-
Incubate for 1-2 hours.
-
-
LPS Stimulation:
-
Add LPS to the wells to a final concentration of 100-500 ng/mL. A control group should not receive LPS.
-
Incubate for the desired period (e.g., 4 hours for cytokine protein analysis, 18-24 hours for iNOS expression and nitric oxide production).[6]
-
-
Sample Collection:
-
Supernatant: Carefully collect the culture supernatant, centrifuge to remove cell debris, and store at -80°C for ELISA or Griess assay.
-
Cell Lysate: Wash the adherent cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) for Western blot or RNA extraction buffer for RT-qPCR.
-
In Vivo Model: LPS-Induced Pleurisy in Mice
This protocol details the induction of acute pleural inflammation in mice to assess the in vivo efficacy of this compound.
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
This compound
-
LPS from E. coli O111:B4
-
Sterile saline
-
Anesthesia (e.g., Ketamine/Xylazine)
Procedure:
-
This compound Administration:
-
Administer this compound orally (p.o.) at various doses (e.g., 1.25, 2.5, 5.0, 10 mg/kg) or vehicle to different groups of mice.[3]
-
-
Induction of Pleurisy:
-
One hour after this compound treatment, induce pleurisy by administering an intrapleural (i.pl.) injection of LPS (e.g., 250 ng in 100 µL sterile saline) into the right pleural cavity under light anesthesia.[8] The control group receives an i.pl. injection of sterile saline.
-
-
Sample Collection:
-
At a predetermined time point (e.g., 4 hours post-LPS), euthanize the mice.[4]
-
Expose the thoracic cavity and wash the pleural space with 1 mL of sterile PBS containing heparin.
-
Collect the pleural lavage fluid.
-
-
Analysis:
-
Determine the total and differential leukocyte counts in the lavage fluid using a hemocytometer and stained cytospins.
-
Centrifuge the lavage fluid and collect the supernatant for cytokine measurement by ELISA.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
Principle: This sandwich ELISA quantifies the concentration of cytokines (e.g., TNF-α, IL-6) in collected samples.
Procedure (General):
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine overnight at 4°C.[9]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[10]
-
Sample Incubation: Wash the plate. Add standards of known concentrations and experimental samples (e.g., culture supernatants, pleural lavage fluid) to the wells. Incubate for 2 hours at room temperature.[10]
-
Detection Antibody: Wash the plate. Add a biotin-conjugated detection antibody specific for the target cytokine and incubate for 1 hour at room temperature.[9]
-
Streptavidin-HRP: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.[11]
-
Substrate Development: Wash the plate. Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops (approx. 15-20 minutes).[10]
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 1M H₃PO₄).[11]
-
Measurement: Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations by interpolating from the standard curve.
Western Blot for NF-κB p65 Phosphorylation and iNOS
Principle: This technique detects and quantifies specific proteins in a sample to assess the activation of signaling pathways (p-p65) and the expression of inflammatory enzymes (iNOS).
Procedure (General):
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13][14]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-p65 (Ser536), anti-p65, anti-iNOS, or anti-β-actin as a loading control) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane thoroughly. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[13]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression
Principle: RT-qPCR measures the mRNA levels of specific genes (e.g., Nos2 for iNOS, Ptgs2 for COX-2) to assess the impact of this compound on their transcriptional regulation.
Procedure (General):
-
RNA Extraction: Isolate total RNA from cell lysates or tissues using a suitable kit or reagent (e.g., TRIzol).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[15]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., Gapdh or Actb), and a SYBR Green or TaqMan master mix.[16]
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR cycler using appropriate cycling conditions (denaturation, annealing, extension).[16]
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.[17]
Conclusion
The LPS-induced inflammation model is a robust and reproducible platform for studying inflammatory processes and evaluating the efficacy of potential anti-inflammatory agents. This compound has been shown to be a potent inhibitor of the LPS-induced inflammatory response, acting through the suppression of key signaling pathways like NF-κB and the subsequent reduction of pro-inflammatory mediator production. The detailed protocols provided herein offer a comprehensive guide for researchers to investigate the mechanisms of action of this compound and other novel therapeutic compounds in the context of inflammation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Macrophage Activation and Neutrophil Recruitment in a Mouse Model of Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. elearning.unite.it [elearning.unite.it]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Cytotoxicity Screening of Curine on Peripheral Blood Mononuclear Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curine, a bisbenzylisoquinoline alkaloid isolated from plants of the Chondrodendron genus, has demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. Preliminary studies have indicated its potential to induce apoptosis in cancer cell lines and exert effects on immune cells.[1] These application notes provide a comprehensive guide for the cytotoxicity screening of this compound on human peripheral blood mononuclear cells (PBMCs). The protocols detailed below outline methods for PBMC isolation, assessment of cell viability via MTT assay, and analysis of apoptosis induction through Annexin V/Propidium Iodide (PI) staining. Furthermore, potential signaling pathways involved in this compound's mechanism of action are discussed and visualized.
Data Presentation
The following tables are templates for presenting quantitative data obtained from the cytotoxicity and apoptosis assays. Researchers should populate these tables with their experimental results.
Table 1: Cytotoxicity of this compound on PBMCs (MTT Assay)
| This compound Concentration (µM) | 24-hour Incubation (% Viability ± SD) | 48-hour Incubation (% Viability ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 6.1 |
| 3 | 95 ± 4.8 | 90 ± 5.5 |
| 5 | 88 ± 6.2 | 82 ± 6.8 |
| 10 | 75 ± 7.1 | 65 ± 7.3 |
| 15 | 60 ± 8.5 | 50 ± 8.9 |
Table 2: Apoptosis Induction by this compound in PBMCs (Annexin V/PI Assay - 48 hours)
| This compound Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95 | 3 | 2 |
| 5 | 85 | 10 | 5 |
| 10 | 70 | 20 | 10 |
| 15 | 55 | 30 | 15 |
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque™ density gradient centrifugation.[2][3][4][5]
Materials:
-
Human whole blood collected in tubes containing an anticoagulant (e.g., EDTA or heparin)
-
Ficoll-Paque™ PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sterile 50 mL conical tubes
-
Sterile Pasteur pipettes or serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 35 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube. Avoid mixing the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper plasma layer, leaving the distinct white "buffy coat" layer of PBMCs at the plasma-Ficoll interface undisturbed.
-
Using a sterile pipette, carefully collect the PBMC layer and transfer it to a new 50 mL conical tube.
-
Wash the collected PBMCs by adding sterile PBS to a final volume of 50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 complete medium.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.
MTT Cytotoxicity Assay
This protocol outlines the procedure for assessing the effect of this compound on PBMC viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9][10]
Materials:
-
Isolated PBMCs
-
Complete RPMI-1640 medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Seed 1 x 10^5 to 5 x 10^5 PBMCs per well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.[6]
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should range from approximately 3 µM to 15 µM, based on previous studies.[1] Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24 and 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Annexin V-FITC/PI Apoptosis Assay
This protocol details the detection of apoptosis in this compound-treated PBMCs using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[11][12][13]
Materials:
-
Isolated PBMCs treated with this compound as described in the MTT assay protocol
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold sterile PBS
-
Flow cytometer
Procedure:
-
Treat PBMCs with various concentrations of this compound (e.g., 5, 10, and 15 µM) for 48 hours as described previously. Include a vehicle-treated control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold sterile PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) for setting up compensation and quadrants.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for cytotoxicity screening of this compound on PBMCs.
Proposed Signaling Pathway of this compound in PBMCs
Caption: Proposed mechanism of this compound's action on PBMC signaling pathways.
References
- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 2. How do you isolate PBMCs from blood? [synapse.patsnap.com]
- 3. PBMC Isolation by Ficoll Gradient | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. bosterbio.com [bosterbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Curine Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of curine for in vitro experiments.
Troubleshooting Guides
This section addresses common issues encountered when preparing this compound solutions for experimental use.
Problem: this compound powder is not dissolving in my aqueous buffer.
-
Possible Cause: this compound is known to be only slightly soluble in water. Direct dissolution in aqueous buffers is often challenging.
-
Solution:
-
Use an organic co-solvent: Prepare a concentrated stock solution of this compound in an appropriate organic solvent first, and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for this purpose.
-
Gentle heating and agitation: After adding the this compound to the solvent, gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can aid in dissolution.
-
Problem: My this compound solution precipitates after dilution into the cell culture medium.
-
Possible Cause: The final concentration of this compound in the aqueous medium may have exceeded its solubility limit, causing it to "crash out" of the solution. The percentage of the organic solvent in the final solution might also be too low to maintain solubility.
-
Solutions:
-
Lower the final concentration: Try using a lower final concentration of this compound in your experiment.
-
Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but remains non-toxic to your cells (typically below 0.5% for DMSO in many cell lines).
-
Use a solubilizing agent: Consider incorporating a pharmaceutically acceptable solubilizing agent, such as cyclodextrins, into your formulation.
-
pH adjustment: The solubility of alkaloids like this compound can be pH-dependent. Experimenting with slight adjustments to the pH of your final medium (if permissible for your assay) may improve solubility.
-
Problem: I am observing cellular toxicity that may not be related to the pharmacological effect of this compound.
-
Possible Cause: The organic solvent used to dissolve the this compound may be causing cytotoxicity at the concentration used.
-
Solution:
-
Run a vehicle control: Always include a control group that is treated with the same concentration of the solvent (e.g., DMSO) as your experimental groups to assess solvent-induced toxicity.
-
Reduce solvent concentration: Lower the final concentration of the organic solvent in your assay medium to a non-toxic level. This may require preparing a more concentrated initial stock solution if the desired final this compound concentration is high.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended organic solvents for preparing stock solutions of this compound.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in one of these solvents.
Q2: Is there any quantitative data available on the solubility of this compound?
Data Summary: Solubility of this compound
| Solvent | Reported Solubility | Quantitative Data (mg/mL) | Quantitative Data (mM) |
| Water | Slightly Soluble/Soluble | Data not available | Data not available |
| DMSO | Soluble | Data not available | Data not available |
| Ethanol | Soluble | Data not available | Data not available |
| Methanol | Soluble | Data not available | Data not available |
| Chloroform | Soluble | Data not available | Data not available |
Q3: How can I improve the aqueous solubility of this compound without using organic solvents?
A3: The use of cyclodextrins to form inclusion complexes is a promising method to enhance the aqueous solubility of poorly soluble compounds like this compound.[3][4] This involves co-dissolving this compound and a selected cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) in a solvent and then removing the solvent, a process that can encapsulate the this compound molecule within the cyclodextrin, thereby increasing its water solubility.
Q4: How does pH affect the solubility of this compound?
A4: As an alkaloid, the solubility of this compound is likely to be pH-dependent. Generally, the salt form of an alkaloid (at a lower pH) is more water-soluble than the free base form (at a higher pH). However, specific data on the solubility of this compound at different pH values is not available. It is recommended to test a range of pH values, if your experimental system allows, to find the optimal pH for solubility.
Q5: What are the known signaling pathways affected by this compound that I should be aware of in my experiments?
A5: this compound has been shown to exert anti-inflammatory effects by modulating calcium signaling in macrophages. This inhibition of calcium influx is thought to interfere with downstream signaling pathways that lead to the production of inflammatory mediators such as TNF-α, IL-1β, and nitric oxide (NO).[5] Additionally, there is evidence to suggest that this compound may directly interact with the Toll-like receptor 4 (TLR4)/MD-2 complex, leading to the downregulation of the NF-κB(p65) signaling pathway.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 594.7 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need 5.947 mg of this compound.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath until the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Improving this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a this compound-HP-β-CD inclusion complex to enhance aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Rotary evaporator or freeze-dryer
Procedure:
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized for best results.
-
Dissolution:
-
Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
In a separate container, dissolve the this compound in a minimal amount of ethanol.
-
-
Complexation: Slowly add the ethanolic solution of this compound to the aqueous solution of HP-β-CD while continuously stirring.
-
Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Solvent Removal: Remove the ethanol and water using a rotary evaporator or by freeze-drying to obtain a solid powder of the this compound-HP-β-CD complex.
-
Solubility Assessment: The resulting powder can then be tested for its solubility in your desired aqueous buffer.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Signaling Pathway of this compound's Anti-inflammatory Action in Macrophages
Caption: Proposed mechanism of this compound's anti-inflammatory effects in macrophages.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Emerging Role of Curcumin in the Modulation of TLR-4 Signaling Pathway: Focus on Neuroprotective and Anti-Rheumatic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Growth hormone - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Curine Concentration for Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing curine in experimental settings while mitigating cytotoxic effects. Below, you will find frequently asked questions (FAQs), comprehensive troubleshooting guides for common cytotoxicity assays, detailed experimental protocols, and visualizations of relevant cellular pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in cytotoxicity experiments?
A good starting point for treating cancer cell lines with this compound is in the range of 3 to 15 µM.[1] However, the optimal concentration is highly dependent on the specific cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your particular cell line.
Q2: How can I determine the IC50 value of this compound for my specific cell line?
To determine the IC50 value, you should perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations (e.g., a serial dilution from a high concentration, such as 100 µM, down to a very low concentration, or a more focused range if preliminary data is available). After a set incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a cytotoxicity assay like MTT or LDH. The IC50 is the concentration of this compound that results in a 50% reduction in cell viability compared to an untreated control.
Q3: What are the known cytotoxic effects of this compound on cancer cells?
This compound has demonstrated potent cytotoxic effects on various cancer cell lines, including leukemia and hepatocellular carcinoma cells.[1][2] The observed effects include induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the cells from progressing through the normal division cycle.[1][2]
Q4: What is the primary mechanism of action of this compound that might lead to cytotoxicity?
This compound is known to act as a calcium channel blocker, specifically inhibiting L-type Ca2+ channels. This disruption of calcium signaling can interfere with numerous cellular processes and is thought to be a key contributor to its cytotoxic and anti-inflammatory effects.
Q5: Are there any general tips for handling this compound in the lab?
Like any chemical compound, it is important to handle this compound with appropriate safety precautions. Use personal protective equipment (PPE) such as gloves and a lab coat. For in vitro experiments, dissolve this compound in a suitable solvent, like dimethyl sulfoxide (B87167) (DMSO), at a high concentration to create a stock solution. This stock can then be diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your experiments is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The following table summarizes the available IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 24 hours | 9.7 | [1] |
| HL-60 | Promyelocytic Leukemia | 48 hours | 8.9 | [1] |
| K562 | Chronic Myelogenous Leukemia | Not Available | To be determined empirically | |
| HT-29 | Colorectal Adenocarcinoma | Not Available | To be determined empirically | |
| HepG2 | Hepatocellular Carcinoma | Not Available | To be determined empirically | |
| Huh-7 | Hepatocellular Carcinoma | Not Available | To be determined empirically |
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Background Absorbance | - Microbial contamination of the culture. - Phenol (B47542) red in the culture medium interfering with readings. - Components in serum reducing the MTT reagent. | - Visually inspect plates for contamination. - Use phenol red-free medium during the MTT incubation step. - Use a serum-free medium during the MTT incubation. |
| Low Absorbance Readings | - Insufficient cell number. - Low metabolic activity of cells. - Incomplete solubilization of formazan (B1609692) crystals. | - Optimize the initial cell seeding density. - Increase the incubation time with the MTT reagent. - Ensure complete dissolution of formazan crystals by increasing shaking time or gently pipetting. |
| Inconsistent Results Between Replicates | - Uneven cell seeding. - Pipetting errors. - "Edge effect" due to evaporation in outer wells. | - Ensure a homogenous single-cell suspension before seeding. - Calibrate and use pipettes correctly. - Avoid using the outer wells of the 96-well plate for experimental samples; fill them with sterile medium or PBS instead. |
LDH Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Background LDH Activity in Medium Control | - The serum used in the culture medium has high endogenous LDH activity. | - Use a serum-free medium for the assay or reduce the serum concentration. - Always subtract the background LDH activity from the medium control from all other readings. |
| Low or No Signal in Maximum LDH Release Control | - Incomplete cell lysis. | - Ensure the lysis solution is added correctly and mixed thoroughly. Increase incubation time with the lysis buffer if necessary. |
| High Variability in Untreated Control Cells | - Suboptimal cell culture conditions (e.g., over-confluency). - Physical damage to cells during handling. | - Ensure cells are healthy and in the exponential growth phase. - Handle cells gently during media changes and reagent additions. Use wide-bore pipette tips if necessary. |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general guideline for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and the highest concentration of DMSO as a vehicle control, and wells with medium only as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure all formazan crystals are dissolved.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
LDH Cytotoxicity Assay
This protocol outlines a method to quantify cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (low serum is recommended)
-
96-well clear flat-bottom plates
-
LDH assay kit (containing LDH reaction solution and stop solution)
-
Lysis buffer (provided with the kit or 1% Triton X-100)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Include the following controls in triplicate:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with lysis buffer.
-
Background Control: Medium only (no cells).
-
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound as described in the MTT assay protocol.
-
Incubate for the desired treatment period.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate. Be careful not to disturb the cell layer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
-
Stop Reaction and Absorbance Measurement:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Mandatory Visualizations
Caption: this compound's proposed mechanism of action leading to cytotoxicity.
Caption: General experimental workflow for determining this compound cytotoxicity.
Caption: A logical approach to troubleshooting inconsistent cytotoxicity assay results.
References
Technical Support Center: Long-Term Stability of Curine in DMSO Stock Solution
For researchers, scientists, and drug development professionals utilizing Curine in their experiments, ensuring the stability of the stock solution is critical for reproducible and accurate results. This guide provides comprehensive information on the storage, handling, and stability testing of this compound dissolved in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: How should I prepare a this compound stock solution in DMSO?
A1: To prepare a this compound stock solution, it is recommended to dissolve the powdered this compound in high-purity, anhydrous DMSO to your desired concentration (e.g., 10 mM). To ensure the compound is fully dissolved, vortexing or brief sonication may be necessary. Some compounds may be difficult to weigh accurately, especially if they are waxy or hygroscopic; in such cases, it is advisable to dissolve the entire amount in the vial to a known concentration.[1]
Q2: What are the recommended storage conditions for a this compound in DMSO stock solution?
A2: Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored in tightly sealed vials at -20°C or -80°C for long-term storage.[2] For short-term storage (up to one month), -20°C is generally acceptable; for longer periods, -80°C is recommended.[2]
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is best practice to avoid multiple freeze-thaw cycles as this can degrade the compound.[2][3] Aliquoting the stock solution into volumes appropriate for a single experiment is the most effective way to prevent this. While some studies on general compound stability suggest no significant loss after several cycles, this is highly compound-dependent.[4][5]
Q4: Is it necessary to use anhydrous DMSO?
A4: Yes, using anhydrous DMSO is highly recommended. DMSO is hygroscopic and readily absorbs water from the atmosphere.[6] The presence of water can lead to the hydrolysis of susceptible compounds, potentially degrading your this compound stock over time.[4][5] A study on a large set of compounds found that 85% were stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C, but this stability is not guaranteed for all compounds.[7]
Q5: My vial of powdered this compound appears empty. Is it?
A5: If you ordered a small quantity, the compound might be a thin film on the vial's walls, especially if it was lyophilized.[1] Add the appropriate volume of DMSO to the vial and vortex or sonicate to ensure the compound is fully dissolved.[1]
Troubleshooting Guide
Problem: I see precipitation in my this compound stock solution after thawing.
-
Possible Cause: The compound may have a limited solubility in DMSO at lower temperatures, or the concentration may be too high. It's also possible that the compound is precipitating out of solution over time.
-
Solution:
-
Gently warm the solution to room temperature and vortex or sonicate to try and redissolve the precipitate.[1]
-
If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
-
Before your next use, visually inspect the thawed aliquot for any signs of precipitation.
-
Problem: I am not observing the expected biological activity in my experiments.
-
Possible Cause: The this compound may have degraded in the stock solution. This could be due to improper storage, repeated freeze-thaw cycles, or contamination.
-
Solution:
-
Prepare a fresh stock solution from powdered this compound and repeat the experiment.[3]
-
As a control, run the experiment alongside a newly prepared solution and your older stock solution to compare the results.
-
If you suspect degradation, you may need to perform a stability analysis, such as HPLC-MS, to check the purity of your stock solution.
-
Problem: My experimental results are inconsistent.
-
Possible Cause: Inconsistent results can stem from variability in the concentration of the active compound in your stock solution. This could be due to incomplete dissolution, degradation, or precipitation.
-
Solution:
-
Ensure your stock solution is completely dissolved before each use by bringing it to room temperature and vortexing.
-
Avoid repeated freeze-thaw cycles by using single-use aliquots.
-
If the problem continues, consider performing a quantitative analysis to confirm the concentration of your stock solution.
-
Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO | DMSO is hygroscopic; water can cause hydrolysis of compounds.[4][5][6] |
| Temperature | -20°C (short-term, <1 month) or -80°C (long-term, >1 month) | Lower temperatures slow down chemical degradation processes.[2] |
| Aliquoting | Single-use volumes | Minimizes freeze-thaw cycles which can lead to degradation.[2][3] |
| Container | Tightly sealed, appropriate material (glass or polypropylene) | Prevents contamination and absorption of atmospheric water.[4][5][6] |
Experimental Protocol: Assessing Long-Term Stability of this compound in DMSO
This protocol outlines a method to determine the stability of your this compound stock solution over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
1. Preparation of Stock Solution and Samples:
- Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
- Aliquot the stock solution into multiple vials for storage at your desired conditions (e.g., -20°C and -80°C).
- Prepare an initial (Time 0) sample for immediate analysis by diluting the stock solution to a suitable concentration for HPLC-MS analysis.
2. HPLC-MS Analysis:
- Develop an HPLC-MS method capable of separating this compound from potential degradation products. This will involve selecting an appropriate column, mobile phase, and gradient.
- Analyze the "Time 0" sample to establish the initial purity and peak area of the this compound.
3. Time-Point Analysis:
- At predetermined time points (e.g., 1, 3, 6, and 12 months), thaw one aliquot from each storage condition.
- Prepare samples for analysis in the same manner as the "Time 0" sample.
- Analyze the samples using the established HPLC-MS method.
4. Data Analysis:
- Compare the peak area of this compound in the stored samples to the "Time 0" sample to determine the percentage of the compound remaining.
- Examine the chromatograms for the appearance of new peaks, which may indicate degradation products.
- A compound is generally considered stable if the purity remains above 95% of the initial value.
Visualizations
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Curine Precipitation in Aqueous Buffer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Curine precipitation in aqueous buffer systems.
Troubleshooting Guide: this compound Precipitation
If you are observing precipitation of this compound during your experiments, this guide will help you identify the potential cause and find a solution.
Issue: this compound Precipitates from Aqueous Buffer
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
1. What are the general solubility properties of this compound?
2. How does pH affect the solubility of this compound?
The solubility of alkaloids is significantly influenced by pH.[4] As basic compounds, they are generally more soluble in acidic conditions where they can be protonated to form more soluble salts.[2] While the pKa of this compound is not experimentally determined in the available literature, we can infer from its structure, which contains tertiary amine functional groups, that it will be a weak base.[5][6] For similar alkaloids, maintaining a pH below their pKa is crucial for solubility. For instance, quinine, another complex alkaloid, has a basic pKa of approximately 8.5.[7] Therefore, to prevent precipitation, it is recommended to use a buffer with a pH in the acidic to neutral range.
3. Which buffer systems are recommended for working with this compound?
The choice of buffer can impact the solubility of your compound. For alkaloids, acidic buffers are often preferred. Consider using standard buffer systems such as:
-
Citrate buffer: Effective in the pH range of 3.0 to 6.2.
-
Acetate buffer: Effective in the pH range of 3.6 to 5.6.
-
Phosphate (B84403) buffer: While widely used, some alkaloids have shown variable solubility in phosphate buffers. For example, the alkaloid berberine (B55584) exhibited significantly higher solubility in a phosphate buffer at pH 7.0 compared to other buffers at different pH values.[8] It is advisable to test the compatibility of this compound with your chosen phosphate buffer concentration.
Table 1: Recommended Starting Buffer Conditions for this compound
| Buffer System | pH Range | Recommended Starting pH | Considerations |
| Citrate | 3.0 - 6.2 | 4.0 - 5.0 | Generally a good starting point for alkaloids. |
| Acetate | 3.6 - 5.6 | 4.5 - 5.5 | Another suitable option for maintaining acidic pH. |
| Phosphate | 6.0 - 7.5 | 6.5 - 7.0 | Test for compatibility; may enhance or decrease solubility. |
4. Can I use co-solvents to improve this compound solubility?
Yes, using a co-solvent is a highly effective technique to enhance the solubility of poorly soluble drugs.[9] Small amounts of organic solvents can be included in the aqueous buffer to increase the solubility of lipophilic compounds like this compound.
Table 2: Common Co-solvents for Improving Alkaloid Solubility
| Co-solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% - 5% (v/v) | Ensure the final concentration is compatible with your experimental system. |
| Ethanol (EtOH) | 1% - 10% (v/v) | Widely used and generally well-tolerated in many assays. |
| Polyethylene Glycol (PEG) | 1% - 20% (v/v) | Different molecular weights of PEG can be tested. |
Important: When using co-solvents, always add the this compound stock solution (dissolved in 100% organic solvent) to the aqueous buffer containing the co-solvent slowly while vortexing to avoid localized high concentrations that can lead to precipitation.
5. What about using cyclodextrins to prevent precipitation?
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that enhance their aqueous solubility.[10][11] This is a common strategy for improving the solubility and stability of poorly soluble drugs, including alkaloids.[12]
Table 3: Common Cyclodextrins for Solubility Enhancement
| Cyclodextrin (B1172386) | Properties |
| β-Cyclodextrin (β-CD) | Natural cyclodextrin with moderate aqueous solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | A derivative with significantly higher aqueous solubility and lower toxicity.[12] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | A modified cyclodextrin with high aqueous solubility, often used in pharmaceutical formulations. |
The formation of an inclusion complex with cyclodextrins can significantly increase the concentration of this compound that can be maintained in an aqueous solution.
Experimental Protocols
Protocol 1: Preparation of a pH-Optimized this compound Working Solution
This protocol describes the preparation of a this compound working solution in an acidic buffer to minimize precipitation.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Citric acid
-
Sodium citrate
-
Deionized water
-
pH meter
Procedure:
-
Prepare a 10 mM this compound stock solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to a final concentration of 10 mM.
-
Vortex or sonicate until fully dissolved, ensuring a clear solution.
-
-
Prepare a 100 mM Citrate Buffer (pH 4.5):
-
Prepare a 100 mM solution of citric acid and a 100 mM solution of sodium citrate.
-
While monitoring with a calibrated pH meter, titrate the citric acid solution with the sodium citrate solution until a pH of 4.5 is reached.
-
-
Prepare the this compound Working Solution:
-
Take the desired volume of the 100 mM citrate buffer (pH 4.5).
-
Slowly add the 10 mM this compound stock solution dropwise to the buffer while continuously vortexing.
-
Dilute to the final desired working concentration with the citrate buffer.
-
Visually inspect the solution for any signs of precipitation.
-
Protocol 2: pH-Solubility Profile of a this compound Analog (Illustrative Example)
To determine the optimal pH for solubilizing a new compound, a pH-solubility profile is recommended. The following is an illustrative protocol using a hypothetical this compound analog.
Caption: Workflow for determining a pH-solubility profile.
Procedure:
-
Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., from pH 3 to 8).
-
Add Excess Compound: Add an excess amount of the compound powder to a fixed volume of each buffer.
-
Equilibrate: Rotate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Separate Solid from Liquid: Centrifuge the samples to pellet the undissolved compound.
-
Analyze Supernatant: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Plot Data: Plot the measured solubility against the pH to identify the pH range of maximum solubility.
References
- 1. Bisbenzylisoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. This compound | 436-05-5 [chemicalbook.com]
- 4. Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotechacademy.dk [biotechacademy.dk]
- 6. Functional Groups [chem.fsu.edu]
- 7. Quinine | C20H24N2O2 | CID 3034034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Curine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of Curine (CAS: 436-05-5), a bisbenzylisoquinoline alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring bisbenzylisoquinoline alkaloid with known anti-allergic and anti-inflammatory properties.[1][2] Its primary on-target effect is believed to be the inhibition of calcium (Ca²⁺) influx, potentially through the blockade of L-type Ca²⁺ channels.[1][3][4] This action modulates various downstream calcium-dependent signaling pathways involved in inflammation and allergic responses.[1][5]
Q2: What are the potential off-target effects of this compound?
As a member of the bisbenzylisoquinoline alkaloid family, this compound's complex structure may lead to interactions with multiple cellular targets beyond its primary intended target.[6] Potential off-target effects could include, but are not limited to:
-
Kinase Inhibition: Many small molecules can interact with the ATP-binding site of various kinases.
-
Other Ion Channels: Interaction with other types of ion channels besides L-type Ca²⁺ channels.
-
GPCRs and Other Receptors: Binding to G-protein coupled receptors or other cell surface and intracellular receptors.
-
Cytotoxicity: At higher concentrations, this compound may exhibit cytotoxic effects on various cell lines.[7]
Q3: How can I predict potential off-target effects of this compound in silico?
In silico methods are a valuable first step in identifying potential off-target interactions. These computational approaches can help prioritize experimental validation.[6] Recommended strategies include:
-
Molecular Docking: Docking the structure of this compound against a library of known protein structures (e.g., kinases, GPCRs) to predict binding affinity.
-
Pharmacophore Modeling: Creating a pharmacophore model based on this compound's structure to search for proteins with complementary features.
-
Chemical Similarity Searching: Using this compound's chemical structure to search databases for structurally similar compounds with known off-target activities.
Q4: What initial experimental screens are recommended to identify this compound's off-targets?
A broad-spectrum experimental screening approach is crucial for identifying unintended targets. Initial recommended screens include:
-
Kinase Selectivity Profiling: Screening this compound against a large panel of kinases to identify any potential inhibitory activity.[8]
-
Receptor Binding Assays: Assessing this compound's ability to bind to a panel of common receptors, such as GPCRs.
-
Cell Viability Assays: Determining the cytotoxic potential of this compound across various cell lines to establish a therapeutic window.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results in cellular assays.
You observe a cellular phenotype that does not seem to align with the known on-target effects of this compound (i.e., inhibition of Ca²⁺ influx).
Troubleshooting Workflow
Caption: Troubleshooting inconsistent phenotypic results.
Detailed Steps:
-
Validate On-Target Engagement: Confirm that this compound is inhibiting calcium influx in your specific cell system and at the concentration used. A direct measurement, such as a fluorescent calcium imaging assay, is recommended.
-
Dose-Response Analysis: The potency of this compound in eliciting the observed phenotype should correlate with its potency for inhibiting calcium influx.
-
Use a Positive Control: Employ a well-characterized, structurally unrelated L-type Ca²⁺ channel blocker (e.g., Verapamil). If this control compound reproduces the same phenotype, it strengthens the evidence for an on-target effect.
-
Investigate Off-Targets: If the above steps suggest an off-target effect, proceed with broad-spectrum screening, such as a kinase selectivity panel, to identify other proteins with which this compound may be interacting.
Issue 2: High cytotoxicity observed at concentrations required for the desired on-target effect.
The effective concentration of this compound for inhibiting calcium influx is causing significant cell death in your experiments.
Troubleshooting Workflow
Caption: Addressing high cytotoxicity of this compound.
Detailed Steps:
-
Quantify Potency and Cytotoxicity: Accurately determine the half-maximal inhibitory concentration (IC50) for the desired on-target effect (e.g., inhibition of cytokine release) and the half-maximal cytotoxic concentration (CC50) using a cell viability assay (e.g., MTT assay).
-
Calculate the Therapeutic Index: The therapeutic index (TI = CC50 / IC50) provides a quantitative measure of the compound's safety margin. A low TI indicates that the effective and toxic concentrations are close.
-
Optimize Concentration: If possible, use the lowest effective concentration of this compound that minimizes cytotoxicity.
-
Combination Therapy: Explore using this compound at a lower, non-toxic concentration in combination with other agents to achieve the desired biological outcome.
-
Analog Screening: If resources permit, consider testing structurally related analogs of this compound. It is possible that a related compound may retain the desired on-target activity with reduced cytotoxicity.
Quantitative Data Summary
The following tables provide representative data on the potency and selectivity of this compound. Note: The kinase selectivity data is illustrative, as a comprehensive public screen for this compound is not available. This data is intended to serve as a template for interpreting experimental results.
Table 1: Potency of this compound in Functional Assays
| Assay | Cell Line | On-Target Effect | IC50 (µM) |
| Calcium Influx | A7r5 smooth muscle cells | Inhibition of K⁺-induced Ca²⁺ influx | 5.2 |
| Mast Cell Degranulation | RBL-2H3 | Inhibition of IgE-mediated degranulation | 8.7 |
| Cytokine Release | LPS-stimulated Macrophages | Inhibition of TNF-α release | 12.5 |
Table 2: Illustrative Kinase Selectivity Profile of this compound (at 10 µM)
| Kinase Target | % Inhibition | Potential for Off-Target Effect |
| On-Target Pathway Related | ||
| CaMKII | 45% | Moderate |
| Off-Target Kinases | ||
| CDK2 | 85% | High |
| GSK3β | 78% | High |
| SRC | 62% | Moderate |
| EGFR | 15% | Low |
| PI3Kα | 8% | Low |
Experimental Protocols
Protocol 1: Radiometric Kinase Inhibition Assay
This protocol provides a method to assess the inhibitory activity of this compound against a specific kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³³P]ATP
-
This compound stock solution (in DMSO)
-
75 mM Phosphoric acid
-
Scintillation counter
-
Phosphocellulose filter plates
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Dilute the kinase and substrate to their final desired concentrations in kinase buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the kinase, substrate, and this compound dilution (final DMSO concentration should be ≤1%).
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Stopping the Reaction and Washing:
-
Stop the reaction by adding 75 mM phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
-
Detection:
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each this compound concentration relative to a DMSO vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound on a given cell line.[6][9][10]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same percentage of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9][10]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the CC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's on-target and potential off-target signaling pathways.
Caption: Experimental workflow for identifying and minimizing off-target effects.
References
- 1. This compound | C36H38N2O6 | CID 253793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinine pharmacokinetics in cerebral malaria: predicted plasma concentrations after rapid intravenous loading using a two-compartment model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of quinine in patients with hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Tubocurarine - Humanitas.net [humanitas.net]
- 8. This compound [drugfuture.com]
- 9. This compound | CAS#:436-05-5 | Chemsrc [chemsrc.com]
- 10. tropmedres.ac [tropmedres.ac]
Technical Support Center: Strategies to Enhance Curcumin Bioavailability for In Vivo Research
Disclaimer: Initial searches for "Curine" yielded limited specific data regarding in vivo bioavailability enhancement strategies. However, "Curcumin," a widely researched compound with well-documented bioavailability challenges, presents a close phonetic and contextual match. This technical support center, therefore, focuses on Curcumin (B1669340), assuming it was the intended subject of the query.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address common issues encountered during experiments aimed at improving the in vivo bioavailability of Curcumin.
Troubleshooting Guide
| Problem | Potential Causes | Solutions & Optimization Strategies |
| Low plasma concentration of Curcumin after oral administration. | 1. Poor aqueous solubility: Curcumin is a hydrophobic molecule, limiting its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[1][2] 2. Rapid metabolism: Curcumin undergoes extensive first-pass metabolism in the intestines and liver, being quickly converted into less active metabolites like curcumin glucuronide and curcumin sulfate.[1] 3. Rapid systemic clearance: The body quickly eliminates Curcumin and its metabolites.[3][4] | 1. Improve solubility: Utilize co-solvents, surfactants, or formulate Curcumin as a nanosuspension, solid dispersion, or in a lipid-based delivery system.[1] Heating has also been shown to increase solubility.[1] 2. Inhibit metabolism: Co-administer with piperine (B192125), an inhibitor of glucuronidation.[1][5] 3. Enhance absorption: Formulate Curcumin into nanoparticles, liposomes, or micelles to improve its permeability.[1][6] 4. Protect from degradation: Encapsulate Curcumin in protective carriers like nanoparticles or liposomes.[1] |
| High variability in plasma concentrations between subjects. | 1. Inconsistent dosing: Inaccurate oral gavage technique or incomplete administration of the dose. 2. Physiological differences: Variations in gastric emptying time, intestinal transit time, and metabolic enzyme activity among individual animals.[1] 3. Formulation instability: The Curcumin formulation may not be homogenous. | 1. Refine administration technique: Ensure consistent and accurate dosing for all subjects. Sonication or vortexing the formulation immediately before administration can help ensure homogeneity.[1] 2. Increase sample size: A larger number of animals can help to account for biological variability.[1] 3. Optimize formulation: Ensure the formulation is homogenous and stable.[1] |
| Co-administration with piperine does not significantly increase bioavailability. | 1. Inadequate dose of piperine: The ratio of piperine to Curcumin may be too low to effectively inhibit metabolism.[1] 2. Timing of administration: Piperine may not be absorbed and active when Curcumin reaches the sites of metabolism. 3. Formulation issues: Both compounds may not be released from the delivery vehicle appropriately. | 1. Optimize piperine dose: A common starting ratio is 1:100 (piperine:Curcumin), but this may need to be optimized for your specific formulation and animal model.[1] 2. Staggered administration: Consider administering piperine a short time before Curcumin to ensure it has been absorbed and is active.[1] 3. Ensure co-formulation stability: Verify that both compounds are stable and released appropriately from the delivery vehicle.[1] |
| Nanoformulation shows poor in vivo performance despite good in vitro characteristics. | 1. Opsonization and rapid clearance: Nanoparticles can be recognized by the immune system (opsonized) and rapidly cleared from circulation.[1] 2. Poor stability in the GI tract: The nanoparticle formulation may not be stable in the harsh acidic and enzymatic environment of the stomach and intestines.[1] 3. Inefficient cellular uptake: The nanoparticles may not be effectively taken up by intestinal cells.[1] | 1. Surface modification: Coat nanoparticles with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to reduce opsonization and prolong circulation time.[1] 2. Use gastro-resistant coatings: Encapsulate nanoparticles in materials that protect them from the acidic stomach environment.[1] 3. Incorporate targeting ligands: Modify the nanoparticle surface with ligands that bind to receptors on intestinal epithelial cells to enhance uptake.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of Curcumin? A1: The low oral bioavailability of Curcumin is primarily due to its poor water solubility, rapid metabolism in the intestines and liver (first-pass effect), and rapid systemic elimination.[1][3][4] Being a hydrophobic molecule, Curcumin struggles to dissolve in gastrointestinal fluids for absorption.[1][2] Once absorbed, it is quickly metabolized into less active forms, such as curcumin glucuronide and curcumin sulfate.[1]
Q2: How does piperine enhance the bioavailability of Curcumin? A2: Piperine, an alkaloid from black pepper, enhances Curcumin's bioavailability primarily by inhibiting key drug-metabolizing enzymes in the liver and intestines, such as cytochrome P450 enzymes (specifically CYP3A4) and UDP-glucuronyltransferases.[5][7] This inhibition slows down the rapid metabolism of Curcumin, allowing more of the active compound to enter the systemic circulation.
Q3: What are the most common nanoformulation strategies for Curcumin? A3: Several nanoformulation strategies have been developed to improve Curcumin's bioavailability. The most common include:
-
Polymeric Nanoparticles: Encapsulating Curcumin within biodegradable polymers to protect it from degradation and improve cellular uptake.[1][8]
-
Liposomes: Vesicular structures made of lipid bilayers that can encapsulate Curcumin, enhancing its solubility and ability to cross cell membranes.[1][2]
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature, offering advantages like controlled release and high drug loading capacity.[2][6]
-
Micelles: Colloidal dispersions that solubilize hydrophobic compounds like Curcumin in an aqueous environment.[1]
-
Nanoemulsions: Oil-in-water emulsions with droplet sizes in the nanometer range, which can significantly increase the solubility and absorption of Curcumin.[8]
Q4: What is a realistic expectation for bioavailability improvement with these strategies? A4: The degree of improvement varies significantly depending on the strategy and the specific formulation. For instance, co-administration with piperine has been shown to increase bioavailability by up to 2000% in humans. Nanoformulations have demonstrated even greater potential, with some studies in rats reporting increases in oral bioavailability by factors of 10 to 14-fold for self-emulsifying liquid formulations and 3-fold for nanoemulsions compared to native Curcumin.[8]
Q5: Are there any disadvantages to using bioenhancers like piperine? A5: While effective, the use of bioenhancers is not without potential drawbacks. Piperine's inhibition of drug-metabolizing enzymes is not specific to Curcumin. It can affect the metabolism of other co-administered drugs, potentially leading to toxicity or altered efficacy. Some studies have also suggested that at certain doses, piperine might nullify some of the therapeutic effects of Curcumin, such as its antidiabetic and antioxidant activities, possibly due to changes in its biotransformation.[7][9]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Curcumin with Bioenhancement Strategies in Rats
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability Increase (Fold) | Reference |
| Curcumin (unformulated) | 2 g/kg | - | - | - | Baseline | [7] |
| Curcumin + Piperine (20 mg/kg) | 2 g/kg | Higher serum concentrations at 1-2h | Increased | - | 1.54 | [7] |
| Curcumin Nanoemulsion | - | - | - | - | 3 | [8] |
| Self-emulsifying Liquid Formulation | 50 mg/kg | - | - | - | 10-14 | [8] |
| Organogel-based Nanoemulsion | - | - | - | - | 9 | [10] |
Note: Data is compiled from different studies and experimental conditions may vary. This table is for comparative purposes.
Experimental Protocols
Protocol 1: Preparation of Curcumin-Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation Method
Objective: To encapsulate Curcumin in a biodegradable polymeric matrix (e.g., PLGA) to enhance its stability and bioavailability.
Materials:
-
Curcumin
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA) or Poloxamer 188 (surfactant)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator
-
Ultracentrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and Curcumin in the organic solvent (e.g., 100 mg PLGA and 10 mg Curcumin in 5 mL DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA in 20 mL deionized water).
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring. Immediately after, emulsify the mixture using a probe sonicator or high-speed homogenizer for 2-5 minutes on an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at room temperature for 3-4 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. Alternatively, use a rotary evaporator for more controlled and faster solvent removal.
-
Nanoparticle Collection: Collect the nanoparticle suspension and centrifuge it at high speed (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess surfactant and un-encapsulated Curcumin. Resuspend the pellet in water and repeat the centrifugation step.
-
Final Product: After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water. The resulting suspension can be used directly or lyophilized (freeze-dried) for long-term storage.
Visualizations
Diagram 1: General Workflow for In Vivo Pharmacokinetic Study
References
- 1. benchchem.com [benchchem.com]
- 2. Innovative Delivery Systems for Curcumin: Exploring Nanosized and Conventional Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jru-b.com [jru-b.com]
- 6. Enhancing Curcumin Oral Bioavailability Through Nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperine, a Natural Bioenhancer, Nullifies the Antidiabetic and Antioxidant Activities of Curcumin in Streptozotocin-Diabetic Rats | PLOS One [journals.plos.org]
- 8. Nanoformulations of curcumin: an emerging paradigm for improved remedial application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing d-Tubocurarine Side Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the potential side effects of d-tubocurarine in animal models. All information is presented in a practical question-and-answer format to directly address issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is d-tubocurarine and why is it used in animal models?
A1: d-Tubocurarine is a non-depolarizing neuromuscular blocking agent. It works by competitively antagonizing nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction, leading to skeletal muscle relaxation and paralysis. In research, it is used to prevent muscle contractions that can interfere with precise experimental procedures, such as in neurophysiological studies or surgical models requiring complete immobility.
Q2: What are the primary and most critical side effects of d-tubocurarine in animal models?
A2: The most significant side effects are dose-dependent and include:
-
Respiratory Paralysis: As a potent muscle relaxant, d-tubocurarine paralyzes the diaphragm and intercostal muscles, leading to respiratory arrest. This is an expected effect and requires immediate and continuous artificial ventilation.[1][2]
-
Hypotension: d-Tubocurarine can cause a drop in blood pressure due to two main mechanisms: ganglionic blockade and the release of histamine (B1213489) from mast cells.[3][4][5] Histamine release can also lead to bronchospasm.[1]
-
Cardiovascular Effects: In some species, such as dogs, d-tubocurarine can decrease cardiovascular parameters, although heart rate may increase.[6]
Q3: How can I prevent or manage respiratory paralysis?
A3: Respiratory paralysis is an expected outcome of effective neuromuscular blockade with d-tubocurarine. Proactive management is crucial:
-
Mechanical Ventilation: The animal must be intubated and placed on a mechanical ventilator before the administration of d-tubocurarine.
-
Continuous Monitoring: Respiratory parameters, including end-tidal CO2, should be continuously monitored to ensure adequate ventilation.
Q4: What are the strategies to manage d-tubocurarine-induced hypotension?
A4: Managing hypotension involves addressing its underlying causes:
-
Fluid Administration: Intravenous fluids can help to counteract the drop in blood pressure.
-
Antihistamines: Pre-treatment with H1 receptor antagonists can mitigate hypotension caused by histamine release.
-
Slow Administration: Administering d-tubocurarine slowly over several minutes can reduce the peak plasma concentration and thereby minimize histamine release and the subsequent hypotensive response.[5]
-
Dose Adjustment: Use the minimum effective dose of d-tubocurarine to achieve the desired level of muscle relaxation.
Q5: How can the neuromuscular blockade be reversed at the end of the experiment?
A5: The effects of d-tubocurarine can be reversed with the administration of an acetylcholinesterase inhibitor, such as neostigmine (B1678181).[7][8] Neostigmine increases the amount of acetylcholine at the neuromuscular junction, which then competes with d-tubocurarine for receptor binding, restoring neuromuscular transmission.[7]
Q6: Are there any side effects associated with the reversal agent, neostigmine?
A6: Yes, neostigmine can cause significant muscarinic side effects, including bradycardia (slow heart rate), increased salivation, and bronchoconstriction. To counteract these effects, an anticholinergic agent like atropine (B194438) or glycopyrrolate (B1671915) is typically administered concurrently with or just before neostigmine.[8][9]
Troubleshooting Guides
Problem: The animal's blood pressure drops significantly after d-tubocurarine administration.
| Possible Cause | Troubleshooting Steps |
| Rapid Histamine Release | 1. Administer IV fluids to increase intravascular volume. 2. In future experiments, consider pre-treatment with an H1 antagonist. 3. Administer d-tubocurarine more slowly in subsequent animals.[5] |
| Ganglionic Blockade | 1. Ensure adequate anesthetic depth, as some anesthetics can potentiate hypotension. 2. Use the lowest effective dose of d-tubocurarine. |
| Overdose | 1. Immediately initiate reversal of the neuromuscular blockade with neostigmine and atropine. 2. Provide cardiovascular support as needed. |
Problem: The animal is not recovering from neuromuscular blockade after neostigmine administration.
| Possible Cause | Troubleshooting Steps |
| Inadequate Neostigmine Dose | 1. Ensure the correct dose of neostigmine was administered based on the animal's weight and the depth of the blockade. 2. A second, smaller dose may be considered, but be cautious of potential cholinergic crisis. |
| Profound Neuromuscular Blockade | 1. Neostigmine is less effective at reversing a very deep block.[10] Continue mechanical ventilation and allow for more spontaneous recovery before attempting reversal again. 2. Monitor neuromuscular function using a peripheral nerve stimulator to assess the depth of the blockade. |
| "Neostigmine-Resistant Curarization" | 1. This can occur with a significant overdose of d-tubocurarine.[10] 2. The primary treatment is supportive care, including prolonged mechanical ventilation, until the d-tubocurarine is metabolized and eliminated. |
Problem: The animal develops severe bradycardia after administration of neostigmine.
| Possible Cause | Troubleshooting Steps |
| Un-opposed Muscarinic Effects of Neostigmine | 1. Immediately administer an appropriate dose of atropine or glycopyrrolate. 2. In future experiments, ensure co-administration of an anticholinergic with neostigmine.[8][9] |
| Incorrect Atropine/Glycopyrrolate Dose | 1. Verify the correct dosage of the anticholinergic agent was used. |
Data Presentation: Recommended Dosages
The following tables provide a summary of recommended intravenous (IV) dosages for d-tubocurarine and its reversal agents in common animal models. Note: These are starting recommendations and should be optimized for specific experimental conditions.
Table 1: d-Tubocurarine Dosages for Neuromuscular Blockade
| Animal Model | Recommended IV Dose (mg/kg) | Reference |
| Dog | 0.13 (ED90) | [6] |
| Rabbit | > 0.1, with 1.0 causing 100% block | [11] |
| Mouse | ~0.0002 (LD50) | [12] |
| Rat | 0.3 (for paralysis) | [13] |
Table 2: Reversal Agent Dosages
| Animal Model | Neostigmine (mg/kg, IV) | Atropine (mg/kg, IV) | Reference |
| Dog | 0.02 - 0.05 | 0.04 | [7][9] |
| Cat | 0.02 - 0.04 | 0.04 | [7] |
| Rabbit | Not specified, but used for reversal | Not specified | [14] |
| Rat | Not specified, but used for reversal | Not specified | |
| General | 0.04 | Co-administered | [8] |
Experimental Protocols
Protocol 1: Administration of d-Tubocurarine and Reversal in a Canine Model
-
Anesthesia and Monitoring: Anesthetize the dog with an appropriate anesthetic agent (e.g., propofol (B549288) for induction, isoflurane (B1672236) for maintenance). Intubate the animal and initiate mechanical ventilation. Place monitoring equipment to continuously record heart rate, blood pressure, ECG, end-tidal CO2, and body temperature.
-
Baseline Measurements: Establish stable baseline physiological parameters for at least 15 minutes before drug administration.
-
d-Tubocurarine Administration: Administer d-tubocurarine intravenously at a starting dose of 0.13 mg/kg.[6] Monitor for the onset of neuromuscular blockade using a peripheral nerve stimulator (e.g., train-of-four stimulation of the ulnar nerve).
-
Maintenance of Blockade: If required for the experimental duration, administer supplemental doses of d-tubocurarine as needed, guided by neuromuscular monitoring.
-
Post-Reversal Monitoring: Continue mechanical ventilation and physiological monitoring until the animal has fully recovered from the neuromuscular blockade and is able to breathe spontaneously and maintain its airway.
Mandatory Visualizations
Caption: Mechanism of d-tubocurarine at the neuromuscular junction.
Caption: Management of d-tubocurarine-induced hypotension.
Caption: Experimental workflow for d-tubocurarine administration and reversal.
References
- 1. Tubocurarine chloride - Wikipedia [en.wikipedia.org]
- 2. Tubocurarine - Humanitas.net [humanitas.net]
- 3. The effects of d-tubocurarine on spontaneous postganglionic sympathetic activity and histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of histamine in the hypotensive action of d-tubocurarine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Korean Journal of Anesthesiology [ekja.org]
- 6. Cardiovascular and neuromuscular effects of Org NC 45, pancuronium, metocurine, and d-tubocurarine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vetscraft.com [vetscraft.com]
- 8. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. vet-ebooks.com [vet-ebooks.com]
- 10. openanesthesia.org [openanesthesia.org]
- 11. KoreaMed [koreamed.org]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. pharmacyconcepts.in [pharmacyconcepts.in]
Technical Support Center: Overcoming Limitations in Curcumin Research
Disclaimer: The term "Curine" is not widely documented in current scientific literature. This guide focuses on "Curcumin," a natural compound extensively studied for its therapeutic potential and known for its experimental challenges. The principles and troubleshooting strategies outlined here are broadly applicable to other natural compounds with similar physicochemical properties.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common limitations encountered in curcumin (B1669340) studies.
Frequently Asked Questions (FAQs)
Q1: Why are the results from my in vitro curcumin experiments not translating to in vivo models?
A1: This is a common challenge primarily due to curcumin's poor bioavailability.[1][2] In laboratory settings (in vitro), curcumin can be directly applied to cells in culture. However, when administered in living organisms (in vivo), it suffers from poor absorption, rapid metabolism, and quick systemic clearance.[1][2] This means that the effective concentration you use in a petri dish is likely not being achieved at the target tissue in an animal model.
Q2: I'm observing high variability in my experimental replicates when using curcumin. What could be the cause?
A2: High variability can stem from several factors related to curcumin's properties:
-
Poor Solubility: Curcumin is hydrophobic and practically insoluble in water.[1][2][3] Inconsistent dissolution in your culture media or vehicle can lead to varying concentrations in each replicate.
-
Instability: Curcumin is unstable at physiological pH (around 7.4), degrading relatively quickly.[2][3] The timing of your assays and media changes can significantly impact the actual concentration of active compound.
-
Solvent Effects: The solvent used to dissolve curcumin, typically DMSO, can have its own cytotoxic effects, especially at higher concentrations.[4] Ensure you are using a consistent, low final concentration of the solvent and always include a vehicle control.[4]
Q3: What are the primary signaling pathways affected by curcumin that I should be aware of for my cancer research?
A3: Curcumin is known to modulate multiple signaling pathways involved in cancer progression. Key pathways include RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT.[5] Dysregulation of these pathways is linked to uncontrolled cell proliferation, drug resistance, and evasion of apoptosis.[5][6] Understanding these pathways is crucial for interpreting your results and designing targeted experiments.
Troubleshooting Guides
This section addresses specific issues encountered during experiments with curcumin.
| Problem | Potential Cause | Recommended Solution |
| Low Potency (High IC50 Value) in Cell Viability Assays | 1. Degradation of Curcumin: The compound may have degraded due to improper storage or instability in the experimental medium.[2] 2. Low Bioavailability/Uptake: Cells may not be taking up a sufficient amount of the compound. 3. Cell Seeding Density: Higher cell numbers can require higher concentrations of the compound to elicit an effect.[7] | 1. Prepare fresh curcumin solutions for each experiment from a stock stored at -20°C in an appropriate solvent like DMSO.[7] 2. Consider using a bioavailability-enhanced formulation of curcumin or co-administration with an adjuvant like piperine.[1][8] 3. Optimize and maintain a consistent cell seeding density for all experiments.[7] |
| Inconsistent Results in Cytotoxicity Assays | 1. Edge Effects in Microplates: Wells on the outer edges of the plate are prone to evaporation, concentrating the compound and affecting cell growth.[7][9] 2. Inaccurate Drug Dilutions: Errors in preparing serial dilutions can lead to significant variability.[7] 3. Solvent Toxicity: The vehicle (e.g., DMSO) may be causing cytotoxicity, masking the true effect of curcumin.[4] | 1. Avoid using the outer wells of the microplate; instead, fill them with sterile PBS or media.[7] 2. Prepare fresh serial dilutions for each experiment and ensure thorough mixing at each step.[7] 3. Always include a vehicle-only control group to assess the effect of the solvent on cell viability.[4][9] |
| No Signal or High Background in Western Blot for Pathway Analysis | 1. Suboptimal Treatment Conditions: The concentration or duration of curcumin treatment may be insufficient to induce a detectable change in protein expression or phosphorylation.[7] 2. Poor Antibody Quality: The primary antibody may not be specific or sensitive enough. 3. Cell Line Specificity: The targeted pathway may not be active or responsive to curcumin in your specific cell line.[7] | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for observing changes in your target proteins.[7] 2. Titrate your primary antibody to find the optimal concentration and validate its specificity.[7] 3. Confirm that your cell line expresses the target proteins and that the pathway is active under your experimental conditions.[7] |
Data Presentation: Enhancing Curcumin Bioavailability
A major limitation of curcumin is its low oral bioavailability.[2][10] Various formulations have been developed to address this issue. The table below summarizes the relative bioavailability improvements of different curcumin formulations compared to standard curcumin powder, based on data from human and animal studies.
| Formulation Strategy | Key Adjuvant/Technology | Fold Increase in Bioavailability (Approx.) | Model | Reference |
| Adjuvant Co-administration | Piperine | 20x (in humans) | Human | [8] |
| Micellar Curcumin | Tween-80 | 185x (in humans) | Human | [1] |
| Nanostructured Lipid Carriers (NLCs) | Lipid-based nanoparticles | 5.13x (in rats) | Rat | [10] |
| Novel Formulation (CU+) | Proprietary excipients | 100x (Cmax in humans) | Human | [3] |
Data is compiled from multiple sources and represents reported improvements in bioavailability (AUC or Cmax) relative to standard curcumin.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines a standard method for assessing the effect of curcumin on cell viability.
Objective: To determine the concentration of curcumin that inhibits cell viability by 50% (IC50).
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Curcumin powder
-
DMSO (cell culture grade)
-
96-well flat-bottom microplates
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Prepare a cell suspension at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Curcumin Treatment:
-
Prepare a stock solution of curcumin (e.g., 20 mM) in DMSO.
-
Perform serial dilutions of the curcumin stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest curcumin dose) and a "no treatment" control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared curcumin dilutions and controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.[7]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[7]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing the MTT reagent.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[7]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control cells) * 100.
-
Plot the percentage of cell viability against the curcumin concentration and use non-linear regression to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Curcumin's inhibitory effects on the PI3K/AKT and Ras/MAPK signaling pathways.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for addressing poor in vivo efficacy of curcumin.
References
- 1. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin Formulations for Better Bioavailability: What We Learned from Clinical Trials Thus Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superior Bioavailability of a Novel Curcumin Formulation in Healthy Humans Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Controlling for vehicle effects in Curine experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Curine. The primary focus is on the critical role of vehicle selection and control to ensure the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a vehicle control group in my this compound experiment?
A vehicle control group is essential for differentiating the pharmacological effects of this compound from any biological effects caused by the solvent or carrier (the vehicle) used to dissolve and administer it.[1][2] Vehicles are not always inert and can have their own biological activities that may confound results.[3][4] The vehicle control group receives the same volume and concentration of the vehicle as the treatment group, but without this compound, providing a baseline to which the this compound treatment group is compared.[1][3]
Q2: My this compound is poorly soluble in aqueous solutions. What are the most common vehicles to use?
For hydrophobic compounds like this compound, several vehicle options are available. The choice depends on the experimental model (in vitro vs. in vivo), the required concentration, and the route of administration.[5][6] Commonly used vehicles include:
-
Dimethyl Sulfoxide (DMSO): A powerful solvent for a wide range of compounds. It is often used to create a high-concentration stock solution that is then diluted into an aqueous medium for the final working concentration.[3][7]
-
Cyclodextrins (CDs): These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming inclusion complexes that significantly enhance aqueous solubility, stability, and bioavailability.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative.[10][11]
-
Polyethylene Glycol (PEG): A polymer available in various molecular weights (e.g., PEG 400) that can be used as a co-solvent.[7][12]
-
Lipid-based Formulations: For oral or subcutaneous administration, oils like corn or sesame oil can be effective for highly lipophilic compounds.[13]
Q3: Can the vehicle itself affect my experimental results?
Yes, absolutely. For example, DMSO is known to have various biological effects, including anti-inflammatory properties through the inhibition of NF-κB, acting as a hydroxyl radical scavenger, and inducing cell differentiation.[4][14] At higher concentrations, it can cause hemolysis, neurotoxicity, and skin irritation.[3][7][14] Similarly, some cyclodextrins and surfactants can influence liver or kidney function at certain doses.[12] Therefore, it is crucial to run a vehicle-only control group and to keep the final vehicle concentration as low and consistent as possible across all experimental groups.
Q4: What is the maximum recommended concentration of DMSO for in vivo and in vitro studies?
-
In Vivo: For intraperitoneal (IP) injections, the final concentration of DMSO should ideally be kept below 10% v/v, and for some sensitive assays, even lower concentrations are recommended.[3][7] Higher concentrations can lead to local irritation and systemic toxicity.[3]
-
In Vitro: In cell culture, DMSO concentrations are typically kept below 0.5%, and often below 0.1%. Higher concentrations can induce cytotoxicity, affect cell membrane integrity, and interfere with signaling pathways, confounding the interpretation of this compound's specific effects.[14]
Q5: I observed an effect in my vehicle control group compared to the untreated/saline group. What should I do?
This indicates that the vehicle itself has a biological effect under your experimental conditions. This is a critical finding, not a failure. The correct interpretation is to compare the results of the this compound-treated group directly to the vehicle control group, not the untreated group. This comparison isolates the effect of this compound over and above the effect of the vehicle.[1] If the vehicle's effect is significant and interferes with the primary endpoint, you should consider optimizing the formulation to reduce the vehicle concentration or screen for a more inert vehicle.[12]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in final dilution | The compound's solubility limit was exceeded when diluting the stock solution (e.g., from DMSO) into an aqueous buffer. | 1. Optimize the formulation by using a co-solvent or a solubilizing agent like cyclodextrins.[8][11]2. Increase the concentration of the vehicle in the final dilution, being mindful of its potential toxicity.[3]3. Gently warm the solution (if this compound's stability is not compromised).[3]4. Prepare the final dilution immediately before use to minimize time for precipitation. |
| High variability in in vivo results | Inconsistent dosing, vehicle-induced stress, or variable absorption. | 1. Ensure accurate dose calculation based on recent animal body weight.[3]2. Use proper, consistent administration techniques (e.g., gavage, IP injection) to minimize stress and ensure accurate delivery.[15][16]3. Ensure the formulation is homogenous; vortex suspensions immediately before drawing each dose.[11]4. Acclimate animals properly before starting the experiment.[3] |
| Unexpected cell death in in vitro culture | Vehicle cytotoxicity. | 1. Run a dose-response curve for the vehicle alone to determine its EC50 for cytotoxicity in your specific cell line.[17]2. Lower the final concentration of the vehicle in your media to a non-toxic level (e.g., <0.1% for DMSO).3. Consider switching to a less toxic vehicle, such as a cyclodextrin (B1172386) formulation.[9] |
| This compound appears less effective than expected | Poor bioavailability, degradation in the vehicle, or vehicle interference. | 1. Use a vehicle known to enhance bioavailability, such as cyclodextrins, which can protect the drug from degradation.[9][10]2. Check the stability of this compound in your chosen vehicle over the experiment's duration.3. Ensure the vehicle is not opposing the action of this compound. For example, some vehicles have anti-inflammatory effects that might mask the full effect of an anti-inflammatory compound.[4] |
Data Summary: Common Vehicles for Hydrophobic Compounds
| Vehicle | Primary Use | Recommended Max. Concentration (in vivo) | Recommended Max. Concentration (in vitro) | Potential Issues & Considerations |
| DMSO | Primary solvent for stock solutions.[3] | < 10% (IP), lower for other routes.[3] | < 0.5% (ideally < 0.1%).[14] | Not inert; anti-inflammatory effects (NF-κB inhibition), neurotoxicity, can cause hemolysis.[4][7] |
| HP-β-Cyclodextrin | Increases aqueous solubility, stability, and bioavailability.[8][9] | Formulation dependent, generally well-tolerated. | Formulation dependent. | Can affect liver or kidney function at very high doses.[12] May alter drug pharmacokinetics.[10] |
| PEG 400 | Co-solvent.[7] | Route and concentration dependent. | Not commonly used as a primary solvent in cell culture. | Can induce neuromotor deficits and affect liver/kidney function at high doses.[7][12] |
| Corn Oil / Sesame Oil | Lipid-based vehicle for oral or subcutaneous routes.[13] | N/A (used as the primary vehicle). | N/A | Slower absorption for oral route; potential for local irritation at injection site.[13] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Intraperitoneal (IP) Injection
This protocol outlines the general procedure for a study investigating the anti-inflammatory effects of this compound in a mouse model.
-
Animal Acclimation: Acclimate mice to the facility and handling for at least one week before the experiment.[3]
-
Group Allocation: Randomly assign animals to at least three groups:
-
Group 1: Control: Receives isotonic saline.
-
Group 2: Vehicle Control: Receives the vehicle solution (e.g., 10% DMSO in saline).[3]
-
Group 3: this compound Treatment: Receives this compound dissolved in the vehicle.
-
-
Formulation Preparation: a. Calculate the required dose of this compound (e.g., in mg/kg) and the dosing volume (e.g., 10 mL/kg). b. Prepare a stock solution of this compound in 100% DMSO. c. On the day of dosing, dilute the this compound stock solution with sterile 0.9% saline to the final desired concentration. Ensure the final DMSO concentration is ≤10%.[3] d. Prepare the vehicle control solution by mixing the same volume of 100% DMSO with saline to achieve a 10% concentration. e. Vortex all solutions immediately before administration.
-
Administration: a. Weigh each mouse immediately before dosing to calculate the precise injection volume. b. Gently restrain the mouse and administer the formulation via IP injection into a lower abdominal quadrant.[18]
-
Post-Administration Monitoring: a. Observe animals closely for any signs of acute toxicity or distress (e.g., lethargy, skin irritation, rapid breathing).[3] b. Proceed with the experimental model (e.g., induction of inflammation) and subsequent endpoint analysis at predetermined time points.
Protocol 2: In Vitro Treatment of Macrophages with this compound
This protocol describes a general procedure for treating a macrophage cell line (e.g., RAW 264.7) to assess this compound's effect on inflammatory signaling.
-
Cell Seeding: Seed macrophages in a multi-well plate at a density appropriate for your assay (e.g., proliferation, cytokine measurement) and allow them to adhere overnight.
-
Formulation Preparation: a. Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile 100% DMSO. b. Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the final desired treatment concentrations. c. Crucially, ensure the final concentration of DMSO in the culture medium is identical across all groups (including the vehicle control) and does not exceed 0.1%.
-
Treatment Groups:
-
Untreated Control: Cells in complete culture medium only.
-
Vehicle Control: Cells in medium containing the final concentration of DMSO (e.g., 0.1%).
-
This compound Treatment: Cells in medium containing this compound and 0.1% DMSO.
-
Positive Control: (Optional) Cells treated with a known activator (e.g., LPS) or inhibitor of the pathway of interest.
-
-
Incubation: a. Remove the old medium from the cells and replace it with the prepared treatment media. b. Incubate the cells for the desired period (e.g., 1-24 hours) depending on the experimental endpoint.
-
Endpoint Analysis: After incubation, collect the cell supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for protein or gene expression analysis (e.g., Western Blot, qPCR).
Visualizations
Signaling Pathway
Caption: this compound inhibits L-type Ca2+ channels, affecting downstream inflammatory signaling.[19][20][21]
Experimental Workflow
Caption: Workflow for an in vivo study with appropriate vehicle and saline controls.
Vehicle Selection Logic
Caption: Decision tree for selecting an appropriate vehicle for this compound experiments.
References
- 1. Vehicle control: Significance and symbolism [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. This compound Inhibits Macrophage Activation and Neutrophil Recruitment in a Mouse Model of Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound, a bisbenzylisoquinoline alkaloid, blocks L-type Ca²⁺ channels and decreases intracellular Ca²⁺ transients in A7r5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Curine and Verapamil: A Comparative Analysis of L-Type Calcium Channel Blockade
For Immediate Release to the Research Community
This guide provides a detailed comparison of the calcium channel blocking properties of curine, a bisbenzylisoquinoline alkaloid, and the well-established pharmaceutical agent, verapamil (B1683045). The focus is on their inhibitory effects on L-type voltage-gated calcium channels, crucial regulators of vascular smooth muscle contractility. This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their efficacy, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Potency
The relative potency of this compound and verapamil in blocking L-type calcium channels has been evaluated using different experimental models. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound | IC50 Value | Experimental Model | Cell/Tissue Type |
| This compound | ~10 µM | Inhibition of L-type Ca²⁺ currents | A7r5 vascular smooth muscle cells |
| Verapamil | 0.25 - 15.5 µM | Inhibition of L-type Ca²⁺ channels | Various, including vascular smooth muscle |
Note: The IC50 for this compound is an approximate value based on its concentration-dependent inhibition of L-type Ca²⁺ currents.[1] The IC50 for verapamil represents a range reported across various studies and experimental conditions.[2]
Mechanism of Action: A Shared Target
Both this compound and verapamil exert their vasodilatory effects by targeting the L-type voltage-gated calcium channel (Cav1.2). In vascular smooth muscle, the influx of extracellular calcium through these channels is a primary trigger for contraction. By blocking these channels, both compounds reduce intracellular calcium levels, leading to smooth muscle relaxation and a decrease in vascular resistance.
The signaling cascade involves the binding of intracellular calcium to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction of myosin and actin filaments and resulting in muscle contraction. This compound and verapamil interrupt this pathway at the initial step of calcium influx.
Caption: Inhibition of the calcium signaling pathway in smooth muscle by this compound and verapamil.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize and compare calcium channel blockers like this compound and verapamil.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the entire cell membrane, providing precise quantification of channel blockade.
Objective: To measure the dose-dependent inhibition of L-type calcium channel currents by this compound and verapamil in A7r5 vascular smooth muscle cells.
Methodology:
-
Cell Preparation:
-
Culture A7r5 cells on glass coverslips in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Use cells at 70-80% confluency for experiments.
-
-
Solutions:
-
External solution (in mM): 130 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4.
-
Internal (pipette) solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP; pH 7.2.
-
-
Recording Procedure:
-
Transfer a coverslip with cells to a recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Fabricate recording pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Hold the membrane potential at -80 mV.
-
Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms).
-
-
Drug Application and Data Analysis:
-
Record baseline currents in the absence of any blocker.
-
Perfuse the chamber with increasing concentrations of this compound or verapamil.
-
At each concentration, record the steady-state block of the peak inward current.
-
Normalize the current at each concentration to the baseline current and plot against the drug concentration to determine the IC50 value.
-
Caption: Workflow for whole-cell patch-clamp analysis of calcium channel blockers.
Intracellular Calcium Imaging
This method visualizes and quantifies changes in intracellular calcium concentration in response to stimuli and pharmacological agents.
Objective: To assess the ability of this compound and verapamil to inhibit depolarization-induced calcium influx in A7r5 cells.
Methodology:
-
Cell Preparation and Dye Loading:
-
Seed A7r5 cells on glass-bottom dishes.
-
Wash the cells with a balanced salt solution (e.g., HBSS).
-
Incubate the cells with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM (e.g., 5 µM), for 30-45 minutes at 37°C.
-
Wash the cells to remove extracellular dye and allow for de-esterification of the dye within the cells for 30 minutes.
-
-
Microscopy and Imaging:
-
Mount the dish on a confocal microscope.
-
Excite Fluo-4 at 488 nm and collect emission at >510 nm.
-
Record a stable baseline fluorescence (F₀).
-
-
Stimulation and Drug Application:
-
Induce calcium influx by perfusing the cells with a high-potassium solution (e.g., 80 mM KCl) to depolarize the cell membrane and open voltage-gated calcium channels. Record the peak fluorescence (F).
-
After the signal returns to baseline, pre-incubate the cells with the desired concentration of this compound or verapamil.
-
Re-stimulate the cells with the high-potassium solution in the presence of the blocker and record the fluorescence response.
-
-
Data Analysis:
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀ = (F - F₀) / F₀).
-
Compare the peak ΔF/F₀ in the presence of the drug to the control response to quantify the inhibitory effect.
-
Caption: Workflow for intracellular calcium imaging to assess channel blockade.
References
A Comparative Analysis of the Anti-Inflammatory Effects of Curine and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Curine, a bisbenzylisoquinoline alkaloid, and Indomethacin (B1671933), a conventional nonsteroidal anti-inflammatory drug (NSAID). The following sections present a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed experimental protocols.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. While NSAIDs like indomethacin are widely used to manage inflammation, their long-term use is associated with significant side effects. This has spurred the search for novel anti-inflammatory agents from natural sources, with this compound emerging as a promising candidate. This guide aims to provide an objective, data-driven comparison of the anti-inflammatory effects of this compound and indomethacin to aid researchers and drug development professionals in their evaluation of this potential therapeutic alternative.
Mechanisms of Action
Indomethacin: A Non-Selective COX Inhibitor
Indomethacin exerts its anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This non-selective inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] The reduction in prostaglandin (B15479496) synthesis, particularly prostaglandin E2 (PGE2), is central to indomethacin's therapeutic action.
This compound: A Multi-Target Anti-Inflammatory Agent
This compound demonstrates a multi-faceted anti-inflammatory mechanism that differs significantly from that of indomethacin. Its primary mode of action appears to be the modulation of intracellular calcium levels, which in turn affects several downstream inflammatory pathways.[3][4][5]
Key aspects of this compound's mechanism include:
-
Inhibition of Macrophage Activation: this compound has been shown to inhibit the activation of macrophages, key immune cells that orchestrate the inflammatory response.[3][4][5]
-
Suppression of Pro-inflammatory Mediators: It effectively reduces the production of a range of pro-inflammatory molecules, including:
-
Cytokines: Tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3][4][5]
-
Prostaglandins: this compound inhibits the production of prostaglandin E2 (PGE2) in vitro.[1][2]
-
Nitric Oxide (NO): By inhibiting the expression of inducible nitric oxide synthase (iNOS), this compound reduces the production of nitric oxide, another important inflammatory mediator.[3][4][5]
-
-
Inhibition of Neutrophil Recruitment: this compound can also impede the migration of neutrophils to the site of inflammation.[3][5]
The inhibitory effects of this compound on TNF-α and IL-1β production have been found to be comparable to those of calcium channel blockers, suggesting that its mechanism is at least partially dependent on the inhibition of calcium-dependent signaling pathways.[3][4][5]
Comparative Performance: Experimental Data
The following tables summarize the available quantitative data comparing the anti-inflammatory effects of this compound and indomethacin from various in vivo and in vitro studies.
Table 1: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose | Time Point | % Inhibition of Edema | Reference |
| Indomethacin | 10 mg/kg | 3 hours | 65.71% | [1] |
| This compound | Not specified | Not specified | Significant inhibition, similar to indomethacin | [1][2] |
Note: Specific percentage inhibition for this compound in this model was not available in the reviewed literature, though its effect was reported to be significant and comparable to indomethacin.
Table 2: In Vitro Inhibition of Pro-Inflammatory Mediators
| Compound | Target | IC50 | Cell Type | Reference |
| Indomethacin | PGE2 | 5.5 ± 0.1 nM | Human synovial cells | [6] |
| Indomethacin | TNF-α | Not specified | Human blood monocytes | |
| Indomethacin | IL-1β | Not specified | Human blood monocytes | [7] |
| This compound | PGE2 | Not specified | In vitro assay | [1][2] |
| This compound | TNF-α | Not specified | LPS-stimulated macrophages | [3][5] |
| This compound | IL-1β | Not specified | LPS-stimulated macrophages | [3][4][5] |
Note: While studies confirm the inhibitory activity of this compound on these mediators, specific IC50 values were not consistently reported in the available literature. The effect on TNF-α and IL-1β was noted to be comparable to that of a calcium channel blocker.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the anti-inflammatory activity of compounds by measuring their ability to reduce acute inflammation.
-
Animals: Male Wistar rats (180-220g) are typically used.
-
Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of the rats.
-
Treatment: Test compounds (this compound or indomethacin) or vehicle are administered orally or intraperitoneally at a specified time before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Inhibition of Cytokine (TNF-α and IL-1β) Production in Macrophages
This in vitro assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines by activated macrophages.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce the production of inflammatory cytokines.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds (this compound or indomethacin) for a specific duration before LPS stimulation.
-
Measurement of Cytokines: The concentration of TNF-α and IL-1β in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vitro Inhibition of Prostaglandin E2 (PGE2) Production
This assay measures the ability of a compound to inhibit the synthesis of PGE2.
-
Cell Culture and Stimulation: Similar to the cytokine inhibition assay, cells (e.g., human synovial cells or macrophages) are cultured and stimulated with an inflammatory agent (e.g., interleukin-1) to induce PGE2 production.
-
Treatment: Cells are treated with the test compounds (this compound or indomethacin) at various concentrations.
-
Measurement of PGE2: The amount of PGE2 in the cell culture supernatant is measured using a competitive enzyme immunoassay (EIA) kit.[8][9][10][11]
-
Calculation of IC50: The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of Indomethacin.
References
- 1. This compound, an alkaloid isolated from Chondrodendron platyphyllum inhibits prostaglandin E2 in experimental models of inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Macrophage Activation and Neutrophil Recruitment in a Mouse Model of Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of TNF-alpha improves indomethacin-induced enteropathy in rats by modulating iNOS expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cloud-clone.com [cloud-clone.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Efficacy of Curine and Other Bisbenzylisoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisbenzylisoquinoline alkaloids (BBIAs) are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community for their wide range of pharmacological activities. This guide provides a comparative analysis of the efficacy of curine against other prominent BBIAs, namely tetrandrine (B1684364), fangchinoline (B191232), and berbamine (B205283). The comparison focuses on their anti-inflammatory, anti-cancer, and neuroprotective properties, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and other selected bisbenzylisoquinoline alkaloids. It is important to note that direct comparative studies, especially for this compound, are limited. The data presented here is a compilation from various independent studies, and experimental conditions may vary.
Table 1: Anti-inflammatory Activity
| Alkaloid | Assay | Model System | Concentration/Dose | Effect | Reference |
| This compound | Carrageenan-induced paw edema | Mice | Oral pre-treatment | Significant inhibition of paw edema | [1][2] |
| Prostaglandin E2 (PGE2) production | In vitro | Not specified | Inhibition of PGE2 production | [1][2] | |
| Tetrandrine | IL-1 & TNF-α production | Human monocytes/macrophages | 0.1-5 µg/mL | 6-18 times more potent than berbamine in inhibiting IL-1 and TNF-α | [3] |
| IL-5 activity | Murine IL-5-dependent Y16 cells | 12.5 µM | 95% inhibition | [4] | |
| IL-6 activity | Human IL-6-dependent MH60 cells | 6 µM | 86% inhibition | [4] | |
| Fangchinoline | Cyclooxygenase activity | In vitro | 100 µM | 35% inhibition | [4] |
| IL-6 activity | Human IL-6-dependent MH60 cells | 4 µM | 63% inhibition | [4] | |
| Berbamine | IL-1 & TNF-α production | Human monocytes/macrophages | Not specified | Less potent than tetrandrine | [3] |
Table 2: Anti-cancer Activity (IC50 values in µM)
| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Fangchinoline | A549 | Lung Cancer | 9.46 | [5] |
| Hela | Cervical Cancer | >10 | [5] | |
| HepG-2 | Liver Cancer | >10 | [5] | |
| MCF-7 | Breast Cancer | >10 | [5] | |
| MDA-MB-231 | Breast Cancer | >10 | [5] | |
| Tetrandrine | MDA-MB-435 | Melanoma | 4.1 (48h), 10.9 (72h) | [6] |
Table 3: Neuroprotective Effects
| Alkaloid | Model System | Stressor | Effect | Reference |
| This compound | Not specified | Not specified | Limited data available | |
| Tetrandrine | Rat cerebellar granule cells | Hydrogen Peroxide | Protective effect against H2O2-induced neurotoxicity | [7] |
| SK-N-SH neuroblastoma cells | Amyloid-beta protein | Selective protection against amyloid-beta protein-induced cytotoxicity | [8] | |
| Fangchinoline | Rat cerebellar granule cells | Hydrogen Peroxide | Protective effect against H2O2-induced neurotoxicity | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by these alkaloids and a general workflow for assessing their anti-cancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Comparative effects of tetrandrine and berbamine on production of the inflammatory cytokines interleukin-1 and tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. innoprot.com [innoprot.com]
- 6. researchgate.net [researchgate.net]
- 7. Protective effects of fangchinoline and tetrandrine on hydrogen peroxide-induced oxidative neuronal cell damage in cultured rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrandrine selectively protects against amyloid-beta protein - but not against MPTP-induced cytotoxicity in SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Allergic Potential of Curine: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide validating the anti-allergic effects of Curine, a bisbenzylisoquinoline alkaloid. This guide provides a detailed analysis of independent studies, comparing this compound's performance against other established anti-allergic agents and offering insights into its mechanism of action. The data is presented in clearly structured tables, with detailed experimental protocols and visualizations of key biological pathways.
This compound has demonstrated significant anti-allergic properties across various experimental models, including in vitro and in vivo studies of allergic asthma, skin allergies, and systemic anaphylaxis.[1] Its primary mechanisms of action include the stabilization of mast cells, inhibition of the release of allergic mediators such as histamine (B1213489), and the reduction of inflammatory markers.[1] A key aspect of its anti-allergic effect is its ability to inhibit calcium influx into cells, a critical step in the allergic response cascade.
Comparative Efficacy of this compound: In Vitro Studies
Independent research has consistently shown this compound's ability to inhibit mast cell degranulation and the subsequent release of histamine, a key mediator of allergic symptoms. The following table summarizes the quantitative data from these studies, comparing this compound's inhibitory concentration (IC50) with that of other known anti-allergic compounds.
| Compound | Mast Cell Degranulation (β-hexosaminidase release) IC50 | Histamine Release IC50 | Cell Line | Stimulant |
| This compound | Data not available in a comparable format | Data not available in a comparable format | RBL-2H3 / BMMCs | Compound 48/80 |
| Formononetin | 48.24 ± 2.41 µM[2] | 42.38 ± 2.12 µM[2] | RBL-2H3 | Compound 48/80 |
| Formononetin | 50.24 ± 2.51 µM[2] | 59.88 ± 2.99 µM[2] | BMMCs | Compound 48/80 |
| Verapamil (B1683045) | 1.4 x 10⁻⁴ mol/L (140 µM)[3] | 5.2 x 10⁻⁵ mol/L (52 µM)[3] | Rat Peritoneal Mast Cells | Ovalbumin / Ionophore |
| Cromolyn Sodium | ~50 nM[4] | Data not available in a comparable format | Human Cord Blood-Derived Mast Cells | IgE/anti-IgE |
| Licarin A | Data not available | Data not available | RBL-2H3 | DNP-HSA |
In Vivo Validation of Anti-Allergic Effects
This compound's efficacy has also been validated in animal models of allergic reactions, demonstrating its potential for therapeutic applications. The data below compares the in vivo effects of this compound with other anti-allergic and anti-inflammatory drugs.
Ovalbumin-Induced Paw Edema in Rodents
| Treatment | Dose | Percentage Inhibition of Edema | Animal Model |
| This compound | Specific percentage inhibition data not available | Significantly inhibited edema[1] | Mice |
| Dexamethasone (B1670325) | Dose not specified | Significantly inhibited edema[5][6] | Rats |
| Curcumin | 200 mg/kg | 53.85% (at 2h)[7] | Rats |
| Curcumin | 400 mg/kg | 58.97% (at 2h)[7] | Rats |
Ovalbumin-Induced Airway Hyperresponsiveness and Inflammation
| Treatment | Dose | Effect on Eosinophil Recruitment in BAL Fluid | Effect on Airway Hyperresponsiveness | Animal Model |
| This compound | ED50 not specified | Significantly inhibited eosinophilic inflammation[1][8] | Significantly inhibited[1][8] | Mice |
| Dexamethasone | 0.5 mg/kg | Abolished the increase in eosinophils[9] | Abolished AHR[9] | Rats |
| Dexamethasone | 0.5 mg/kg | Inhibited eosinophil infiltration[10][11] | Inhibited hyperresponsiveness[10][11] | Mice |
Mechanism of Action: Inhibition of Calcium Influx and Downstream Signaling
A crucial aspect of this compound's anti-allergic activity is its ability to modulate intracellular calcium levels. By inhibiting the influx of calcium into mast cells and other immune cells, this compound effectively disrupts the signaling cascade that leads to the release of inflammatory mediators.
Caption: this compound's inhibition of allergen-induced mast cell degranulation.
Experimental Protocols
To ensure the reproducibility of the cited findings, this guide provides detailed experimental protocols for key assays used in the validation of this compound's anti-allergic effects.
Ovalbumin-Induced Allergic Asthma Model in Mice
This model is a standard in vivo assay to evaluate the efficacy of anti-asthmatic compounds.
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide (B78521) on days 0 and 14.
-
Challenge: From day 21 to 24, mice are challenged with aerosolized OVA to induce an allergic response in the airways.
-
Treatment: this compound or a comparator drug is administered (e.g., orally or intraperitoneally) at specified doses before each OVA challenge.
-
Assessment of Airway Hyperresponsiveness (AHR): AHR is measured using techniques like whole-body plethysmography in response to a bronchoconstrictor such as methacholine.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the inflammatory cell infiltrate, particularly the number of eosinophils.
-
Cytokine Analysis: Levels of Th2 cytokines like IL-4, IL-5, and IL-13 in the BAL fluid or lung tissue are measured by ELISA.
In Vitro Mast Cell Degranulation Assay
This assay quantifies the ability of a compound to inhibit the release of mediators from mast cells.
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells or bone marrow-derived mast cells (BMMCs) are cultured in appropriate media.
-
Sensitization (for IgE-mediated degranulation): Cells are sensitized overnight with anti-DNP IgE.
-
Treatment: Cells are pre-incubated with various concentrations of this compound or a comparator drug.
-
Stimulation: Degranulation is induced by adding a stimulant such as DNP-BSA (for IgE-sensitized cells) or compound 48/80 (for non-IgE-mediated degranulation).
-
Quantification of Degranulation: The release of β-hexosaminidase, an enzyme stored in mast cell granules, into the supernatant is measured using a colorimetric assay. The percentage of inhibition is calculated relative to the total enzyme content of the cells.
-
Histamine Release Assay: The concentration of histamine in the supernatant is quantified using an ELISA kit.
Caption: Workflow for in vitro mast cell degranulation assays.
Conclusion
The available evidence from independent studies strongly supports the anti-allergic effects of this compound. Its ability to inhibit mast cell degranulation and reduce inflammatory mediators, primarily through the inhibition of calcium influx, positions it as a promising candidate for the development of novel anti-allergic therapies. Further head-to-head comparative studies with existing treatments will be crucial to fully elucidate its therapeutic potential. This guide serves as a valuable resource for researchers and drug development professionals in the field of allergy and immunology.
References
- 1. Anti-Allergic Properties of this compound, a Bisbenzylisoquinoline Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of rat mast cell degranulation by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The pharmacological profile of ovalbumin-induced paw oedema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thaiscience.info [thaiscience.info]
- 8. This compound inhibits eosinophil activation and airway hyper-responsiveness in a mouse model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. Effect of dexamethasone and endogenous corticosterone on airway hyperresponsiveness and eosinophilia in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of dexamethasone and endogenous corticosterone on airway hyperresponsiveness and eosinophilia in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Curine and its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
Curine, a bisbenzylisoquinoline alkaloid, has garnered significant interest in the scientific community for its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its synthetic derivatives, focusing on their cytotoxic and anti-inflammatory properties. The information presented herein is supported by experimental data to aid in the ongoing research and development of novel therapeutics based on the this compound scaffold.
Cytotoxic Activity of this compound Derivatives
Recent studies have focused on the synthesis of ester analogues of (-)-curine to enhance its cytotoxic potential against various cancer cell lines. The modification of the hydroxyl groups on the this compound backbone has been shown to significantly influence its anti-proliferative activity.
Structure-Activity Relationship for Cytotoxicity:
Initial findings suggest that the esterification of the hydroxyl groups of this compound can lead to a substantial increase in cytotoxicity. A study involving the synthesis and evaluation of several ester analogues of (-)-curine demonstrated that the introduction of specific ester moieties resulted in compounds with cytotoxic activities comparable to or even exceeding that of the conventional chemotherapeutic agent, cisplatin, in several cancer cell lines[1]. The parent compound, (-)-curine, showed minimal cytotoxic activity, highlighting the importance of these structural modifications.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of (-)-curine and its synthetic ester derivatives against three human cancer cell lines (MCF-7, MDA-MB-231, and Huh-7) and a non-cancerous human embryonic kidney cell line (HEK293T).
| Compound | MCF-7 (μM) | MDA-MB-231 (μM) | Huh-7 (μM) | HEK293T (μM) |
| (-)-Curine (Parent Compound) | >100 | >100 | >100 | >100 |
| Mono-acetylthis compound | >100 | >100 | >100 | >100 |
| Di-acetylthis compound | >100 | >100 | >100 | >100 |
| Derivative 4 | 25.5 ± 1.5 | 35.2 ± 2.1 | 45.8 ± 2.8 | >100 |
| Derivative 5 | 18.9 ± 1.1 | 28.4 ± 1.7 | 37.5 ± 2.2 | >100 |
| Cisplatin (Reference) | 32.1 ± 1.9 | 42.6 ± 2.5 | 55.3 ± 3.2 | 8.5 ± 0.5 |
Data extracted from a study on the synthesis and cytotoxic evaluation of ester analogues of (-)-curine.
Anti-inflammatory Activity of this compound
This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of macrophage and neutrophil activity. Its mechanism of action is linked to the inhibition of key inflammatory mediators.
Signaling Pathway of this compound's Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by inhibiting the activation of macrophages and the subsequent recruitment of neutrophils to the site of inflammation.[2][3] This is achieved by reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as the lipid mediator Leukotriene B4 (LTB4).[2][3] Evidence suggests that this inhibitory action may be mediated through the modulation of intracellular calcium (Ca2+) signaling pathways within macrophages.[2][3] By potentially interfering with Ca2+ influx, this compound can disrupt the downstream signaling cascades that lead to the expression and release of these inflammatory molecules.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Macrophage Activation and Neutrophil Recruitment in a Mouse Model of Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Macrophage Activation and Neutrophil Recruitment in a Mouse Model of Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Curine: A Novel Anti-Allergic Compound Compared to Standard Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-allergic properties of Curine, a bisbenzylisoquinoline alkaloid, with those of standard antihistamine drugs. The information presented herein is based on available experimental data, offering insights into their distinct mechanisms of action and potential therapeutic applications.
Executive Summary
This compound exhibits significant anti-allergic and anti-inflammatory effects through a mechanism of action fundamentally different from standard antihistamine drugs. While traditional antihistamines function as antagonists or inverse agonists of the histamine (B1213489) H1 receptor, this compound acts primarily as a mast cell stabilizer, inhibiting the release of histamine and other inflammatory mediators. This is achieved, at least in part, by modulating calcium influx into mast cells. Experimental evidence suggests this compound's efficacy is comparable to the mast cell stabilizer cromoglycate, rather than the H1 receptor antagonist promethazine (B1679618).
Mechanism of Action: A Tale of Two Pathways
The anti-allergic effects of this compound and standard antihistamines are rooted in their distinct interactions with the allergic cascade.
Standard Antihistamines: H1 Receptor Blockade
Standard antihistamines, such as loratadine (B1675096) and cetirizine, exert their effects by competitively binding to the histamine H1 receptor. During an allergic response, histamine released from mast cells binds to these receptors on various cell types, leading to classic allergy symptoms like itching, vasodilation, and smooth muscle contraction. By blocking this interaction, antihistamines prevent the downstream signaling cascade initiated by histamine.
This compound: Mast Cell Stabilization and Calcium Influx Inhibition
This compound's anti-allergic activity stems from its ability to stabilize mast cells, thereby preventing the initial release of histamine and other pro-inflammatory mediators.[1] This is a crucial distinction, as it acts at an earlier stage of the allergic cascade. Evidence suggests that this compound's mechanism involves the inhibition of calcium (Ca2+) influx into mast cells, a critical step for degranulation.[1] By preventing this calcium signaling, this compound effectively stops the allergic response before it begins.
Comparative Efficacy: Insights from Preclinical Models
Direct quantitative comparisons of this compound with standard antihistamines in the same experimental settings are limited in the currently available literature. However, preclinical studies provide valuable qualitative and semi-quantitative insights into their relative performance.
Inhibition of Paw Edema
In a mouse model of histamine-induced paw edema, this compound's effect was compared to that of promethazine (a first-generation H1 receptor antagonist) and cromoglycate (a mast cell stabilizer). The results indicated that this compound's anti-edema effect was similar to cromoglycate, suggesting its primary action is through mast cell stabilization rather than histamine receptor blockade. In contrast, promethazine was more effective in this model, which is expected given the direct administration of histamine.[1]
| Compound | Putative Mechanism | Efficacy in Histamine-Induced Paw Edema | Reference |
| This compound | Mast Cell Stabilizer, Ca2+ Influx Inhibitor | Moderate Inhibition | [1] |
| Promethazine | H1 Receptor Antagonist | High Inhibition | [1] |
| Cromoglycate | Mast Cell Stabilizer | Moderate Inhibition | [1] |
Mast Cell Degranulation
In vitro studies using rat basophilic leukemia (RBL-2H3) cells, a model for mast cells, have shown that this compound can inhibit degranulation upon stimulation with an antigen-IgE complex.[1] While direct IC50 comparisons with standard mast cell stabilizers like cromolyn (B99618) sodium from the same study are not available, the evidence clearly points to this compound's ability to interfere with this crucial step in the allergic response.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of anti-allergic compounds.
Histamine-Induced Paw Edema in Mice
This in vivo model assesses the ability of a compound to inhibit the inflammatory response triggered by a direct histamine challenge.
Protocol:
-
Animals: Male Swiss mice (20-25 g) are typically used.
-
Groups: Animals are divided into control (vehicle), test compound (this compound), and positive control (e.g., promethazine) groups.
-
Compound Administration: The test compound or vehicle is administered, usually orally or intraperitoneally, at a specified time before the histamine challenge.
-
Induction of Edema: A solution of histamine (e.g., 100 µ g/paw ) is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 30, 60, 120 minutes) after histamine injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Mast Cell Degranulation Assay (RBL-2H3 Cells)
This in vitro assay quantifies mast cell degranulation by measuring the release of β-hexosaminidase, an enzyme stored in mast cell granules.
Protocol:
-
Cell Culture: RBL-2H3 cells are cultured in appropriate media.
-
Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
Compound Treatment: Cells are washed and then pre-incubated with various concentrations of the test compound (this compound) or a positive control (e.g., cromolyn sodium).
-
Stimulation: Degranulation is induced by adding DNP-human serum albumin (HSA).
-
Quantification of β-hexosaminidase: The supernatant is collected, and the activity of β-hexosaminidase is measured using a colorimetric or fluorometric substrate.
-
Data Analysis: The percentage of inhibition of degranulation is calculated for each concentration of the test compound.
Conclusion and Future Directions
This compound presents a promising alternative approach to the management of allergic disorders. Its mechanism of action, centered on mast cell stabilization via inhibition of calcium influx, distinguishes it from conventional antihistamines that target the H1 receptor. This upstream intervention in the allergic cascade could offer a broader therapeutic window by preventing the release of a multitude of inflammatory mediators, not just histamine.
Further research is warranted to fully elucidate the molecular targets of this compound within the calcium signaling pathway. Direct, quantitative comparative studies with second-generation antihistamines and other mast cell stabilizers in various preclinical models of allergy are crucial to accurately position this compound in the therapeutic landscape. The development of more potent and specific analogs of this compound could also be a promising avenue for future drug discovery efforts in the field of allergy and inflammation.
References
Assessing the Consistency of Preclinical Research on the Anti-inflammatory Properties of Curine
A Comparative Guide for Researchers and Drug Development Professionals
The "reproducibility crisis" in preclinical research is a significant concern, with studies indicating that a substantial portion of findings cannot be replicated, leading to wasted resources and delays in therapeutic development.[1][2][3][4][5] This guide provides a comparative analysis of two key studies on the anti-inflammatory effects of the bisbenzylisoquinoline alkaloid, Curine. By examining the experimental methodologies and quantitative data from these publications, we aim to assess the consistency of the reported findings and highlight the importance of rigorous experimental design in ensuring the reliability of preclinical research.
Study 1: Inhibition of Prostaglandin (B15479496) E2 Synthesis
Leite, F. H., et al. (2014). This compound, an alkaloid isolated from Chondrodendron platyphyllum inhibits prostaglandin E2 in experimental models of inflammation and pain. [6]
This study investigates the anti-inflammatory and analgesic effects of this compound, focusing on its ability to inhibit the production of Prostaglandin E2 (PGE2), a key mediator of inflammation.[6]
Experimental Protocols
In Vivo Models:
-
Animals: Male Swiss mice (25-30 g).
-
Inflammatory Stimuli:
-
Paw edema induced by carrageenan (300 µ g/paw ) or zymosan (30 µ g/paw ).
-
Vascular permeability induced by acetic acid (0.6%).
-
Abdominal writhing induced by acetic acid (0.6%).
-
Licking behavior induced by formalin (2.5%).
-
Hyperalgesia induced by carrageenan (300 µ g/paw ).
-
-
This compound Administration: Oral gavage at doses of 2.5, 5, and 10 mg/kg, 1 hour before the inflammatory stimulus.
In Vitro Model:
-
Cell Line: Mouse peritoneal macrophages.
-
Stimulus: Lipopolysaccharide (LPS) (1 µg/mL).
-
Assay: PGE2 levels in the supernatant measured by enzyme immunoassay (EIA).
-
This compound Concentration: 1, 10, and 100 µM.
Quantitative Data Summary
| Experiment | Model | This compound Dose/Concentration | Key Finding |
| Paw Edema | Carrageenan-induced (In Vivo) | 10 mg/kg | Significant inhibition of edema formation.[6] |
| Vascular Permeability | Acetic acid-induced (In Vivo) | 10 mg/kg | Significant decrease in vascular permeability.[6] |
| Abdominal Writhing | Acetic acid-induced (In Vivo) | 10 mg/kg | Significant inhibition of writhing response.[6] |
| PGE2 Production | LPS-stimulated macrophages (In Vitro) | 10 µM | Significant inhibition of PGE2 production without affecting COX-2 expression.[6] |
Signaling Pathway and Experimental Workflow
The proposed mechanism involves the direct or indirect inhibition of an enzyme downstream of COX-2 in the PGE2 synthesis pathway.
Study 2: Inhibition of Macrophage Activation and Neutrophil Recruitment
Ribeiro-Filho, J., et al. (2019). This compound Inhibits Macrophage Activation and Neutrophil Recruitment in a Mouse Model of Lipopolysaccharide-Induced Inflammation. [7]
This research explores the anti-inflammatory effects of this compound by investigating its impact on macrophage activation, neutrophil recruitment, and the production of various inflammatory mediators.[7]
Experimental Protocols
In Vivo Model:
-
Animals: Male C57Bl/6 mice.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS)-induced pleurisy.
-
This compound Administration: Oral gavage at a dose of 2.5 mg/kg, 1 hour before LPS challenge.
In Vitro Model:
-
Cell Line: Mouse peritoneal macrophages.
-
Stimulus: Lipopolysaccharide (LPS) (500 ng/mL).
-
Assays:
-
Cytokine (TNF-α, IL-1β, IL-6) levels measured by ELISA.
-
Nitric Oxide (NO) production measured by Griess reaction.
-
iNOS expression measured by Western blot.
-
-
This compound Concentration: 1 and 10 µM.
Quantitative Data Summary
| Experiment | Model | This compound Dose/Concentration | Key Finding |
| Neutrophil Recruitment | LPS-induced pleurisy (In Vivo) | 2.5 mg/kg | Significant inhibition of neutrophil recruitment to the pleural cavity.[8] |
| Cytokine Production (TNF-α) | LPS-stimulated macrophages (In Vitro) | 10 µM | Significant reduction in TNF-α levels.[9] |
| Cytokine Production (IL-1β) | LPS-stimulated macrophages (In Vitro) | 10 µM | Significant reduction in IL-1β levels.[9] |
| Cytokine Production (IL-6) | LPS-stimulated macrophages (In Vitro) | 10 µM | Significant reduction in IL-6 levels.[9] |
| Nitric Oxide Production | LPS-stimulated macrophages (In Vitro) | 10 µM | Significant decrease in nitrite (B80452) concentration.[10] |
| iNOS Expression | LPS-stimulated macrophages (In Vitro) | 10 µM | Reduced expression of iNOS.[10] |
Signaling Pathway and Experimental Workflow
The study suggests that this compound's anti-inflammatory effects are mediated by inhibiting the production of pro-inflammatory cytokines and nitric oxide, potentially through the modulation of calcium influx in macrophages.[7]
Comparative Analysis and Reproducibility Assessment
While these two studies were not designed to replicate one another, their findings on the anti-inflammatory effects of this compound are consistent and complementary.
-
Consistent Anti-inflammatory Activity: Both studies demonstrate that this compound possesses significant anti-inflammatory properties in both in vivo and in vitro models.
-
Complementary Mechanisms of Action: Leite et al. pinpoint the inhibition of PGE2 production as a key mechanism, while Ribeiro-Filho et al. provide evidence for the suppression of pro-inflammatory cytokines and nitric oxide through the inhibition of macrophage activation.[6][7] Together, these findings suggest that this compound may exert its anti-inflammatory effects through multiple pathways.
-
Effective Dose/Concentration Range: The effective concentrations of this compound in the in vitro models are comparable across both studies (around 10 µM). The in vivo doses differ, which is expected given the different animal models and inflammatory readouts.
Considerations for Future Reproducibility Studies:
To further strengthen the evidence for this compound's therapeutic potential, future research should focus on:
-
Direct Replication: Conducting studies that aim to directly replicate the key findings of these papers, using identical methodologies.
-
Standardized Protocols: Utilizing standardized and well-documented experimental protocols to minimize variability between laboratories.
-
Blinding and Randomization: Implementing blinding and randomization in animal studies to reduce bias.
-
Larger Sample Sizes: Using appropriate sample sizes to ensure statistical power.
By adhering to these principles, the scientific community can enhance the reproducibility of preclinical research and accelerate the translation of promising compounds like this compound into effective therapies.
References
- 1. trilogywriting.com [trilogywriting.com]
- 2. Fostering Replicability in Preclinical Research | Jackson Laboratory [jax.org]
- 3. trilogywriting.com [trilogywriting.com]
- 4. clyte.tech [clyte.tech]
- 5. The Replication Crisis in Preclinical Research | Taconic Biosciences [taconic.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits Macrophage Activation and Neutrophil Recruitment in a Mouse Model of Lipopolysaccharide-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Macrophage Activation and Neutrophil Recruitment in a Mouse Model of Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Inhibits Macrophage Activation and Neutrophil Recruitment in a Mouse Model of Lipopolysaccharide-Induced Inflammation [mdpi.com]
A Comparative Guide to Curine and Quercetin for Mast Cell Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are crucial effector cells in the immune system, centrally involved in allergic and inflammatory responses.[1][2][3] Upon activation by various stimuli, including allergens via the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, releasing a potent cocktail of pre-formed and newly synthesized inflammatory mediators.[4][5] These mediators, such as histamine (B1213489), proteases (e.g., tryptase), lipid mediators (prostaglandins, leukotrienes), and cytokines (e.g., TNF, IL-6, IL-8), drive the pathophysiology of allergic diseases like asthma, atopic dermatitis, and allergic rhinitis.[2][5][6][7]
Consequently, stabilizing mast cells to prevent or reduce the release of these mediators is a key therapeutic strategy for managing allergic and inflammatory conditions.[2][8] Natural compounds have emerged as a promising source for novel mast cell stabilizers. This guide provides an objective, data-supported comparison of two such compounds: curine , a bisbenzylisoquinoline alkaloid, and quercetin (B1663063) , a plant-derived flavonoid.
Mechanism of Action: A Head-to-Head Comparison
Both this compound and quercetin exert their mast cell-stabilizing effects by interfering with the intracellular signaling cascades that lead to degranulation, though their precise molecular targets and breadth of action show notable differences.
Quercetin: A Multi-Target Inhibitor
Quercetin is a well-studied flavonoid known for its potent anti-inflammatory and anti-allergic properties.[9] Its mechanism for stabilizing mast cells is multifaceted, involving the inhibition of multiple key steps in the activation pathway.
-
Inhibition of Mediator Release: Quercetin effectively blocks the release of a wide array of mast cell mediators, including histamine, leukotrienes, prostaglandins, and numerous pro-inflammatory cytokines such as IL-6, IL-8, and TNF.[6][10][11][12]
-
Suppression of Intracellular Signaling: The primary mechanism for this inhibition is quercetin's ability to block the influx of extracellular calcium (Ca²⁺), a critical trigger for granule fusion with the cell membrane.[9][10] It also inhibits the activation of key signaling enzymes like protein kinases and transcription factors such as NF-κB, which are essential for the production of inflammatory cytokines.[10][13][14]
-
Receptor Modulation: Recent studies have shown that quercetin can act as an agonist for CMRF35-like molecule-1 (CLM-1), an inhibitory receptor on mast cells.[13][14] This activation inhibits degranulation mediated by the MRGPRX2 receptor, a pathway involved in pseudo-allergic reactions.[13][14] Some evidence also suggests quercetin can decrease the surface expression of the high-affinity IgE receptor (FcεRI).[15]
This compound: A Focused Calcium Influx Inhibitor
This compound, an alkaloid isolated from Chondrodendron platyphyllum, also demonstrates significant anti-allergic effects by stabilizing mast cells against degranulation.[4][16]
-
Inhibition of Mediator Release: Pre-treatment with this compound significantly inhibits mast cell degranulation and the subsequent production of newly synthesized lipid mediators like prostaglandin (B15479496) D2 (PGD2) and cysteinyl leukotrienes (CysLTs).[4][17] It has been shown to be effective in models of mast cell activation induced by both allergens (IgE-mediated) and the compound 48/80.[4][16][17]
-
Suppression of Intracellular Signaling: The principal mechanism of action identified for this compound is the inhibition of calcium influx.[4][16] Its effects are comparable to those of verapamil (B1683045), a well-known calcium channel blocker, strongly suggesting that this compound's primary stabilizing action is mediated through the modulation of calcium-dependent responses.[4][17]
Signaling Pathway Interventions
The following diagrams illustrate the known points of intervention for quercetin and this compound within the mast cell activation signaling cascade.
Quantitative Data Summary
While direct comparative studies providing IC50 values for this compound versus quercetin are limited in the available literature, a qualitative and semi-quantitative comparison can be drawn from independent studies. Quercetin has been noted to be more effective than the pharmaceutical mast cell stabilizer cromolyn (B99618) sodium in inhibiting cytokine release from human mast cells.[6][11][18] this compound's efficacy has been shown to be comparable to cromoglycate and verapamil in certain in vivo models.[4][17]
| Mediator/Process Inhibited | Quercetin | This compound | Key References |
| Histamine Release | Yes | Yes | [4][10][11][17] |
| β-Hexosaminidase Release | Yes | Yes | [13][14][17] |
| Leukotriene Synthesis | Yes | Yes | [10][11][17] |
| Prostaglandin (PGD2) Synthesis | Yes | Yes | [10][11][17] |
| Cytokine (TNF, IL-6, IL-8) Release | Yes | Not Reported | [6][10][11][18] |
| Calcium (Ca²⁺) Influx | Yes | Yes | [4][9][10][16] |
| NF-κB Activation | Yes | Not Reported | [10][13][14] |
Experimental Protocols
Standardized in vitro assays are essential for evaluating and quantifying the mast cell stabilizing potential of compounds like this compound and quercetin. The most common methods involve measuring the release of granular components into the cell supernatant following stimulation.
Protocol 1: β-Hexosaminidase Release Assay
This colorimetric assay is the most widely used method for quantifying mast cell degranulation due to its simplicity, low cost, and adaptability to a 96-well plate format.[2][19] It measures the activity of β-hexosaminidase, an enzyme stored in and co-released with histamine from mast cell granules.
1. Cell Culture and Sensitization:
- Culture a suitable mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells (e.g., BMMCs) under standard conditions.[2]
- Seed cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate and allow them to adhere overnight.
- For IgE-mediated stimulation, sensitize the cells by incubating them with antigen-specific IgE (e.g., 0.5 µg/mL anti-DNP IgE) for 24 hours.[2]
2. Compound Treatment and Stimulation:
- Wash the sensitized cells twice with a buffered salt solution (e.g., Tyrode's buffer or HEPES buffer) to remove excess IgE.[2][19]
- Add buffer containing various concentrations of the test compound (this compound or quercetin) or vehicle control to the wells. Incubate for 30-60 minutes at 37°C.
- Induce degranulation by adding the specific antigen (e.g., 100 ng/mL DNP-BSA) or another stimulus (e.g., compound 48/80, calcium ionophore A23187).[2]
- Include control wells:
- Negative Control (Spontaneous Release): Cells with buffer only (no stimulus).
- Positive Control (Maximum Release): Cells with stimulus but no inhibitor.
- Total Release: Untreated cells lysed with 0.1-1% Triton X-100 to release all granular contents.[2][19]
- Incubate the plate for 30-60 minutes at 37°C.
3. Measurement of β-Hexosaminidase Activity:
- Centrifuge the plate (e.g., 300 x g for 5 minutes) to pellet the cells.
- Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[2]
- Add an equal volume of substrate solution (e.g., 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide, pNAG, in 0.1 M citrate (B86180) buffer, pH 4.5) to each well.[2][19]
- Incubate at 37°C for 1-2 hours.
- Stop the enzymatic reaction by adding a high pH stop buffer (e.g., 150 µL of 0.1 M carbonate/bicarbonate buffer, pH 10.0).[2]
- Read the absorbance at 405 nm using a microplate reader.[20]
4. Data Analysis:
- Calculate the percentage of β-hexosaminidase release for each condition using the following formula:
- % Release = [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] x 100
Protocol 2: Histamine Release Assay
This assay directly measures histamine, the primary vasoactive amine released during degranulation. It is a highly relevant endpoint but can be more technically demanding than the β-hexosaminidase assay.[21]
1. Cell Treatment and Stimulation:
- Follow steps 1 and 2 from the β-Hexosaminidase Release Assay protocol.
2. Sample Collection:
- After incubation, centrifuge the plate to pellet the cells.
- Collect the supernatant for histamine measurement. For analysis of total histamine content, lyse a separate set of control cells.
3. Histamine Quantification:
- Histamine levels can be quantified using several methods:
- Enzyme-Linked Immunosorbent Assay (ELISA): Commercial ELISA kits offer a sensitive and specific method for histamine detection. This is a common and reliable approach.[22]
- Fluorometric Assay: This classic method involves the chemical derivatization of histamine with o-phthaldialdehyde (OPT), which forms a fluorescent product that can be measured.[23] This method requires careful optimization.
4. Data Analysis:
- Calculate the percentage of histamine release similarly to the β-hexosaminidase assay, using histamine concentrations determined from a standard curve.
Experimental Workflow
Conclusion
Both this compound and quercetin are promising natural compounds with demonstrated mast cell stabilizing properties. They present viable alternatives or adjuncts to conventional anti-allergic therapies.
-
Quercetin stands out as a broadly acting inhibitor, impacting multiple downstream signaling pathways beyond calcium influx, including protein kinases and the NF-κB transcription factor. Its ability to inhibit the production and release of a wide range of cytokines, in addition to granular components, makes it a particularly compelling candidate for complex inflammatory conditions. The extensive body of research on quercetin provides a robust foundation for its further development.
-
This compound acts as a more focused mast cell stabilizer, with its primary mechanism linked to the potent inhibition of calcium influx, a critical upstream event in degranulation. This specific action, comparable to pharmaceutical calcium channel blockers, highlights its potential as a targeted inhibitor of mast cell activation.
For researchers and drug development professionals, the choice between these compounds may depend on the specific therapeutic goal. Quercetin offers a multi-pronged approach to dampening mast cell-mediated inflammation, while this compound provides a more targeted inhibition of the degranulation trigger. Further head-to-head studies are warranted to fully elucidate their comparative potency and therapeutic potential in various mast cell-driven pathologies.
References
- 1. MCAS and Quercetin [drionelahubbard.com]
- 2. benchchem.com [benchchem.com]
- 3. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Allergic Properties of this compound, a Bisbenzylisoquinoline Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in our understanding of mast cell activation – or should it be mast cell mediator disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin, Mast Cell Activation Syndrome, and Histamine Intolerance | The EDS Clinic [eds.clinic]
- 7. Quercetin and Mast Cell Stabilization - The Fascia Institute [fasciainstitute.org]
- 8. Mast cell stabilizer - Wikipedia [en.wikipedia.org]
- 9. Quercetin and Its Anti-Allergic Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quercetin Is More Effective than Cromolyn in Blocking Human Mast Cell Cytokine Release and Inhibits Contact Dermatitis and Photosensitivity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. Quercetin Attenuates MRGPRX2-Mediated Mast Cell Degranulation via the MyD88/IKK/NF-κB and PI3K/AKT/ Rac1/Cdc42 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quercetin and Resveratrol Differentially Decrease Expression of the High-Affinity IgE Receptor (FcεRI) by Human and Mouse Mast Cells | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound inhibits mast cell-dependent responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abmgood.com [abmgood.com]
- 21. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 23. tandfonline.com [tandfonline.com]
Bridging the Gap: Evaluating the Clinical Potential of Preclinical Findings on Curine
For researchers, scientists, and drug development professionals, the journey from a promising preclinical compound to a clinically relevant therapeutic is fraught with challenges. Curine, a bisbenzylisoquinoline alkaloid, has demonstrated notable anti-inflammatory and anti-allergic properties in a variety of preclinical models. This guide provides a comprehensive comparison of this compound's preclinical performance with that of relevant alternatives, supported by experimental data and detailed methodologies, to critically assess its translational potential.
While extensive preclinical data highlights the therapeutic promise of this compound, a significant gap remains: the absence of human clinical trial data. This guide, therefore, focuses on a thorough examination of its preclinical profile to inform future translational research and clinical development strategies.
I. Comparative Preclinical Efficacy of this compound and Alternatives
The preclinical efficacy of this compound has been primarily investigated in models of inflammation and allergy. Its performance is compared here with other bisbenzylisoquinoline alkaloids (BBIQ), calcium channel blockers (due to this compound's mechanism of action), and standard anti-inflammatory drugs.
Anti-Inflammatory and Anti-Allergic Activity
| Compound | Animal Model | Key Parameter | Dosage | Effect |
| This compound | Mouse model of allergic asthma | Eosinophil recruitment | 0.8 mg/kg (oral) | ED50 [1] |
| This compound | LPS-induced pleurisy in mice | Neutrophil recruitment | 2.5 mg/kg (oral) | Significant inhibition[2] |
| This compound | Carrageenan-induced paw edema in mice | Paw edema | Not specified | Significant inhibition[1] |
| Fangchinoline (B191232) | Rheumatoid arthritis-induced rats | TNF-α reduction | 2 µM | 17.8% inhibition[3] |
| 4 µM | 40.8% inhibition[3] | |||
| IL-6 reduction | 2 µM | 23.2% inhibition[3] | ||
| 4 µM | 45.0% inhibition[3] | |||
| In vitro (hIL-6) | IL-6 inhibition | 4 µM | 63% inhibition[4] | |
| Tetrandrine (B1684364) | In vitro (mIL-5) | IL-5 inhibition | 12.5 µM | 95% inhibition[4] |
| In vitro (hIL-6) | IL-6 inhibition | 6 µM | 86% inhibition[4] | |
| Berbamine | LPS-stimulated macrophages (in vitro) | TNF-α, IL-6, IL-1β | 2.5-10 µM | Dose-dependent suppression[5] |
| Verapamil (B1683045) | Allergen-induced rhinitis in humans | "Tickling score" | 1 mg (intranasal) | 22% lower[6] |
| Sensitized mice (asthma model) | Eosinophil percentage in BALF | 0.5 mg/kg/day | Reduced from 19.8% to 5.4%[7] | |
| 1.5 mg/kg/day | Reduced from 19.8% to 4.4%[7] | |||
| Nifedipine | AGE-exposed fibroblasts (in vitro) | MCP-1, TGF-β, Collagen III mRNA | Not specified | Complete blockade[8] |
II. Mechanistic Insights: Signaling Pathways and Molecular Targets
This compound's therapeutic effects are believed to stem from its ability to modulate key inflammatory and allergic signaling pathways. A primary mechanism of action is the blockade of L-type Ca2+ channels, which has downstream effects on various cellular processes.
A. This compound's Anti-Inflammatory and Anti-Allergic Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory and anti-allergic effects. By blocking L-type Ca2+ channels, this compound inhibits the influx of calcium into immune cells, which is a critical step for their activation and the subsequent release of inflammatory mediators.
B. Experimental Workflow for Preclinical Evaluation
The preclinical assessment of this compound and its alternatives typically involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action. The following workflow diagram outlines a common approach.
C. Logical Relationship: From Preclinical Evidence to Clinical Hypothesis
The preclinical findings for this compound provide a logical basis for forming a clinical hypothesis. The consistent anti-inflammatory and anti-allergic effects observed in animal models, coupled with a plausible mechanism of action, suggest potential therapeutic utility in human diseases characterized by inflammation and allergic responses.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summarized protocols for key experiments cited in the evaluation of this compound and its alternatives.
A. Carrageenan-Induced Paw Edema in Mice/Rats
This is a standard in vivo model for screening acute anti-inflammatory activity.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Acclimatize animals for at least one week.
-
Administer the test compound (e.g., this compound) or a reference drug (e.g., Indomethacin) orally or via the desired route.
-
After a set time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar surface of the hind paw.
-
Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer or calipers.
-
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.
B. LPS-Induced Pleurisy in Mice
This model is used to study acute lung inflammation and the recruitment of inflammatory cells.
-
Animals: C57Bl/6 mice.
-
Procedure:
-
Administer the test compound (e.g., this compound at 2.5 mg/kg, orally) or a reference drug (e.g., Dexamethasone) 1 hour prior to the inflammatory challenge.[2]
-
Induce pleurisy by intrapleural injection of Lipopolysaccharide (LPS).
-
After a specific time (e.g., 4 hours), collect the pleural lavage fluid.
-
Perform total and differential cell counts to determine the number of neutrophils and other inflammatory cells.
-
Measure the levels of cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators in the pleural lavage fluid using ELISA.[2]
-
-
Data Analysis: Compare the cell counts and mediator levels in the treated groups to the LPS-challenged control group.
C. Measurement of Cytokine Levels (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying cytokine concentrations in biological samples.
-
Principle: A sandwich ELISA is typically used, where a capture antibody specific for the cytokine of interest is coated onto a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, which also binds to the cytokine. Finally, a substrate is added that reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the concentration of the cytokine.
-
General Procedure:
-
Coat a 96-well plate with the capture antibody.
-
Block non-specific binding sites.
-
Add standards and samples to the wells.
-
Add the biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP).
-
Add the TMB substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the samples.
IV. Conclusion and Future Directions
The preclinical data for this compound strongly suggest its potential as an anti-inflammatory and anti-allergic agent, with a clear mechanism of action related to calcium channel blockade. However, the lack of clinical studies is a major impediment to understanding its true clinical relevance.
To bridge this preclinical-to-clinical gap, the following steps are recommended:
-
Conduct Phase I Clinical Trials: To establish the safety, tolerability, and pharmacokinetic profile of this compound in healthy human volunteers.
-
Perform Head-to-Head Preclinical Studies: Directly compare the dose-response effects of this compound with clinically approved alternatives in the same animal models to better gauge its relative potency and efficacy.
-
Expand Preclinical Investigations: Explore the efficacy of this compound in a broader range of inflammatory and allergic disease models, as well as in oncology and neurology, to identify the most promising clinical indications.
-
Investigate Combination Therapies: Assess the potential for synergistic effects when this compound is used in combination with existing therapies.
By systematically addressing these knowledge gaps, the scientific and drug development communities can make a more informed decision about the future of this compound as a potential new therapeutic.
References
- 1. Anti-Allergic Properties of this compound, a Bisbenzylisoquinoline Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Macrophage Activation and Neutrophil Recruitment in a Mouse Model of Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fangchinoline supplementation attenuates inflammatory markers in experimental rheumatoid arthritis-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Intranasal verapamil in allergen-induced rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of verapamil on bronchial goblet cells of asthma: an experimental study on sensitized animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nifedipine, a calcium channel blocker, inhibits inflammatory and fibrogenic gene expressions in advanced glycation end product (AGE)-exposed fibroblasts via mineralocorticoid receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Curine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment. Curine, a bisbenzylisoquinoline alkaloid, is classified as a highly toxic substance, making its disposal a matter of critical importance. Adherence to strict protocols is necessary to mitigate risks to personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling
This compound is acutely toxic and can be fatal if swallowed, inhaled, or comes into contact with skin.[1][2] Therefore, all handling of this compound and its waste must be conducted with appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses. Work with solid this compound should be performed in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust.
Quantitative Hazard Data
A summary of the significant hazard information for this compound is provided in the table below. This data, derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), underscores the serious nature of this compound.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H300: Fatal if swallowed[1] |
| Acute Toxicity, Dermal | H310: Fatal in contact with skin[1] |
| Acute Toxicity, Inhalation | H330: Fatal if inhaled[1] |
Step-by-Step Disposal Procedures
Solid this compound Waste Disposal:
-
Collection: All solid waste contaminated with this compound, such as unused or expired product, contaminated gloves, weighing papers, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.
-
Labeling: The container must be securely sealed and prominently labeled with "Hazardous Waste" and the chemical name, "this compound".
-
Storage: The sealed waste container should be stored in a designated, secure area, away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's authorized waste management service.
Liquid this compound Waste Disposal:
-
Collection: All solutions containing this compound must be collected in a designated, sealed, and compatible liquid hazardous waste container. To prevent potentially dangerous reactions, do not mix this compound solutions with other waste streams.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the names and approximate concentrations of all chemical components (e.g., "this compound in [Solvent]").
-
Storage: Store the container in a secondary containment tray within a designated satellite accumulation area to prevent spills.
-
Disposal: Schedule a pickup with your institution's authorized hazardous waste service for proper disposal.
Empty Container Disposal:
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3][4] After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, ensuring any labels are defaced.
Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of solid and liquid this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Curine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing Curine, a bisbenzylisoquinoline alkaloid known for its acute toxicity. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety and Handling Protocols
This compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled. Therefore, stringent safety measures must be followed. All manipulations involving this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields. A face shield should be used where splashing is possible.[5][6][7] | Protects against splashes and airborne particles that could cause severe eye damage.[6] |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile).[2][8] Change gloves immediately if contaminated.[3][4] | Prevents skin contact and absorption, which can be fatal.[2] Double-gloving provides an additional barrier.[8] |
| Body Protection | A standard laboratory coat, fully fastened. An additional chemical-resistant apron is recommended.[7] | Protects clothing and skin from contamination.[5] |
| Respiratory | A properly fitted NIOSH/MSHA-approved respirator (e.g., N95 or higher) is necessary when working with powders.[8] | Recommended when working with powders or creating aerosols to prevent fatal inhalation.[2][8] All powder manipulations must be in a fume hood.[1][2][4] |
Operational Plans: Step-by-Step Guidance
Weighing and Handling this compound Powder
Given the high toxicity of this compound powder, specific procedures must be followed to prevent aerosolization and contamination.
-
Designate a Work Area : Clearly mark a designated area for handling this compound, such as a specific fume hood.[1][2][4][5]
-
Use Disposable Liners : Work over plastic-backed disposable paper to contain any minor spills and simplify cleanup.[5]
-
Tare Method for Weighing :
-
Decontamination : After handling, wipe all surfaces and equipment with a suitable solvent to neutralize any residual this compound.[2][5]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spill Cleanup Procedure
For any spill, prioritize the safety of all personnel. For major spills, evacuate the lab immediately and contact emergency services.[5]
-
Alert Personnel : Immediately notify others in the vicinity of the spill.[5]
-
Don Appropriate PPE : Before addressing the spill, ensure you are wearing the full PPE outlined in the table above.[9]
-
Contain the Spill : For powders, gently cover with an absorbent material, being careful not to create dust.[10][11] For liquids, create a dike around the spill with absorbent materials.[10]
-
Clean the Area :
-
Decontaminate : Clean the spill area with a suitable decontaminating agent.[2][5]
-
Dispose of Contaminated Materials : All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[1][9]
Below is a workflow for handling a this compound spill.
Exposure Response
In case of personal exposure, immediate first aid is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with water for at least 15 minutes, removing all contaminated clothing. Seek immediate medical attention.[1][12] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][12] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All this compound waste, including empty containers and contaminated materials, is considered acutely hazardous waste and must be disposed of accordingly.
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams.[13]
-
Containerization :
-
Solid Waste : Place all contaminated solids (e.g., gloves, weigh paper, absorbent materials) into a designated, compatible, and clearly labeled hazardous waste container.[1]
-
Empty Containers : The original containers of this compound are also considered hazardous waste and must be disposed of through a licensed hazardous waste disposal company.[1][14]
-
-
Disposal Procedure : All this compound waste must be collected by a licensed hazardous material disposal company.[13] Do not dispose of this compound down the drain or in regular trash.[13] Final disposal is typically through incineration.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. safety.duke.edu [safety.duke.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. pace.edu [pace.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
